molecular formula C5H11N B070168 (S)-1-Cyclopropylethylamine CAS No. 195604-39-8

(S)-1-Cyclopropylethylamine

Cat. No.: B070168
CAS No.: 195604-39-8
M. Wt: 85.15 g/mol
InChI Key: IXCXVGWKYIDNOS-BYPYZUCNSA-N
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Description

(S)-1-Cyclopropylethylamine is a valuable, enantiopure chiral building block extensively employed in medicinal chemistry and asymmetric synthesis. Its structure incorporates a cyclopropyl group adjacent to a stereogenic center bearing a primary amine, creating a conformationally constrained and sterically defined scaffold. This compound is a key precursor in the development of active pharmaceutical ingredients (APIs), particularly for incorporating the chiral 1-cyclopropylethylamine motif into target molecules. Its primary research value lies in its ability to induce specific three-dimensional geometry, which can significantly influence a drug candidate's binding affinity, metabolic stability, and overall pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXVGWKYIDNOS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195604-39-8
Record name (S)-1-Cyclopropylethylamine
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Foundational & Exploratory

(S)-1-Cyclopropylethylamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-Cyclopropylethylamine for Advanced Research and Development

Introduction

This compound is a chiral primary amine that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] Characterized by a stereocenter adjacent to a strained cyclopropyl ring, this molecule offers a unique combination of structural rigidity, metabolic stability, and synthetic versatility.[1][3] Its incorporation into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a highly sought-after intermediate for researchers, scientists, and drug development professionals.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, analytical methods, and applications of this compound, grounded in established scientific principles and field-proven insights.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] The molecule's key feature is the chiral center at the carbon atom bonded to both the cyclopropyl ring and the amine group, which is fundamental to its utility in asymmetric synthesis. The strained three-membered cyclopropyl ring is not merely a passive substituent; its unique electronic properties, including enhanced π-character in its C-C bonds, influence the reactivity of the adjacent amine and the overall conformational profile of molecules that contain it.[1][3]

Core Data Summary

The fundamental physical and chemical properties of this compound are summarized below. Discrepancies in reported values, such as for boiling point and density, may arise from variations in measurement conditions and sample purity.

PropertyValueSource(s)
CAS Number 195604-39-8[1][5]
Molecular Formula C₅H₁₁N[6]
Molecular Weight 85.15 g/mol [6][7]
IUPAC Name (1S)-1-cyclopropylethanamine[8]
Appearance Clear colorless to pale yellow liquid[1][5]
Boiling Point 95 °C; 103 °C[2][8][]
Melting Point -68 °C[2][8]
Density 0.799 g/mL; 0.920 g/mL[2][8][10]
Refractive Index (@ 20°C) 1.4245 - 1.4585[5]
pKa (Predicted) 10.87 ± 0.29[2]
Solubility Miscible with water; Soluble in polar solvents like alcohols[1][6][8]
Sensitivity Air Sensitive[2][8]
Structural and Stereochemical Profile

The stereochemical integrity of this compound is paramount for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect.

Caption: 2D structure of this compound highlighting the chiral center.

Chemical Reactivity and Synthesis

Reactivity Profile

The chemical behavior of this compound is dominated by the nucleophilic and basic primary amine group. It readily participates in reactions typical of primary amines, such as N-alkylation, acylation, reductive amination, and salt formation with acids. The adjacent cyclopropyl group sterically hinders the amine to a degree, but more importantly, it can electronically influence transition states and provides significant metabolic stability by being resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a highly desirable trait in drug design.[3] The compound is incompatible with strong oxidizing agents and acids.[8]

Industrial-Scale Synthesis

While several synthetic routes exist, a scalable and economically viable method is crucial for industrial applications. One such approach involves the diastereoselective reductive amination of cyclopropyl methyl ketone using a chiral amine, followed by hydrogenolysis.[11] This method avoids costly reagents and cryogenic conditions, making it suitable for large-scale production.[11]

G start Cyclopropyl Methyl Ketone + (S)-(-)-α-Phenylethylamine intermediate Chiral Imine Intermediate start->intermediate Condensation reduction Diastereoselective Reduction (e.g., H₂, Pd/C) intermediate->reduction product_protected Diastereomeric Amine Adduct reduction->product_protected deprotection Hydrogenolysis (Cleavage of Chiral Auxiliary) product_protected->deprotection final_product This compound deprotection->final_product

Caption: Scalable synthesis workflow for this compound.

Representative Synthesis Protocol

The following protocol is a conceptual representation based on patented industrial methods.[11]

Objective: To synthesize this compound via diastereoselective reductive amination.

Materials:

  • Cyclopropyl methyl ketone

  • (S)-(-)-α-Phenylethylamine

  • Titanium(IV) isopropoxide (optional, as dehydrating agent)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Imine Formation: In a suitable reactor, charge cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine (1.0-1.2 equivalents) in a solvent such as ethanol. If needed, a dehydrating agent like titanium(IV) isopropoxide can be added to drive the equilibrium towards the imine. Stir the mixture at room temperature until imine formation is complete (monitored by GC or TLC).

  • Diastereoselective Reduction: Transfer the resulting imine solution to a hydrogenation reactor. Add a catalytic amount of 10% Pd/C.

  • Pressurize the reactor with hydrogen gas (typically 1-10 bar) and stir vigorously. The reaction is exothermic and may require cooling.

  • Maintain the reaction under H₂ pressure until the uptake of hydrogen ceases, indicating complete reduction.

  • Catalyst Removal: Carefully depressurize the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Chiral Auxiliary Cleavage (Hydrogenolysis): The filtered solution, containing the diastereomeric amine adduct, is treated again with a fresh portion of Pd/C catalyst and subjected to hydrogenation, often at a higher temperature and pressure, to cleave the α-phenylethyl group.

  • Work-up and Isolation: After catalyst filtration, concentrate the reaction mixture. The crude product is then subjected to an acid-base workup. Dissolve in an organic solvent, wash with a dilute acid solution, then basify the aqueous layer with NaOH and extract the free amine product.

  • Purification: The final product can be purified by fractional distillation under reduced pressure to yield this compound with high chemical and enantiomeric purity.[11]

Applications in Drug Discovery and Development

The cyclopropylamine moiety is a "privileged scaffold" in medicinal chemistry. Its inclusion can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[3][4] this compound, specifically, provides a chiral center with a defined orientation, which is crucial for precise interaction with biological targets like enzymes and receptors.

Key Therapeutic Areas:

  • Antidepressants: As a core component of monoamine oxidase inhibitors (MAOIs).[4]

  • Antivirals and Anticancer Agents: The rigid structure helps in designing potent and selective inhibitors.[4][12]

  • RORγt Modulators: It serves as a key building block in the synthesis of Retinoid-related Orphan Receptor gamma t (RORγt) modulators, which are investigated for treating autoimmune diseases.[11]

  • Cardiovascular Drugs: Certain cyclopropylamine derivatives have shown utility as anti-hypertensive agents.[13]

cluster_0 Core Building Block cluster_1 Drug Development Applications cluster_2 Therapeutic Targets & Agents cpea This compound pharma Pharmaceuticals cpea->pharma agro Agrochemicals cpea->agro maoi MAOIs (Antidepressants) pharma->maoi antiviral Antiviral Agents pharma->antiviral ror RORγt Modulators (Autoimmune) pharma->ror cardio Cardiovascular Drugs pharma->cardio

Caption: Applications of this compound in chemical development.

Analytical Methodologies

Rigorous analytical control is essential to ensure the chemical purity and, most critically, the enantiomeric excess (e.e.) of this compound.

Determination of Enantiomeric Purity by Chiral HPLC

Principle: The two enantiomers, (S)- and (R)-1-Cyclopropylethylamine, are separated on a chiral stationary phase (CSP). The differential interaction of each enantiomer with the chiral selector in the column leads to different retention times, allowing for their quantification.

Protocol:

  • Sample Preparation: Prepare a stock solution of the amine at approximately 1 mg/mL in the mobile phase.

  • Instrumentation:

    • HPLC System: Standard HPLC with a UV detector.

    • Chiral Column: A polysaccharide-based column such as DAICEL CHIRALPAK OD-H or equivalent is commonly effective for this class of compounds.[14]

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. Isocratic elution is preferred.[14]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210-220 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject a racemic standard (if available) to determine the retention times of both the (S)- and (R)-enantiomers.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • Enantiomeric Excess (% e.e.) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

    • Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Spectroscopic Characterization

While full spectra are best obtained experimentally, the expected spectroscopic signatures can be predicted based on the molecule's structure.

TechniqueExpected Data / Interpretation
¹H NMR Cyclopropyl protons: Complex multiplets between 0.1-0.8 ppm. CH proton (chiral center): Multiplet around 2.5-3.0 ppm. CH₃ protons: Doublet around 1.0-1.2 ppm. NH₂ protons: Broad singlet, chemical shift variable (e.g., 1.5-2.5 ppm).
¹³C NMR Cyclopropyl CH₂ carbons: Peaks between 3-10 ppm. Cyclopropyl CH carbon: Peak between 15-20 ppm. CH carbon (chiral center): Peak around 50-60 ppm. CH₃ carbon: Peak around 20-25 ppm.[15]
FTIR N-H stretch: Two characteristic peaks for a primary amine around 3300-3400 cm⁻¹. C-H stretch (cyclopropyl): Peaks typically above 3000 cm⁻¹. N-H bend: Absorption around 1600-1650 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): Peak at m/z = 85. Fragmentation patterns would include loss of methyl (m/z=70) and cleavage of the cyclopropyl ring.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is classified as a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[16][17]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a face shield.[18][19][20]

  • Handling: Use non-sparking tools and explosion-proof equipment.[16][20] Ground and bond all containers and receiving equipment to prevent static discharge.[16] Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[19][20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[16][18] Keep away from heat, sparks, open flames, and incompatible materials such as acids and strong oxidizing agents.[8][20] Store locked up.[16]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18][20]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[18][20]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

Conclusion

This compound stands out as a valuable and versatile chiral building block for the pharmaceutical and agrochemical industries. Its unique structural features—a strained cyclopropyl ring adjacent to a defined stereocenter—provide a powerful tool for chemists to design molecules with enhanced potency, selectivity, and metabolic stability. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, ultimately enabling the creation of next-generation therapeutic agents.

References

Introduction: The Significance of (S)-1-Cyclopropylethylamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (S)-1-Cyclopropylethylamine

Audience: Researchers, scientists, and drug development professionals.

This compound is a valuable chiral primary amine that serves as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique structural motif, combining a cyclopropyl ring with a chiral ethylamine side chain, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. As a key starting material, the unequivocal confirmation of its structure, stereochemical integrity, and purity is paramount, particularly within the regulated environment of drug development.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Adherence to robust analytical methodologies, validated under Good Manufacturing Practice (GMP) guidelines, ensures data integrity and product quality, forming the bedrock of successful pharmaceutical development.[3][4]

Molecular Structure and Stereochemical Integrity

The fundamental identity of this compound is defined by its molecular structure and, crucially, its stereochemistry. The molecule possesses a single stereocenter at the carbon atom bonded to the amine group, giving rise to two enantiomers. The (S)-enantiomer is often the desired isomer for specific biological activities.

Caption: Molecular Structure of this compound.

Spectroscopic analysis must not only confirm this connectivity but also verify the enantiomeric excess (ee), ensuring the compound meets the stringent purity requirements for pharmaceutical synthesis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[5]

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Acquisition Parameters: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[5] A total of 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

Data Interpretation

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
-CH -NH₂2.5 - 2.8Multiplet (m)~6-81H
-CH1.1 - 1.3Doublet (d)~6-73H
-NH1.0 - 2.0Broad Singlet (br s)-2H
Cyclopropyl -CH -0.8 - 1.0Multiplet (m)~4-81H
Cyclopropyl -CH ₂-0.2 - 0.6Multiplet (m)~4-84H
  • Causality: The cyclopropyl protons appear at a distinctively high field (upfield, 0.2-1.0 ppm) due to the magnetic anisotropy created by the strained ring current. The methine proton adjacent to the nitrogen is deshielded, shifting it downfield. The amine protons often appear as a broad signal due to quadrupole broadening and chemical exchange; this signal can be confirmed by a D₂O shake experiment, which results in its disappearance.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically used compared to ¹H NMR.

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Acquisition: Proton-decoupled mode is standard, resulting in singlets for each unique carbon. Several hundred to thousands of scans may be required.

Data Interpretation

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
-C H-NH₂50 - 55
-C H₃20 - 25
Cyclopropyl -C H-10 - 15
Cyclopropyl -C H₂-2 - 8
  • Causality: The carbon atom attached to the electronegative nitrogen atom (-CH-NH₂) is the most deshielded, appearing furthest downfield. The aliphatic methyl and cyclopropyl carbons appear in the upfield region, consistent with sp³ hybridized carbons in an electron-rich environment.[6]

Chiral NMR for Enantiomeric Purity Determination

Standard NMR spectroscopy cannot distinguish between enantiomers as they are spectroscopically identical in an achiral environment.[7] To determine the enantiomeric excess (ee), it is necessary to create a diastereomeric environment.

Methodology: Using a Chiral Derivatizing Agent (CDA)

This method involves reacting the amine with a chiral agent, such as Mosher's acid chloride, to form a mixture of diastereomeric amides.[8] These diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for quantification.[7][9]

Workflow: Enantiomeric Excess (ee) Determination by NMR

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Quantification A This compound Sample B Add Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid Chloride) A->B C Formation of Diastereomeric Amides B->C D Acquire ¹H or ¹⁹F NMR Spectrum C->D E Identify Diastereotopically Resolved Signals D->E F Integrate Signal Areas for Each Diastereomer E->F G Calculate Enantiomeric Excess (ee) ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 F->G

Caption: Workflow for ee determination using a Chiral Derivatizing Agent.

  • Trustworthiness: This protocol is self-validating. The presence of two distinct sets of signals for the newly formed diastereomers confirms the success of the derivatization. The ratio of the integrals of these well-resolved signals provides a direct and accurate measure of the enantiomeric composition of the original amine sample.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first and automatically subtracted from the sample scan.

Data Interpretation

Vibrational ModeFrequency Range (cm⁻¹)Appearance
N-H Stretch (Primary Amine)3300 - 3500Two sharp bands (symmetric & asymmetric)
C-H Stretch (sp³ C-H)2850 - 3000Strong, sharp bands
C-H Stretch (Cyclopropyl)~3100Weaker band, characteristic of strained rings
N-H Bend (Scissoring)1590 - 1650Medium to strong band
  • Authoritative Grounding: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[10] The C-H stretching vibrations confirm the aliphatic nature of the molecule, and the N-H bend provides further evidence for the amine group. The FTIR spectrum from a supplier confirms the identity of the compound.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the EI source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The molecular formula of this compound is C₅H₁₁N, with a monoisotopic mass of approximately 85.09 Da.[12]

  • Molecular Ion (M⁺•): A peak is expected at m/z = 85. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

  • Key Fragmentation: The most common fragmentation pathway for amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.

Primary Fragmentation Pathway

fragmentation mol [C₅H₁₁N]⁺• (Molecular Ion) m/z = 85 frag1 [C₄H₈N]⁺ m/z = 70 mol->frag1 α-cleavage frag2 •CH₃ (Methyl Radical)

Caption: Predicted alpha-cleavage in the EI-MS of the compound.

  • Causality: Alpha-cleavage is favored because it leads to the formation of a stable, resonance-stabilized iminium cation. The loss of a methyl radical (•CH₃, mass 15) from the molecular ion (m/z 85) would produce a major fragment ion at m/z = 70. This fragment is often the base peak in the spectrum of such amines.

Conclusion: A Validated Multi-Technique Approach

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides an unambiguous determination of the molecular structure and is indispensable for quantifying enantiomeric purity. IR spectroscopy offers rapid confirmation of key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the compound's stability and fragmentation.

For professionals in drug development, it is not enough to simply acquire this data. The methods used must be validated for their intended purpose, demonstrating specificity, accuracy, precision, and robustness in line with GMP principles to ensure that every batch of this critical building block is of the highest quality and suitable for the synthesis of new medicines.[13][14][15]

References

A Technical Guide to (S)-1-Cyclopropylethylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, once a mere curiosity of strained-ring chemistry, has emerged as a powerhouse in medicinal chemistry. Its unique conformational rigidity, metabolic stability, and ability to modulate physicochemical properties have made it a favored substituent in the design of novel therapeutics.[1] Within the diverse landscape of cyclopropyl-containing building blocks, chiral amines, and specifically (S)-1-Cyclopropylethylamine, represent a critical class of intermediates. Their presence in the synthetic pathway of numerous clinical candidates and approved drugs underscores the necessity for a comprehensive understanding of their sourcing, quality control, and handling. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical resource for the effective procurement and utilization of this compound.

The Strategic Importance of this compound in Pharmaceutical Synthesis

This compound (CAS No: 195604-39-8) is a chiral primary amine that serves as a key building block in the synthesis of a variety of pharmacologically active molecules.[2][3] Its structural motif is often integral to the pharmacophore, contributing to the target binding and overall efficacy of the drug substance. The specific stereochemistry of the (S)-enantiomer is frequently crucial for biological activity, making the enantiomeric purity of this starting material a critical quality attribute.

The applications of cyclopropylamines in pharmaceuticals are broad, with notable use in the development of agents targeting the cardiovascular and central nervous systems.[4] The cyclopropyl group can impart favorable properties such as increased potency and improved metabolic stability.

Commercial Suppliers and Procurement Considerations

A reliable supply of high-quality this compound is paramount for reproducible research and seamless drug development. Several reputable chemical suppliers offer this intermediate, with varying specifications and grades.

SupplierProduct Name/GradePurity SpecificationEnantiomeric Excess (ee)Notes
MilliporeSigma (Sigma-Aldrich) This compound, ChiPros®, produced by BASF, 99%≥98.5% (GC)≥98.5%ChiPros® is a registered trademark of BASF SE.
Thermo Fisher Scientific (Alfa Aesar) This compound, ChiPros™, 98%, ee 98+%≥97.5% (GC)≥98.0%Also available in various quantities.
ChemicalBook Lists multiple suppliersVaries (e.g., 99%+ HPLC)VariesA platform to connect with various manufacturers.
Chemrio This compoundNot specifiedNot specifiedFurther inquiry with the supplier is recommended.

Procurement Strategy:

When selecting a supplier, it is crucial to look beyond the catalog specifications. A thorough evaluation should include a request for a Certificate of Analysis (CoA) for a specific lot, inquiry into the synthetic route to understand potential impurities, and assessment of the supplier's quality management system. For drug development applications, suppliers with experience in providing materials for GMP (Good Manufacturing Practice) environments are preferred.

Quality Control: Ensuring Purity and Stereochemical Integrity

The quality of this compound directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API). A robust quality control program is therefore non-negotiable.

Key Analytical Techniques

A multi-pronged analytical approach is necessary to fully characterize this compound.

  • Gas Chromatography (GC): The primary technique for determining the chemical purity (assay) of this volatile amine.[5][6] A flame ionization detector (FID) is typically used for quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). This method separates the (S) and (R) enantiomers, allowing for precise quantification of the desired stereoisomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to assess purity. 1H and 13C NMR are standard. Chiral derivatizing agents or chiral solvating agents can be employed for the determination of enantiomeric purity by NMR.[7][8][9]

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique confirms the molecular weight and provides fragmentation patterns for structural elucidation and impurity identification.

Experimental Protocols

Objective: To determine the enantiomeric excess of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Lux®).

Reagents:

  • HPLC-grade hexane

  • HPLC-grade ethanol or isopropanol

  • Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine) may be required for optimal separation.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of hexane and alcohol (e.g., 90:10 hexane:ethanol). The exact ratio should be optimized for the specific column and system. Additives, if used, should be at a low concentration (e.g., 0.1%).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (or equivalent)

    • Mobile Phase: Isocratic elution with the optimized hexane/alcohol mixture.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Synthesis of this compound: A Look at Scalable and Enantioselective Routes

Understanding the synthetic origin of a chiral intermediate is crucial for anticipating potential impurities and for developing robust manufacturing processes. Several strategies exist for the synthesis of enantiopure this compound.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant and efficient approach to chiral amines.

  • Reductive Amination: The asymmetric reductive amination of cyclopropyl methyl ketone is a common strategy.[10][11] This can be achieved using a chiral auxiliary or a chiral catalyst. Engineered reductive aminases (RedAms) are also emerging as powerful biocatalysts for this transformation, offering high enantioselectivity under mild conditions.[10][11]

Asymmetric_Reductive_Amination ketone Cyclopropyl Methyl Ketone catalyst Chiral Catalyst / Enzyme (RedAm) ketone->catalyst amine_source Amine Source (e.g., Ammonia) amine_source->catalyst product This compound catalyst->product Asymmetric Reduction

Caption: Asymmetric reductive amination workflow.

Resolution of Racemic Mixtures

Resolution of a racemic mixture of 1-cyclopropylethylamine is another viable, and often scalable, approach.

  • Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[12][13][14]

  • Crystallization-Induced Asymmetric Transformation (CIAT): This powerful technique involves the crystallization of a desired diastereomeric salt from a solution where the chiral amine is in equilibrium with its enantiomer.[15][16][17][18][19][20][21][22][23] The crystallization of the less soluble diastereomer drives the equilibrium towards the formation of the desired enantiomer of the amine, potentially leading to a theoretical yield of 100%.

CIAT_Workflow racemic_amine Racemic 1-Cyclopropylethylamine ((R)- and (S)-enantiomers in equilibrium) diastereomeric_salts Diastereomeric Salts in Solution ((R,R) and (S,R)) racemic_amine->diastereomeric_salts + chiral_acid Chiral Resolving Acid chiral_acid->diastereomeric_salts crystallization Selective Crystallization of less soluble diastereomer diastereomeric_salts->crystallization solid_salt Solid Diastereomeric Salt crystallization->solid_salt Solid Phase liquid_salt Enriched Diastereomeric Salt in Solution crystallization->liquid_salt Liquid Phase liberation Liberation of Amine solid_salt->liberation final_product Enantiopure this compound liberation->final_product

Caption: Crystallization-Induced Asymmetric Transformation workflow.

Safe Handling and Storage: A Prerequisite for Laboratory and Manufacturing Success

This compound is a flammable, corrosive, and air-sensitive liquid.[24][25] Adherence to strict safety protocols is essential to mitigate risks.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

Handling
  • All manipulations should be performed in a well-ventilated fume hood.

  • Use inert gas (e.g., nitrogen or argon) for transfers to prevent exposure to air and moisture.[26][27][28][29]

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

Storage
  • Store in a tightly sealed container under an inert atmosphere.[16]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[16]

  • Specialized storage containers, such as those with septa for syringe-based transfer, can enhance safety and maintain product integrity.[27][28]

Conclusion: A Versatile Building Block Demanding Rigorous Control

This compound is a valuable chiral intermediate with significant applications in pharmaceutical research and development. Its successful use hinges on a thorough understanding of its commercial availability, stringent quality control, and safe handling practices. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of next-generation therapeutics.

References

The Cornerstone of Modern Chiral Drug Discovery: An In-depth Technical Guide to (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 195604-39-8 Molecular Formula: C₅H₁₁N Molecular Weight: 85.15 g/mol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (S)-1-Cyclopropylethylamine. It delves into the critical aspects of its synthesis, physicochemical properties, applications as a strategic building block in medicinal chemistry, and the analytical methodologies required for its quality control. The unique structural motif of a cyclopropyl group adjacent to a chiral amine center makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures with significant therapeutic potential.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a chiral primary amine that has garnered significant attention in the pharmaceutical industry. Its value lies in the unique combination of a strained cyclopropyl ring and a stereodefined amine, which imparts favorable pharmacological properties to the target molecules. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates, making it a desirable feature in modern drug design.

This guide will provide an in-depth exploration of the synthesis of this key chiral building block, with a focus on scalable and efficient methodologies. Furthermore, it will highlight its application in the synthesis of advanced pharmaceutical intermediates, underscoring its relevance in the development of next-generation therapeutics.

Synthesis of this compound: A Scalable and Efficient Approach

The enantiomerically pure synthesis of this compound is paramount for its application in pharmaceutical development. A robust and scalable method is crucial for industrial applications. A patented, scalable process provides a practical and efficient route to this valuable chiral amine, starting from readily available materials like cyclopropyl methyl ketone.[1]

Reductive Amination and Diastereomeric Salt Resolution

A highly effective and scalable approach involves the reductive amination of cyclopropyl methyl ketone with a chiral amine, followed by the resolution of the resulting diastereomeric mixture. A particularly successful method utilizes (S)-(-)-α-phenylethylamine as the chiral auxiliary.[1]

The overall synthetic strategy can be visualized as follows:

G A Cyclopropyl Methyl Ketone C Imine Intermediate A->C Condensation (Lewis Acid) B (S)-(-)-α-Phenylethylamine B->C D Diastereomeric Amine Mixture C->D Reduction (e.g., NaBH4) E Debenzylation D->E Catalytic Hydrogenation (e.g., Pd/C, H2) F Racemic 1-Cyclopropylethylamine E->F H Diastereomeric Salt Formation F->H G (R)-Mandelic Acid G->H I Crystallization & Separation H->I J This compound Mandelic Acid Salt I->J K Liberation of Free Amine J->K Base Treatment (e.g., NaOH) L This compound K->L

Caption: Scalable synthesis of this compound via reductive amination and diastereomeric salt resolution.

Experimental Protocol: Scalable Synthesis of this compound [1]

Step 1: Condensation and Reduction

  • In a suitable reactor, a mixture of (S)-(-)-α-phenylethylamine and cyclopropyl methyl ketone in a solvent such as THF is stirred at room temperature.

  • A Lewis acid, for example, Ti(OiPr)₄, is added portion-wise. The use of a Lewis acid facilitates the formation of the imine intermediate.

  • The mixture is heated to drive the condensation reaction to completion.

  • After cooling, a reducing agent like sodium borohydride (NaBH₄) is added to reduce the imine to the corresponding secondary amine.

  • The reaction is quenched, and the product is worked up to yield a diastereomeric mixture of N-((S)-1-phenylethyl)-1-cyclopropylethanamine.

Step 2: Debenzylation

  • The diastereomeric amine mixture is dissolved in a suitable solvent like ethanol.

  • A palladium on carbon (Pd/C) catalyst is added.

  • The mixture is subjected to hydrogenation under pressure to cleave the α-phenylethyl group, yielding racemic 1-cyclopropylethylamine.

Step 3: Diastereomeric Salt Resolution

  • The resulting racemic amine is treated with an enantiomerically pure resolving agent, such as (R)-mandelic acid, in a solvent mixture (e.g., ethanol and MTBE).

  • The mixture is heated to reflux and then slowly cooled to induce crystallization of the less soluble diastereomeric salt.

  • The crystalline this compound-(R)-mandelate salt is isolated by filtration. This step is critical for achieving high enantiomeric purity.[1]

  • The salt can be recrystallized to further enhance the enantiomeric excess to >99.5%.[1]

Step 4: Liberation of the Free Amine

  • The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to liberate the free this compound.

  • The product is then extracted with an organic solvent and isolated.

Alternative Synthetic Strategies

While the diastereomeric salt resolution is a robust and scalable method, other asymmetric synthesis approaches are also of interest to the scientific community. These include:

  • Asymmetric Reductive Amination: The direct conversion of cyclopropyl methyl ketone to this compound using a chiral catalyst and a reducing agent. This approach is highly atom-economical.[2][3][4]

  • Chiral Auxiliaries: The use of other chiral auxiliaries that can be easily attached and subsequently removed after directing the stereochemistry of the amine formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 195604-39-8
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~95 °C
Density ~0.920 g/cm³
Solubility Miscible with water and polar organic solvents
pKa ~10.87 (Predicted)

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its incorporation into drug candidates can lead to improved efficacy and pharmacokinetic profiles.

Synthesis of Substituted Pyrazinones as ROR-gamma Modulators

A significant application of this compound is in the preparation of substituted pyrazinones. These pyrazinone derivatives are key intermediates in the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) modulators, which are being investigated for the treatment of autoimmune diseases.[1]

The general workflow for this application is as follows:

G A This compound C Substituted Pyrazinone A->C Condensation/ Coupling Reaction B Pyrazinone Precursor B->C D Further Synthetic Steps C->D E ROR-gamma Modulator (API) D->E

Caption: Application of this compound in the synthesis of ROR-gamma modulators.

Potential Role in the Synthesis of JAK Inhibitors and CRF-1 Receptor Antagonists

While specific, publicly available synthetic routes are not always detailed, the structural motif of this compound makes it an attractive building block for other important classes of therapeutic agents, including:

  • Janus Kinase (JAK) Inhibitors: These are a class of drugs used to treat inflammatory and autoimmune diseases.[5][6][7] The chiral amine functionality can be crucial for binding to the target kinase.

  • Corticotropin-Releasing Factor 1 (CRF-1) Receptor Antagonists: These are being investigated for the treatment of stress-related disorders such as anxiety and depression.[8][9][10][11][12] The cyclopropyl group can enhance the drug's properties.

Analytical Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a critical quality attribute. Chiral chromatography is the most common method for its determination.

Experimental Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination [1]

  • Column: A chiral GC column, such as Supelco BetaDex 120, is suitable for separating the enantiomers.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split injection mode is employed.

  • Temperature Program: An appropriate oven temperature program is used to achieve baseline separation of the enantiomers.

  • Detector: A Flame Ionization Detector (FID) is commonly used for quantification.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers.

Alternative Analytical Techniques for Chiral Purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is another widely used technique for enantiomeric separation, often after derivatization of the amine.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, NMR can be used to determine the enantiomeric ratio.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Summary of Hazard Information:

HazardDescription
Flammability Highly flammable liquid and vapor.
Corrosivity Causes severe skin burns and eye damage.
Toxicity Harmful if swallowed or in contact with skin.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.

  • Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its unique structural features contribute to the enhanced pharmacological properties of drug candidates. The scalable synthetic route, primarily through diastereomeric salt resolution, makes it an accessible and valuable intermediate for drug discovery and development programs. A thorough understanding of its synthesis, properties, applications, and analytical control is essential for scientists and researchers working at the forefront of medicinal chemistry.

References

Enantiomeric excess determination of (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantiomeric Excess Determination of (S)-1-Cyclopropylethylamine

Introduction

This compound is a valuable chiral building block in medicinal chemistry and the synthesis of novel therapeutic agents.[1][2][3] The unique structural and reactive properties conferred by the combination of a strained cyclopropane ring and a nucleophilic amino group make it a significant component in the development of new pharmaceuticals.[2] As with all chiral molecules destined for pharmaceutical applications, the stereochemical purity of this compound is a critical quality attribute. Different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[4] Therefore, the accurate and robust determination of its enantiomeric excess (ee) is a non-negotiable aspect of process development, quality control, and regulatory compliance.

This in-depth technical guide provides a comprehensive overview of the core analytical methodologies for determining the enantiomeric excess of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chapter 1: Chiral Gas Chromatography (GC) Analysis

Chiral Gas Chromatography is a powerful and highly efficient technique for the separation of volatile enantiomers.[5] For primary amines like 1-Cyclopropylethylamine, which can exhibit poor peak shapes due to interactions with the GC system, derivatization is a common and often necessary step.[6] This process involves chemically modifying the amine to create a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior.[6][7][8]

The Rationale for Derivatization

The primary objective of derivatizing a primary amine for GC analysis is to replace the active hydrogens on the amino group with a less polar functional group.[6] This leads to several key advantages:

  • Increased Volatility: Derivatives are more volatile, allowing for analysis at lower temperatures and minimizing the risk of thermal degradation.[6]

  • Improved Peak Shape: Derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[6]

  • Enhanced Separation: The formation of diastereomeric derivatives with a chiral derivatizing agent allows for separation on a standard achiral column. Alternatively, derivatization with an achiral agent can improve separation on a chiral stationary phase.[6][9]

A common approach for amines is acylation, for instance, with trifluoroacetic anhydride (TFAA), which converts the amine into a stable trifluoroacetyl derivative.[6][10]

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., with TFAA in Ethyl Acetate) Sample->Derivatization Vortex Vortex & Heat (60°C, 15 min) Derivatization->Vortex Evaporation Evaporate to Dryness (under Nitrogen) Vortex->Evaporation Reconstitution Reconstitute in Solvent (e.g., Dichloromethane) Evaporation->Reconstitution Injection Inject into GC System Reconstitution->Injection Separation Separation on Chiral Column (e.g., Supelco BetaDex 120) Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for Chiral GC Analysis of this compound.

Field-Proven Protocol for Chiral GC Analysis

The following protocol is adapted from a validated method for the determination of the enantiomeric ratio of 1-cyclopropylethylamine.[11]

1. Sample Preparation (Derivatization): a. Accurately weigh approximately 10 mg of the 1-Cyclopropylethylamine sample into a clean reaction vial. b. Add 1 mL of anhydrous ethyl acetate. c. Add 100 µL of Trifluoroacetic Anhydride (TFAA). d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 60-70°C for 15-30 minutes.[6] f. Cool the vial to room temperature. g. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. h. Reconstitute the residue in 1 mL of dichloromethane (DCM).

2. GC System and Conditions: a. GC System: Agilent 7890B GC system or equivalent. b. Detector: Flame Ionization Detector (FID). c. Column: Supelco BetaDex 120, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11] d. Carrier Gas: Helium at a constant flow of 2.0 mL/min.[11] e. Injection Mode: Split (30:1).[11] f. Injector Temperature: 220°C.[11] g. Detector Temperature: 230°C.[11] h. Oven Temperature Program: i. Initial temperature: 90°C, hold for 1 minute. ii. Ramp: 2°C/min to 150°C. iii. Hold at 150°C for 5 minutes. i. Injection Volume: 1 µL.

3. Data Analysis: a. Integrate the peak areas for the (R) and (S) enantiomers. b. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

ParameterValueReference
Column Supelco BetaDex 120 (30m x 0.25mm, 0.25µm)[11]
Carrier Gas Helium (2.0 mL/min)[11]
Injector Temp. 220°C[11]
Detector Temp. 230°C (FID)[11]
Oven Program 90°C (1 min), then 2°C/min to 150°C, hold 5 minAdapted from[11]
Derivatization Trifluoroacetic Anhydride (TFAA)[6][10]

Chapter 2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry due to its versatility and broad applicability.[12][13] For primary amines, direct separation on a Chiral Stationary Phase (CSP) is often the preferred approach, avoiding the need for derivatization.[14] Polysaccharide-based and cyclofructan-based CSPs have demonstrated high success rates in resolving chiral primary amines.[13][15]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, often providing faster separations, reduced solvent consumption, and improved peak symmetries for chiral amines.[16][17]

Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in developing a chiral separation method. The retention mechanisms are highly complex and analyte-specific.[18]

  • Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC): These are broadly selective and can resolve a wide range of racemates, including primary amines. They often operate in normal phase (heptane/alcohol) or polar organic mode (acetonitrile/alcohol). The addition of a basic additive like butylamine or triethylamine is often necessary to minimize peak tailing.[15]

  • Cyclofructan-based CSPs (e.g., Larihc® CF6-P): These have shown a very high success rate for separating primary amines, particularly in the polar organic mode. They typically require an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) to achieve optimal enantioselectivity.[15][16]

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® V2): These are particularly useful for the chiral separation of polar compounds and are compatible with a wide range of mobile phases, including reversed-phase, polar organic, and normal phase.[14]

Decision Workflow for HPLC/SFC Method Development

HPLC_SFC_Decision Start Start: Separate Enantiomers of This compound Screening Primary Screening: Polysaccharide & Cyclofructan CSPs Start->Screening Mode Select Mode: Normal Phase (NP), Polar Organic (PO), or Reversed Phase (RP) Screening->Mode SFC Consider SFC for Faster Analysis Screening->SFC Alternative Path Additives Optimize Mobile Phase Additives (e.g., TFA/TEA) Mode->Additives Separation Baseline Separation? Additives->Separation Separation->Screening No, Rescreen FinalMethod Final Validated Method Separation->FinalMethod Yes SFC->Mode

Caption: Decision workflow for chiral HPLC/SFC method development.

Representative Protocol for Direct Chiral HPLC Analysis

This protocol provides a robust starting point for the direct enantioseparation of 1-Cyclopropylethylamine.

1. Sample Preparation: a. Prepare a stock solution of racemic 1-Cyclopropylethylamine at 1.0 mg/mL in the mobile phase. b. Prepare the test sample of this compound at the same concentration.

2. HPLC System and Conditions: a. HPLC System: Standard HPLC system with UV detector. b. Column: Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm).[14] (Alternative: A cyclofructan or polysaccharide column). c. Mobile Phase: Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.[14] d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25°C. f. Detection: UV at 205 nm.[14] g. Injection Volume: 10 µL.

3. System Suitability and Analysis: a. Inject the racemic standard to confirm the resolution of the two enantiomers (Resolution > 1.5). b. Inject the this compound sample. c. Integrate the peak areas for the (R) and (S) enantiomers. d. Calculate the enantiomeric excess (% ee) as described in the GC section.

ApproachCSP TypeMobile Phase ModeKey Advantage
Direct HPLC Polysaccharide / CyclofructanNormal / Polar OrganicHigh success rate for primary amines, no derivatization needed.[15]
Direct HPLC Macrocyclic GlycopeptideReversed / Polar OrganicVersatile, good for polar compounds.[14]
SFC Polysaccharide / Crown EtherSupercritical CO2 / ModifierFast analysis, reduced organic solvent use.[16][17]

Chapter 3: NMR Spectroscopy for Enantiomeric Purity

NMR spectroscopy offers a distinct approach for determining enantiomeric purity without requiring chromatographic separation. The method relies on converting the enantiomers into diastereomers (covalently or non-covalently), which are non-identical and thus exhibit distinct signals in the NMR spectrum.[19][20] The ratio of these signals, determined by integration, directly corresponds to the enantiomeric ratio.

Principle of Chiral Recognition by NMR

This is achieved by using a chiral auxiliary, which can be a:

  • Chiral Derivatizing Agent (CDA): Reacts with the amine to form a covalent bond, creating a pair of diastereomers. A classic example is Mosher's acid chloride (MTPA-Cl).[19]

  • Chiral Solvating Agent (CSA): Forms transient, non-covalent diastereomeric complexes with the amine. This method is rapid and non-destructive. BINOL and its derivatives are effective CSAs for amines.[21]

A particularly effective and simple method for primary amines involves a three-component condensation reaction with 2-formylphenylboronic acid and an enantiopure BINOL (1,1'-bi-2-naphthol).[19][20] This forms a pair of diastereoisomeric iminoboronate esters that show well-resolved proton NMR signals.[20]

Formation of Diastereomeric Complexes for NMR Analysis

NMR_Principle cluster_reactants cluster_complexes cluster_spectrum R_Amine (R)-Amine Complex_RS (R,S)-Complex R_Amine->Complex_RS S_Amine (S)-Amine Complex_SS (S,S)-Complex S_Amine->Complex_SS CSA Enantiopure Chiral Auxiliary (e.g., (S)-BINOL) CSA->Complex_RS CSA->Complex_SS Spectrum

Caption: Principle of ee determination by NMR using a chiral auxiliary.

Protocol for NMR Analysis using a Chiral Solvating Agent

This protocol is based on the use of BINOL derivatives as chiral solvating agents, offering a rapid and straightforward analysis.[21]

1. Sample Preparation: a. In an NMR tube, combine the this compound sample (approx. 5-10 mg, ~0.1 mmol). b. Add one equivalent of the chiral solvating agent, for example, (S)-BINOL. c. Dissolve the mixture in 0.6 mL of a non-polar deuterated solvent (e.g., Chloroform-d, CDCl₃). d. Shake the NMR tube for 30 seconds to ensure complete mixing and complex formation.[21]

2. NMR Acquisition: a. Spectrometer: 400 MHz NMR spectrometer or higher. b. Experiment: Standard ¹H NMR. c. Temperature: 25°C. d. Key Parameters: Ensure sufficient relaxation delay (d1) for accurate quantification (e.g., 5 seconds). Acquire a sufficient number of scans for a good signal-to-noise ratio.

3. Data Analysis: a. Identify a pair of well-resolved, baseline-separated signals corresponding to the two diastereomeric complexes. Protons close to the chiral center of the amine are most likely to show the largest chemical shift difference (Δδ). b. Carefully integrate the areas of these two signals. c. Calculate the enantiomeric excess (% ee) using the integrated areas.

ParameterGuidelineRationale
Chiral Auxiliary (S)-BINOL or derivativeForms non-covalent diastereomeric complexes with amines.[21]
Solvent Chloroform-d (CDCl₃)Non-polar solvents enhance the interactions leading to larger Δδ.[21]
Temperature 25°CStandard, reproducible temperature.
Key Signals Protons alpha or beta to the amine nitrogenProximity to the chiral center results in the largest induced chemical shift differences.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved through several orthogonal analytical techniques.

  • Chiral GC offers high resolution and is particularly effective following derivatization, with established methods providing a clear path to validation.

  • Chiral HPLC and SFC represent the industry standard for direct analysis, offering flexibility through a wide choice of chiral stationary phases and mobile phase conditions. SFC, in particular, provides a "greener" and often faster alternative.

  • NMR Spectroscopy , facilitated by chiral auxiliaries, provides a rapid, non-separative method for ee determination that is invaluable for reaction monitoring and high-throughput screening.

The selection of the most appropriate method depends on the specific requirements of the analysis, including the desired accuracy, precision, sample throughput, and the instrumentation available. For regulatory filings and quality control, a validated chromatographic method (GC or HPLC) is typically required, while NMR can serve as a powerful complementary tool.

References

An In-depth Technical Guide to the Basic Stability and Reactivity of (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and development, the demand for stereochemically pure, structurally unique building blocks is insatiable. (S)-1-Cyclopropylethylamine has emerged as a critical intermediate, valued for its distinct combination of a chiral primary amine and a strained cyclopropyl ring.[1][2][3] This structure imparts unique conformational constraints and metabolic properties to active pharmaceutical ingredients (APIs). However, its utility is intrinsically linked to a thorough understanding of its chemical behavior. The primary amine is a locus of reactivity, while the overall structure presents specific stability challenges that must be navigated during synthesis, formulation, and storage.[4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It moves beyond a simple recitation of properties to provide a foundational understanding of the stability and reactivity of this compound, grounded in mechanistic principles and supported by actionable experimental protocols. Our objective is to empower drug development professionals to anticipate challenges, design robust processes, and unlock the full potential of this valuable chiral synthon.

Section 1: Core Physicochemical & Structural Characteristics

This compound is a chiral primary amine that typically presents as a colorless to pale yellow liquid with a characteristic amine odor.[1][6] Its fundamental properties are a direct consequence of its molecular architecture: a stereocenter adjacent to a nucleophilic primary amine and a conformationally rigid cyclopropyl group.

An understanding of these core properties is the first step in predicting its behavior in both reactive and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁N[1][6][7]
Molecular Weight 85.15 g/mol [3]
CAS Number 195604-39-8[1][6][8]
Appearance Clear, colorless to pale yellow liquid[1][6]
Boiling Point 95 - 102.6 °C[3][9]
Melting Point -68 °C[3]
Density ~0.920 g/cm³[3][9]
pKa (Predicted) 10.87 ± 0.29[3][10]
Water Solubility Miscible[2][3][11]
Flash Point < 21 °C (< 69.8 °F)[12]
InChIKey IXCXVGWKYIDNOS-BYPYZUCNSA-N
Canonical SMILES C--INVALID-LINK--C1CC1
Structural Implications
  • Primary Amine (-NH₂): This functional group is the molecule's primary center of basicity and nucleophilicity.[] Its pKa, predicted to be around 10.87, indicates it is a moderately strong base, readily protonated under acidic conditions to form an ammonium salt.[3][10] This group is also the principal site for desired reactions (e.g., amide bond formation) and undesired degradation (e.g., oxidation, reaction with carbonyls).[4]

  • Cyclopropyl Ring: This three-membered ring introduces significant ring strain and influences the electronic properties of the adjacent carbon. Its rigid structure can be leveraged to control the conformation of larger molecules, a desirable trait in rational drug design. However, the cyclopropylamine moiety can be susceptible to hydrolytic ring-opening under certain harsh conditions, particularly at elevated pH.[14]

  • Chiral Center: The stereocenter at the carbon bearing the amine and cyclopropyl groups dictates the molecule's optical activity. Maintaining this stereochemical integrity throughout synthesis and formulation is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Section 2: Fundamental Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for ensuring the quality, safety, and efficacy of any resulting API or drug product. Its primary liabilities are sensitivity to air (oxidation) and incompatibility with acids and other reactive species.[2][8]

Storage and Handling

Proper storage is the first line of defense against degradation. Based on safety data sheets and chemical principles, the following conditions are mandated:

  • Temperature: Store in a cool, well-ventilated area, typically below 30°C.[15]

  • Atmosphere: The compound is designated as air-sensitive.[2][3][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidation.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[16][17] Be aware that as a low-boiling substance, storage in sealed containers may lead to pressure buildup, requiring careful handling and periodic venting.[16][17]

  • Ignition Sources: As a highly flammable liquid, it must be stored in a flame-proof area away from heat, sparks, and open flames.[16][18] All containers and transfer equipment should be properly grounded to prevent static discharge.[17][18]

Chemical Incompatibilities

Understanding incompatibilities is crucial for preventing unintended reactions during synthesis, formulation, and co-administration.

  • Acids and Related Reagents: As a base, it will react exothermically with acids, acid chlorides, acid anhydrides, and chloroformates.[16]

  • Oxidizing Agents: The primary amine is susceptible to oxidation.[4] Contact with strong oxidizing agents must be strictly avoided.

  • Metals: Avoid contact with copper, aluminum, and their alloys, as amines can form complexes or catalyze reactions.[16]

  • Formulation Excipients: In a formulation context, the primary amine can react with excipients containing reactive impurities. A key concern is the Maillard reaction , a well-known incompatibility between amines and reducing sugars (e.g., lactose), which can lead to discoloration and the formation of complex degradants.[19][20]

Potential Degradation Pathways

Forced degradation studies and chemical first principles point to several potential degradation pathways that must be considered during drug development.

cluster_0 Potential Degradation Pathways for this compound cluster_1 Oxidative Degradation cluster_2 Hydrolytic Degradation cluster_3 Excipient Interaction parent This compound ox_product Imine/Oxime/Nitroso Derivatives parent->ox_product [O] (Air, H₂O₂, Peroxides) hydro_product Ring-Opened Products (e.g., Butanone, Ammonia) (Under harsh high pH) parent->hydro_product H₂O / OH⁻ (High pH, Heat) maillard_product Schiff Base / Amadori Products (Maillard Reaction with Reducing Sugars) parent->maillard_product Reducing Sugar (e.g., Lactose)

Caption: Potential degradation pathways for this compound.

Section 3: Protocol for Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of robust drug development.[21][22] It is used to deliberately degrade the molecule under more aggressive conditions than those used in long-term stability testing. The primary goals are to elucidate degradation pathways and to develop and validate a stability-indicating analytical method capable of separating the API from all potential degradation products.[21][23][24]

Forced Degradation Workflow

The process follows a systematic workflow to ensure comprehensive data is generated.

cluster_workflow Forced Degradation Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress quench 3. Quench Reaction (Neutralize, Cool, Protect from Light) stress->quench analyze 4. Analyze Samples (Chiral HPLC-UV/MS) quench->analyze interpret 5. Interpret Data (Identify Degradants, Propose Pathways) analyze->interpret

Caption: A typical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method. The target degradation is 5-20%.[22]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Volumetric flasks, pipettes, vials

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) unstressed control.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl (final is 0.1 M HCl).

    • Heat at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to the target concentration.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH (final is 0.1 M NaOH).

    • Heat at 60 °C for 24 hours. Causality Note: Cyclopropylamines can be sensitive to high pH; monitor closely for significant degradation or ring-opening.[14]

    • At time points, withdraw an aliquot, cool, and neutralize with 0.1 M HCl. Dilute to the target concentration.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂ (final is 3% H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Monitor at time points. The reaction does not require quenching before injection, but samples should be analyzed promptly.

  • Thermal Degradation:

    • Place a solid sample and a solution sample (in methanol) in an oven at 80 °C for 48 hours.

    • At time points, cool the sample and dissolve/dilute the solid or dilute the solution to the target concentration.

  • Photostability:

    • Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

    • A parallel set of samples should be wrapped in aluminum foil as dark controls.

    • After exposure, prepare samples for analysis.

Protocol: Stability-Indicating Chiral HPLC-UV/MS Method

Objective: To separate this compound from its (R)-enantiomer and any process-related impurities or stress-induced degradants.

  • Instrumentation: HPLC with UV/Vis (PDA) and Mass Spectrometric (MS) detectors.

  • Column: A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., Chiralpak® IA or similar). Dimensions: 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of Hexane, Ethanol, and a basic modifier like Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). Causality Note: The basic modifier is crucial for obtaining good peak shape and preventing tailing of the amine on the silica-based chiral support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection:

    • UV (PDA): 210 nm. Used for quantification. The PDA allows for peak purity assessment across the entire UV spectrum.

    • MS: Electrospray Ionization (ESI) in positive mode. Scan for the parent mass (m/z 86.1 [M+H]⁺) and other potential masses corresponding to degradants.

  • Injection Volume: 10 µL.

Section 4: Core Reactivity Profile

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, making it both a potent nucleophile and a convenient base. This dual nature is the reason it is such a versatile synthetic building block.[4][]

Nucleophilicity: The Key to Synthesis

The primary amine readily attacks electrophilic centers to form new covalent bonds. This is the basis for its use in constructing larger pharmaceutical molecules.

  • Amide Bond Formation (Acylation): This is arguably the most common and critical reaction. It reacts with activated carboxylic acids (e.g., acid chlorides, anhydrides) or with carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form stable amide bonds.

  • Reductive Amination: Reaction with an aldehyde or ketone forms a transient imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield a secondary amine. This is a powerful method for N-alkylation.[]

  • N-Alkylation: Direct reaction with alkyl halides can form secondary and tertiary amines, though this method can be prone to over-alkylation.[]

cluster_reactivity Illustrative Acylation Reaction amine This compound plus + acyl_chloride R-COCl (Acyl Chloride) arrow -> product Amide Product conditions Base (e.g., Et₃N) Solvent (e.g., DCM)

Caption: Typical acylation reaction of this compound.

Basicity: Enabling Salt Formation

The ability to act as a base allows this compound to readily form salts with a wide range of acids. In drug development, converting a basic API into a salt is a common strategy to improve physicochemical properties.

  • Improved Stability: Salt formation protects the reactive free amine from oxidative and other degradative pathways. A study on a different cyclopropyl amine-containing drug, GSK2879552, demonstrated that salt selection and control of microenvironmental pH were critical for stabilizing the molecule in the solid state.[14]

  • Enhanced Solubility: Salts are typically crystalline solids with much higher aqueous solubility than the corresponding free base, which is critical for formulation and bioavailability.

  • Purification: Salt formation can be used as a purification step, as crystalline salts are often easier to isolate in high purity than liquids. The hydrochloride salt of (1-cyclopropyl-1-methyl)ethylamine is prepared for this reason.[25]

Section 5: Summary and Outlook

This compound is a molecule of significant strategic value in pharmaceutical synthesis. Its utility is, however, conditional upon a rigorous understanding of its stability and reactivity.

Key Takeaways:

  • Stability: The molecule is air-sensitive and thermally liable. Its primary degradation pathways include oxidation of the amine and potential hydrolytic ring-opening of the cyclopropylamine moiety under harsh basic conditions. It is incompatible with strong acids, oxidizers, and certain excipients like reducing sugars.

  • Reactivity: Its chemistry is dominated by the nucleophilic and basic primary amine, which allows for straightforward incorporation into larger molecules via acylation and reductive amination. Its basicity enables the formation of stable, soluble salts, a key strategy in drug formulation.

  • Control is Paramount: Successful application of this building block requires strict control over storage conditions (inert atmosphere, controlled temperature), careful selection of reagents and formulation excipients to avoid incompatibilities, and the use of validated, stability-indicating analytical methods to ensure chiral and chemical purity throughout the development lifecycle.

By embracing the principles and protocols outlined in this guide, researchers and developers can effectively mitigate the risks associated with this reactive chiral amine, thereby harnessing its full potential to create novel and effective therapeutics.

References

Molecular structure and stereochemistry of (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-1-Cyclopropylethylamine

Abstract

This compound [CAS: 195604-39-8] is a chiral primary amine that has garnered significant attention as a privileged structural motif in medicinal chemistry.[1] Its unique combination of a stereochemically defined center, a conformationally constrained cyclopropyl ring, and a reactive amine functionality makes it a valuable building block for the synthesis of complex pharmaceutical agents.[2] The rigid cyclopropyl group can enhance metabolic stability and binding affinity to biological targets, while the chiral nature of the molecule is critical for stereospecific interactions.[1][3] This guide provides a detailed examination of the molecular structure, absolute stereochemistry, synthesis, and analytical characterization of this compound, intended for researchers and professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₅H₁₁N, consists of an ethylamine backbone where the carbon at position 1 is chiral.[4] This stereocenter is substituted with a hydrogen atom, a methyl group, an amino group, and a cyclopropyl ring. The presence of the three-membered cyclopropane ring introduces significant ring strain, which influences the molecule's reactivity and conformational preferences.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₁₁N [6][7]
Molecular Weight 85.15 g/mol [6][8]
CAS Number 195604-39-8 [6][9]
Appearance Colorless to pale yellow liquid [4][10]
Boiling Point 95-102.6 °C at 760 mmHg [6][9]
Density ~0.920 g/cm³ [6][9]
Enantiomeric Purity Typically ≥98% ee [10]

| Solubility | Miscible with water |[6] |

Stereochemistry and Absolute Configuration

The defining feature of this compound is its chirality. The carbon atom bonded to the cyclopropyl group is a stereocenter, meaning it is attached to four different substituents. The spatial arrangement of these substituents determines the molecule's absolute configuration, which is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[11][12]

Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

The assignment of the (S) configuration is a critical quality attribute, as enantiomers can have vastly different biological activities. The process involves a systematic prioritization of the groups attached to the chiral center.[13]

  • Prioritize Substituents: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority.[12]

    • Priority 1: The Nitrogen atom of the amino group (-NH₂) (Z=7).

    • Priority 2: The Carbon atom of the cyclopropyl group (-C₃H₅). This carbon is bonded to two other carbons and a hydrogen.

    • Priority 3: The Carbon atom of the methyl group (-CH₃). This carbon is bonded to three hydrogens.

    • Priority 4: The Hydrogen atom (-H) (Z=1).

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (Priority 4, the -H atom) points away from the viewer.

  • Trace the Path: A path is traced from Priority 1 to Priority 2 to Priority 3. For this compound, this path traces a counter-clockwise direction.

  • Assign Descriptor: A counter-clockwise path corresponds to the S configuration (from the Latin sinister, meaning left).[13] A clockwise path would correspond to the R configuration (rectus, right).

Caption: Cahn-Ingold-Prelog (CIP) priority assignment workflow.
The Imperative of Enantiopurity in Drug Development

In pharmaceutical applications, using a single enantiomer is often crucial. The (R)-enantiomer of this amine may have different pharmacological, toxicological, or metabolic properties.[14] In a worst-case scenario, the unwanted enantiomer could be inactive, contribute to side effects, or even have a harmful effect. Therefore, robust synthetic and analytical methods to ensure high enantiomeric purity (often expressed as enantiomeric excess, % ee) are paramount for regulatory approval and patient safety.[15]

Synthesis of Enantiopure this compound

The synthesis of chiral amines like this compound requires stereocontrolled methods to avoid the formation of a racemic mixture. Asymmetric synthesis is the preferred approach, creating the desired stereocenter with high fidelity.[16] A scalable and industrially relevant method is the asymmetric reductive amination of a prochiral ketone.[17]

A common strategy involves the reaction of cyclopropyl methyl ketone with a chiral amine auxiliary, followed by reduction and subsequent removal of the auxiliary. A more direct approach uses a chiral catalyst. A patented, scalable process describes the reductive amination of cyclopropyl methyl ketone using (S)-(-)-α-phenylethylamine as a chiral auxiliary in the presence of a titanium catalyst, followed by reduction.[18]

Synthesis_Workflow start_materials Starting Materials: - Cyclopropyl Methyl Ketone - Chiral Amine Auxiliary (e.g., (S)-α-phenylethylamine) - Reducing Agent (e.g., NaBH₄) imine_formation Step 1: Asymmetric Imine Formation (Catalyst: Ti(OiPr)₄) start_materials->imine_formation reduction Step 2: Diastereoselective Reduction imine_formation->reduction Chiral Imine Intermediate hydrolysis Step 3: Auxiliary Cleavage (Hydrolysis) reduction->hydrolysis Diastereomeric Amine Adduct purification Step 4: Purification (Distillation) hydrolysis->purification Crude Product + Recovered Auxiliary final_product This compound purification->final_product

Caption: Generalized workflow for asymmetric reductive amination.
Experimental Protocol: Asymmetric Reductive Amination

The following protocol is a representative example based on established methodologies for the synthesis of chiral amines.[18]

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • Cyclopropyl methyl ketone

  • (S)-(-)-α-phenylethylamine

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH), 40% aq.

Procedure:

  • Imine Formation:

    • To a stirred solution of (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.05 eq) in anhydrous THF, add Ti(OiPr)₄ (1.2 eq) dropwise over 30 minutes at room temperature.

    • Rationale: Ti(OiPr)₄ acts as a Lewis acid and dehydrating agent to facilitate the formation of a chiral imine intermediate.

    • Heat the reaction mixture to 70°C and maintain for 3 hours to ensure complete imine formation.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Carefully add NaBH₄ (0.5 eq) portion-wise, maintaining the temperature below 5°C.

    • Rationale: NaBH₄ is a mild reducing agent that reduces the C=N double bond of the imine. The pre-existing chirality of the auxiliary directs the hydride attack to form one diastereomer preferentially.

    • Stir the resulting suspension at 0°C for 1 hour.

  • Work-up and Quenching:

    • Slowly add EtOH to the reaction mixture, followed by the addition of H₂O to quench the excess NaBH₄ and hydrolyze the titanium complexes.

    • Add 40% aqueous NaOH to precipitate titanium salts and break any amine-borane complexes.

    • Filter the suspension through a pad of celite, washing the filter cake with THF.

  • Auxiliary Cleavage & Isolation (Not detailed in source, but conceptually required):

    • The resulting N-(1-cyclopropylethyl)-N-(1-phenylethyl)amine would typically undergo hydrogenolysis (e.g., using H₂ over Pd/C) to cleave the phenylethyl auxiliary group, yielding the desired primary amine.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The crude product is then purified by fractional distillation to yield pure this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and enantiomeric integrity of this compound is essential. This is achieved through a combination of chromatographic and spectroscopic techniques.

Table 2: Key Analytical Specifications

Analysis Technique Expected Result / Specification Source(s)
Identity FTIR Conforms to reference spectrum. Shows characteristic N-H stretches (~3300-3500 cm⁻¹) and C-H stretches. [10]
Purity (Assay) Gas Chromatography (GC) ≥97.5% [10]
Enantiomeric Purity Chiral HPLC Enantiomeric Excess (ee) ≥98% [10]
Structure Confirmation Mass Spectrometry (MS) Molecular Ion [M+H]⁺ at m/z ≈ 86.09 [19]

| Structure Confirmation | ¹H & ¹³C NMR | Spectrum consistent with the proposed structure, showing signals for cyclopropyl, methyl, and methine protons/carbons. |[18] |

QC_Workflow sample Incoming Batch of This compound identity Identity Check (FTIR) sample->identity purity Purity Assay (GC) sample->purity enantiopurity Enantiomeric Purity (Chiral HPLC) sample->enantiopurity decision Compare to Specifications identity->decision purity->decision enantiopurity->decision pass Release Batch decision->pass Pass fail Reject Batch (Investigate OOS) decision->fail Fail

References

IUPAC name (1S)-1-cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1S)-1-Cyclopropylethanamine for Advanced Research and Development

Introduction

(1S)-1-Cyclopropylethanamine is a chiral primary amine that has emerged as a cornerstone building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The unique structural and electronic properties of the cyclopropyl group, combined with the stereospecificity of the (S)-enantiomer, make this compound a highly sought-after intermediate for drug candidates. The cyclopropyl moiety is frequently incorporated into therapeutic agents to enhance metabolic stability, improve potency, modulate lipophilicity, and constrain molecular conformation, thereby improving receptor binding affinity.[1] Its applications span a range of therapeutic areas, including the development of Retinoid-related Orphan Receptor gamma (RORγ) modulators.[2]

The critical role of chirality in pharmacology cannot be overstated; enantiomers of a drug molecule often exhibit profoundly different efficacy, pharmacokinetic profiles, and toxicity.[3] Consequently, the ability to synthesize enantiomerically pure compounds like (1S)-1-cyclopropylethanamine is not merely an academic exercise but a regulatory and clinical necessity.

This guide provides a comprehensive technical overview of (1S)-1-cyclopropylethanamine for researchers, medicinal chemists, and process development scientists. We will delve into its fundamental properties, explore robust and scalable methods for its enantioselective synthesis, detail analytical protocols for quality control, discuss its applications in drug discovery, and outline critical safety and handling procedures. The methodologies described herein are grounded in established chemical principles and are designed to be both informative and practically applicable in a modern research setting.

Physicochemical and Stereochemical Properties

(1S)-1-Cyclopropylethanamine is a colorless to pale yellow liquid characterized by a chiral center at the carbon atom bonded to the amino group.[4] Understanding its physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource(s)
IUPAC Name (1S)-1-cyclopropylethanamine[5]
Molecular Formula C₅H₁₁N[4][5][6]
Molecular Weight 85.15 g/mol [5][6][7]
Boiling Point 95 °C[5][8]
Density 0.920 g/cm³[5][8]
pKa 10.87 ± 0.29 (Predicted)[5][9]
Flash Point 95°C[5][8]
Water Solubility Miscible[5][8]
Appearance Clear colorless to pale yellow liquid[4]
CAS Number 195604-39-8[4][5]

The stereochemical integrity of the molecule is paramount. The "(1S)" designation refers to the absolute configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D chemical structure of (1S)-1-cyclopropylethanamine.

Strategies for Enantioselective Synthesis

The generation of a single enantiomer of a chiral amine can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. Both approaches have their merits, and the choice often depends on factors like scale, cost of reagents, and desired enantiomeric purity.

Asymmetric Reductive Amination (Scalable Approach)

Asymmetric reductive amination is a powerful and efficient method for producing chiral amines directly from prochiral ketones.[10][11][12] This approach is particularly well-suited for industrial-scale synthesis due to its use of inexpensive starting materials and avoidance of chromatographic purification.[2] The most common strategy involves the condensation of cyclopropyl methyl ketone with a chiral amine to form a diastereomeric imine, which is then reduced. The subsequent removal of the chiral auxiliary yields the desired enantiopure primary amine.

G ketone Cyclopropyl Methyl Ketone imine Chiral Imine Intermediate ketone->imine Condensation (Lewis Acid, e.g., Ti(OiPr)₄) chiral_aux (S)-(-)-α-Phenylethylamine (Chiral Auxiliary) chiral_aux->imine sec_amine Diastereomerically Enriched Secondary Amine imine->sec_amine Diastereoselective Reduction (e.g., NaBH₄) product (1S)-1-Cyclopropylethanamine sec_amine->product Debenzylation (e.g., Catalytic Hydrogenation)

Caption: Workflow for Asymmetric Reductive Amination.

Causality Behind Experimental Choices:

  • (S)-(-)-α-Phenylethylamine is selected as the chiral auxiliary because it is commercially available in high enantiomeric purity at a low cost and its bulky phenyl group effectively shields one face of the C=N double bond in the imine intermediate.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid and a dehydrating agent, efficiently driving the condensation reaction toward the formation of the imine.[2]

  • Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent. The hydride attacks the less sterically hindered face of the imine, leading to the desired diastereomer of the secondary amine.

  • Catalytic hydrogenation (e.g., with Pd/C) is a clean and effective method for cleaving the benzylic C-N bond to release the primary amine and toluene, which is easily removed.

  • Imine Formation: In a suitable reactor under an inert atmosphere, charge cyclopropyl methyl ketone (1.0 eq) and (S)-(-)-α-phenylethylamine (1.05 eq) in a solvent such as tetrahydrofuran (THF).

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄, ~2.5 eq) dropwise while maintaining the temperature below 30°C.

  • Heat the mixture to approximately 70°C and hold for 3-4 hours to ensure complete condensation.

  • Reduction: Cool the reaction mixture to 0-5°C. Add sodium borohydride (NaBH₄, ~0.5 eq) portion-wise, controlling the addition to maintain the temperature.

  • Stir the resulting suspension at 0-5°C for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of ethanol, followed by water and an aqueous solution of sodium hydroxide (e.g., 40% NaOH). This procedure hydrolyzes the titanium alkoxides into filterable solids (TiO₂).

  • Filter the suspension through a pad of celite, washing the filter cake with THF.

  • Debenzylation: The resulting filtrate containing the secondary amine is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst and isolate the product, typically as its hydrochloride salt, by distillation or precipitation. This process reliably yields the target compound with an optical purity of 99% enantiomeric excess (ee) or higher.[2]

Chiral Resolution of Racemic Amine

Chiral resolution is a classical and robust technique for separating enantiomers from a racemic mixture.[13] This method relies on reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[3][14] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[15]

G racemate Racemic (R/S)-1-Cyclopropylethanamine salt_form 1. Diastereomeric Salt Formation (in Solvent) racemate->salt_form resolver Chiral Resolving Agent (e.g., (+)-DPTTA) resolver->salt_form crystallize 2. Fractional Crystallization (Cooling) salt_form->crystallize filtration 3. Isolation of Less Soluble Salt (Filtration) crystallize->filtration liberation 4. Liberation of Free Amine (Base Treatment) filtration->liberation filtrate Filtrate containing more soluble diastereomer filtration->filtrate product (1S)-1-Cyclopropylethanamine liberation->product

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Causality Behind Experimental Choices:

  • Chiral Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is an effective resolving agent for many primary amines because its rigid structure and multiple hydrogen-bonding sites facilitate the formation of well-defined, crystalline diastereomeric salts.[3]

  • Solvent Selection: The choice of solvent (e.g., methanol, ethanol) is critical. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.

  • Base Treatment: A strong base like sodium hydroxide (NaOH) is used to deprotonate the ammonium salt, liberating the free, water-insoluble amine, which can then be extracted into an organic solvent.[3]

  • Salt Formation: Dissolve racemic 1-cyclopropylethanamine (1.0 eq) in a suitable solvent such as methanol. In a separate flask, dissolve the chiral resolving agent, (+)-DPTTA (0.5 eq), in the same solvent.

  • Add the DPTTA solution to the amine solution with stirring. A precipitate of the diastereomeric salts may form immediately.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt ((S)-amine-(+)-DPTTA salt). Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous solution of a base (e.g., 2 M NaOH) until the pH is >10.

  • Extract the liberated (1S)-1-cyclopropylethanamine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • The enantiomeric excess (e.e.) of the product must be determined using an appropriate analytical technique.

Analytical Methodologies for Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric integrity of (1S)-1-cyclopropylethanamine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Column Selection: Choose a suitable CSP column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating chiral amines.[15]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). A small amount of a basic additive like diethylamine (DEA) is often added to improve peak shape and resolution for amines.[15]

  • Sample Preparation: Prepare a dilute solution of the amine sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity. While standard NMR cannot distinguish between enantiomers, the spectrum provides a unique fingerprint of the molecule.

Proton (¹H)Predicted Chemical Shift (ppm)MultiplicityIntegration
-CH(NH₂)-~3.0 - 3.5Multiplet1H
-CH₃~1.1 - 1.3Doublet3H
-NH₂Variable (broad)Singlet2H
Cyclopropyl -CH-~0.8 - 1.2Multiplet1H
Cyclopropyl -CH₂-~0.2 - 0.6Multiplet4H
Note: Predicted values based on typical ranges for similar structural motifs. Actual shifts are solvent-dependent.[16]

Applications in Drug Discovery and Development

(1S)-1-Cyclopropylethanamine is not just an intermediate but a strategic component in modern medicinal chemistry. Its incorporation into a drug candidate can confer significant advantages.[17][18]

Key Contributions of the Cyclopropyl Moiety:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making the group more resistant to metabolic oxidation by cytochrome P450 enzymes.[1]

  • Conformational Rigidity: The rigid, three-membered ring restricts the number of available conformations of a molecule. This can lock the drug into a bioactive conformation, increasing its affinity for the target receptor and leading to an entropically favorable binding event.[1]

  • Potency and Lipophilicity: The cyclopropyl group acts as a "lipophilic hydrogen bond donor," effectively increasing lipophilicity without adding significant steric bulk, which can enhance cell permeability and target engagement.

G scaffold (1S)-1-Cyclopropylethanamine Building Block drug Active Pharmaceutical Ingredient (API) scaffold->drug Synthetic Elaboration attributes Enhanced Potency Metabolic Stability Favorable PK Profile drug->attributes pharmacophore Pharmacophore / Core Structure pharmacophore->drug

Caption: Role of (1S)-1-cyclopropylethanamine as a key building block in API synthesis.

An important example of its application is in the synthesis of RORγ modulators, which are being investigated for the treatment of autoimmune diseases. The amine serves as a crucial anchor point for building out the rest of the complex molecule.[2]

Safety, Handling, and Storage

(1S)-1-Cyclopropylethanamine and its hydrochloride salt are hazardous chemicals that require careful handling to prevent exposure and ensure laboratory safety.

Hazard Identification:

  • GHS Classification: The free amine is often classified as a flammable liquid, corrosive, and acutely toxic.[7][19] The hydrochloride salt is typically classified as an oral acute toxicant, a skin irritant, and a serious eye irritant.[6][20]

Recommended Handling Procedures: [20][21][22]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Avoiding Inhalation and Contact: Avoid breathing vapors or dust. Prevent contact with skin and eyes.[20]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[19][22]

Storage:

  • Store containers tightly closed in a dry, cool, and well-ventilated area.[20][22]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[22]

First Aid Measures: [21][22]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Always consult the most current Safety Data Sheet (SDS) before handling this material.[19][20][21][22]

References

Methodological & Application

Asymmetric synthesis using (S)-1-Cyclopropylethylamine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-1-Cyclopropylethylamine as a chiral auxiliary in asymmetric synthesis.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Most biological targets are chiral, meaning they interact differently with enantiomers of a drug molecule, often with one enantiomer providing the therapeutic effect while the other is inactive or even harmful. Asymmetric synthesis, the process of creating chiral molecules with a preference for one stereoisomer, is therefore a cornerstone of modern organic chemistry.[1][2]

One of the most robust and reliable strategies in asymmetric synthesis is the use of a chiral auxiliary.[2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate.[2] This covalent modification introduces a stereogenic center, which then directs a subsequent stereoselective reaction, creating a new chiral center with a high degree of control.[3][4] After the desired transformation, the auxiliary is cleaved and can ideally be recovered and reused, making the process efficient and cost-effective.[3]

Key characteristics of an effective chiral auxiliary include:

  • Availability: It should be readily available in both enantiomeric forms.[3]

  • Ease of Attachment and Cleavage: The auxiliary should be easy to install and remove under mild conditions that do not affect the newly formed stereocenter.[3]

  • High Stereodirection: It must exert powerful stereochemical control over the reaction, leading to high diastereomeric excess (d.e.).[3]

  • Recoverability: The auxiliary should be recoverable in high yield for reuse.[3]

This compound has emerged as a valuable chiral auxiliary that fulfills these criteria for a range of important chemical transformations. Its unique structural feature—a sterically demanding cyclopropyl group held in close proximity to the reaction center—provides excellent facial shielding, leading to high levels of asymmetric induction.[5][6] This guide provides detailed application notes and protocols for its use.

This compound: Structure and Properties

This compound is a chiral primary amine featuring a cyclopropane ring attached to the stereogenic carbon.[7][8] This compact yet rigid cycloalkane is the key to its effectiveness as a chiral director.

PropertyValueSource
Molecular Formula C₅H₁₁N[8][9]
Molar Mass 85.15 g/mol [9][10]
Appearance Colorless liquid[6]
Boiling Point ~50°C[6]
CAS Number 195604-39-8[7]

The synthesis of enantiomerically pure this compound can be achieved through various methods, including scalable industrial processes that utilize inexpensive starting materials like cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine.[11]

General Workflow for Using a Chiral Auxiliary

The application of this compound follows a logical three-stage process: attachment, diastereoselective reaction, and cleavage. This workflow is designed to create a chiral product from an achiral starting material.

Chiral Auxiliary Workflow sub Achiral Substrate (e.g., Carboxylic Acid Derivative) adduct Chiral Amide Adduct sub->adduct 1. Attachment aux This compound (Chiral Auxiliary) aux->adduct product_dia Diastereomerically Enriched Product adduct->product_dia 2. Asymmetric Reaction reagent Prochiral Reagent (e.g., Electrophile) reagent->product_dia product_final Enantiomerically Pure Product product_dia->product_final 3. Cleavage aux_recovered Recovered Auxiliary product_dia->aux_recovered 3. Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application I: Asymmetric Alkylation of Amide Enolates

One of the most powerful applications of chiral auxiliaries is the diastereoselective alkylation of enolates derived from carboxylic acids. By converting an achiral carboxylic acid into a chiral amide using this compound, a new stereocenter can be installed with high fidelity.

Mechanism of Stereodirection

The high diastereoselectivity observed in the alkylation of amides derived from this compound is attributed to the formation of a rigid, chelated Z-enolate intermediate.

  • Amide Formation: The carboxylic acid is first converted to an acyl chloride or activated ester, which then reacts with this compound to form the chiral amide.

  • Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), deprotonates the α-carbon to form a lithium enolate. The stereochemistry of the enolate is predominantly Z, where the lithium cation is chelated by the oxygen atoms of the enolate and the amide.

  • Facial Shielding: The bulky cyclopropyl group on the auxiliary effectively blocks one face of the planar enolate.

  • Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.

Caption: Steric model for the asymmetric alkylation of a chiral amide enolate.

Protocol: Asymmetric Synthesis of (R)-2-Methylhexanoic Acid

This protocol details the synthesis of an α-chiral carboxylic acid starting from pentanoic acid.

Part A: Formation of the Chiral Amide

  • Activation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve pentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M). Cool the solution to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amination: Dissolve the crude acyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C. In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

  • Workup: Stir the reaction for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure N-pentanoyl-(S)-1-cyclopropylethylamide.

Part B: Diastereoselective Alkylation

  • Enolate Formation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to -78 °C. Add freshly prepared LDA (1.1 eq, ~2 M in THF/heptane/ethylbenzene) dropwise. Stir the solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 4-6 hours.

  • Quenching and Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Analysis: The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or GC analysis. The crude product is often a mixture of diastereomers with one being majorly predominant (>95:5 d.e. is common).

Part C: Cleavage of the Auxiliary

  • Hydrolysis: Dissolve the alkylated amide (1.0 eq) in a mixture of tetrahydrofuran (THF) and 6 M sulfuric acid (H₂SO₄) (e.g., 2:1 v/v).

  • Heating: Heat the mixture at reflux (approximately 100 °C) for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Product Isolation: Cool the reaction to room temperature and extract with diethyl ether (3x). The chiral auxiliary, now protonated, will remain in the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (R)-2-methylhexanoic acid. Further purification can be done by distillation or chromatography.

  • Auxiliary Recovery: Basify the aqueous layer with solid NaOH or concentrated NaOH solution until pH > 12. Extract the liberated this compound with diethyl ether (3x). Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully remove the solvent to recover the auxiliary.

Application II: Asymmetric Michael (1,4-Conjugate) Addition

The Michael addition, the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction.[12][13] When the nucleophile is an enolate derived from a chiral amide, the reaction can proceed with high diastereoselectivity, establishing a new stereocenter at the β-position of the product.

The stereochemical outcome is governed by the same principles as in the alkylation reaction: the formation of a rigid Z-enolate that is shielded on one face by the cyclopropyl group of the auxiliary.[14][15]

Michael AcceptorDiastereomeric Excess (d.e.)Reference
Cyclopentenone>95%[15]
Cyclohexenone>92%General literature
Methyl Vinyl Ketone>90%General literature

Application III: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings with up to four new stereocenters.[16] A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the diene's approach.

For this application, this compound is used to form a chiral N-acryloyl or N-crotonoyl amide, which then acts as the dienophile.

Mechanism of Stereodirection
  • Dienophile Preparation: Acryloyl chloride is reacted with this compound to form the chiral α,β-unsaturated amide.

  • Lewis Acid Coordination: A Lewis acid (e.g., Et₂AlCl, TiCl₄) is added, which coordinates to the carbonyl oxygen of the amide. This coordination locks the amide into a rigid s-trans conformation and activates the dienophile for cycloaddition.

  • Facial Selectivity: The chiral auxiliary, particularly the bulky cyclopropyl group, shields one face of the Cα-Cβ double bond.

  • Cycloaddition: The diene (e.g., cyclopentadiene) approaches the dienophile from the less hindered face, leading to the preferential formation of one endo-adduct diastereomer.[17][18][19]

Diels_Alder_Stereocontrol dienophile Chiral Acryloyl Amide (Dienophile) complex Rigid Lewis Acid Complex dienophile->complex Coordination lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->complex endo_product Endo Cycloadduct (Major Diastereomer) complex->endo_product Facially Selective Attack (endo approach from less hindered face) diene Diene (e.g., Cyclopentadiene) diene->endo_product

Caption: Workflow for a Lewis acid-promoted asymmetric Diels-Alder reaction.

Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene
  • Dienophile Synthesis: Prepare the N-acryloyl derivative of this compound as described in the alkylation protocol (Part A), using acryloyl chloride instead of pentanoyl chloride.

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the chiral dienophile (1.0 eq) in anhydrous DCM (0.2 M). Cool the solution to -78 °C.

  • Lewis Acid Addition: Add a solution of diethylaluminum chloride (Et₂AlCl, 1.2 eq, ~1 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 3-6 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M HCl at -78 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the layers, and extract the aqueous phase with DCM (3x).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC/GC analysis. The product can be purified by flash chromatography.

  • Cleavage: The auxiliary can be removed via hydrolysis (as in the alkylation protocol) to yield the chiral carboxylic acid or via reductive cleavage (e.g., with LiAlH₄) to yield the corresponding chiral alcohol.

Conclusion

This compound is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its well-defined steric profile allows for predictable and high levels of diastereoselectivity in key transformations such as alkylations, Michael additions, and Diels-Alder reactions. The straightforward attachment and cleavage protocols, coupled with the potential for high recovery and reuse, make it a valuable tool for academic researchers and industry professionals in the synthesis of complex, enantiomerically pure molecules.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of (S)-1-Cyclopropylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chiral Cyclopropylethylamine Moiety

The (S)-1-Cyclopropylethylamine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique combination of a stereochemically defined center adjacent to a strained cyclopropane ring imparts a fascinating profile of conformational rigidity and metabolic stability to drug candidates.[1][2][3] The cyclopropyl group, acting as a "bioisostere" for phenyl or other bulky groups, can enhance binding affinity to biological targets, improve pharmacokinetic properties, and reduce off-target effects.[3] Consequently, this chiral amine is a crucial building block in the synthesis of a wide range of therapeutic agents, including antiviral, anticancer, and antidepressant compounds.[1]

This document provides a detailed exploration of robust and scalable synthetic protocols for accessing this compound and its derivatives. We will delve into the mechanistic underpinnings of several key asymmetric strategies, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter. Several effective strategies have been developed, each with its own set of advantages. This guide will focus on three prominent and field-proven methodologies:

  • Diastereoselective Reductive Amination using a Chiral Auxiliary: A scalable and reliable method that introduces chirality via a recoverable chiral amine.

  • Asymmetric Synthesis via N-Sulfinyl Imine Chemistry: An elegant approach utilizing a transient chiral auxiliary to direct the stereoselective addition of a Grignard reagent.

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): A sophisticated method combining enzymatic resolution with in-situ racemization to achieve high yields of a single enantiomer.

Protocol 1: Diastereoselective Reductive Amination

This widely employed industrial method relies on the condensation of cyclopropyl methyl ketone with a chiral primary amine, typically (S)-(-)-α-phenylethylamine, to form a diastereomeric mixture of imines. Subsequent reduction and debenzylation afford the desired this compound with high enantiopurity.[4] The use of a Lewis acid like Titanium(IV) isopropoxide [Ti(OiPr)₄] is crucial for efficient imine formation.[4]

Workflow Overview

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection (Debenzylation) Ketone Cyclopropyl Methyl Ketone LewisAcid Ti(OiPr)₄ THF, 70°C Ketone->LewisAcid ChiralAmine (S)-(-)-α-phenylethylamine ChiralAmine->LewisAcid Imine Diastereomeric Imine Mixture LewisAcid->Imine Reducer NaBH₄ 0°C Imine->Reducer SecondaryAmine Diastereomeric Secondary Amine Reducer->SecondaryAmine Debenzylation H₂, 10% Pd/C EtOH, 70°C, 10 bar SecondaryAmine->Debenzylation FinalProduct This compound Debenzylation->FinalProduct

Caption: Reductive amination workflow for this compound synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
(S)-(-)-α-phenylethylamine121.18100 g8251.0
Cyclopropyl methyl ketone84.1272.9 g8671.05
Titanium(IV) isopropoxide284.22249 g8761.06
Sodium borohydride (NaBH₄)37.8318.8 g4970.6
10% Palladium on Carbon (Pd/C)-9.3 g--
Tetrahydrofuran (THF)-900 mL--
Ethanol (EtOH)-800 mL--
Water-100 mL--
40% aq. NaOH-200 g--
Celite-60 g--

Procedure:

  • Imine Formation:

    • To a stirred mixture of (S)-(-)-α-phenylethylamine (100 g) and cyclopropyl methyl ketone (72.9 g) in THF (200 mL) at room temperature, add Ti(OiPr)₄ (249 g) over 30 minutes.[4]

    • Heat the reaction mixture to 70°C and maintain for 3 hours. The Lewis acid activates the ketone carbonyl, facilitating nucleophilic attack by the amine.[4][5]

  • Reduction to Secondary Amine:

    • Cool the mixture to 0°C in an ice bath.

    • Carefully add sodium borohydride (18.8 g) in portions. The hydride reagent reduces the C=N double bond of the imine.[4][6]

    • Stir the resulting suspension at 0°C for 1 hour.

    • Slowly add EtOH (200 mL) and continue stirring for an additional hour.

  • Work-up and Isolation of Intermediate:

    • Add THF (500 mL) and Celite (60 g) to the reaction mixture.

    • Quench the reaction by the slow addition of water (100 mL).

    • Stir the suspension at 25°C for 1 hour, then add 40% aqueous NaOH (200 g).

    • Filter the mixture through a pad of Celite and wash the filter cake with THF (2 x 200 mL).

    • Concentrate the combined organic layers under reduced pressure to obtain the crude diastereomeric secondary amine.

  • Debenzylation to Final Product:

    • Dissolve the crude intermediate in EtOH (600 mL).

    • Add 10% Pd/C (9.3 g) to the solution.

    • Transfer the suspension to a suitable hydrogenator.

    • Stir under a hydrogen atmosphere (10 bar) at 70°C for 24 hours. This step cleaves the benzylic C-N bond, removing the chiral auxiliary.[4]

    • Cool the reaction mixture to 25°C and filter through Celite to remove the catalyst. The filtrate contains the desired this compound.

Expected Outcome: This process typically yields the final product with an enantiomeric excess (ee) of 97% or higher.[4] The final product can be isolated as the free base or converted to a salt (e.g., hydrochloride) for improved stability and handling.

Protocol 2: Asymmetric Synthesis via N-Sulfinyl Imine Chemistry

This method provides access to chiral cyclopropylamines through the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl α-chloro ketimine intermediate.[7][8] The tert-butanesulfinamide group serves as an excellent chiral auxiliary, directing the nucleophilic attack and being readily removable under acidic conditions.[7]

Mechanistic Rationale

Sulfinyl_Imine Ketimine N-sulfinyl α-chloro ketimine Dehydrohalogenation 1,3-Dehydrohalogenation Ketimine->Dehydrohalogenation Grignard Grignard Reagent (e.g., EtMgBr) Grignard->Dehydrohalogenation Addition Diastereoselective Addition Grignard->Addition Intermediate Cyclopropylideneamine Intermediate Dehydrohalogenation->Intermediate Intermediate->Addition Sulfinamide N-(1-substituted cyclopropyl)- tert-butanesulfinamide Addition->Sulfinamide Deprotection Acidic Deprotection (e.g., HCl) Sulfinamide->Deprotection Product Chiral Cyclopropylamine Deprotection->Product

Caption: Key steps in the asymmetric synthesis of cyclopropylamines via N-sulfinyl imines.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMoles (mmol)Eq.
Chiral N-sulfinyl α-chloro ketimineVaries1.0 g~4.0 (example)1.0
Ethylmagnesium bromide (EtMgBr)131.261.6 mL (3.0 M in Et₂O)4.81.2
Anhydrous Tetrahydrofuran (THF)-20 mL--
Saturated aq. NH₄Cl-10 mL--
4N HCl in Dioxane-5 mL--
Diethyl ether (Et₂O)-30 mL--
Anhydrous MgSO₄----

Procedure:

  • Grignard Reaction:

    • Dissolve the N-sulfinyl α-chloro ketimine (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78°C.

    • Slowly add the Grignard reagent (e.g., ethylmagnesium bromide, 1.2 eq) via syringe. The reaction initially proceeds via a 1,3-dehydrohalogenation to form a transient cyclopropylideneamine intermediate, which is then attacked by a second equivalent of the Grignard reagent.[7]

    • Allow the reaction to stir at -78°C for 2-4 hours, monitoring by TLC.

    • Slowly warm the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Work-up and Purification of Sulfinamide:

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-(1-substituted cyclopropyl)-tert-butanesulfinamide by flash column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified sulfinamide in a suitable solvent like methanol or diethyl ether.

    • Add 4N HCl in dioxane and stir at room temperature for 1-2 hours.

    • Concentrate the mixture to dryness. The resulting solid is the hydrochloride salt of the chiral cyclopropylamine.

    • The free amine can be obtained by neutralization with a base (e.g., NaOH) and extraction.

Causality and Control: The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the incoming nucleophile to one face of the imine intermediate. The choice of Grignard reagent determines the substituent introduced onto the cyclopropane ring.[7][8]

Protocol 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy that overcomes the 50% theoretical yield limit of standard kinetic resolution. In this process, a lipase (e.g., Novozym 435, a form of Candida antarctica lipase B) selectively acylates one enantiomer of the racemic amine.[9] Simultaneously, a racemization catalyst (e.g., a ruthenium complex) continuously interconverts the unreacted, less reactive enantiomer back into the racemate, allowing for theoretical yields approaching 100%.[9][10]

Conceptual Workflow

DKR_Workflow RacemicAmine Racemic (R/S)-1-Cyclopropylethylamine S_Amine (S)-Amine RacemicAmine->S_Amine R_Amine (R)-Amine RacemicAmine->R_Amine Enzyme Lipase (e.g., Novozym 435) + Acyl Donor R_Amide (R)-Amide (Acylated) Enzyme->R_Amide Racemization Ru-Catalyst S_Amine->Racemization R_Amine->Enzyme R_Amine->Racemization

Caption: Dynamic Kinetic Resolution of a primary amine.

General Experimental Protocol

Materials and Reagents:

ComponentExamplePurpose
Racemic Amine(±)-1-CyclopropylethylamineSubstrate
EnzymeNovozym 435 (immobilized CALB)Biocatalyst for selective acylation
Acyl DonorIsopropyl acetateAcyl source
Racemization CatalystShvo's catalyst or similar Ru-complexIn-situ racemization of unreacted amine
SolventTolueneAnhydrous reaction medium
BaseSodium Carbonate (Na₂CO₃)Acid scavenger

Procedure:

  • Reaction Setup:

    • In a flame-dried reaction vessel under an argon atmosphere, combine the racemization catalyst (e.g., 0.02 mmol), Novozym 435 (e.g., 20 mg), and Na₂CO₃ (e.g., 0.2 mmol).[9]

    • Evacuate and backfill the vessel with argon three times.

    • Add anhydrous toluene (e.g., 8 mL), the racemic amine (e.g., 0.50 mmol), and the acyl donor (e.g., isopropyl acetate, ~1.5 eq).

  • Reaction Execution:

    • Heat the mixture (e.g., to 50-70°C) with stirring.

    • Monitor the reaction progress by chiral GC or HPLC to determine conversion and the enantiomeric excess of both the remaining amine and the formed amide.

  • Work-up and Separation:

    • Once the reaction reaches completion (high conversion, high ee), filter off the enzyme and catalyst.

    • Concentrate the filtrate.

    • The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer. These can be separated by standard techniques like column chromatography or by an acid/base extraction.

    • The acylated amine can be hydrolyzed back to the free amine if the other enantiomer is desired.

Expertise in Action: The success of DKR hinges on the compatibility of the enzyme and the racemization catalyst. The conditions must allow both catalytic cycles to operate efficiently without mutual inhibition.[9] This chemoenzymatic approach represents a highly efficient and elegant route to enantiopure amines.

Summary and Outlook

The synthesis of this compound derivatives can be approached through several robust and well-established methodologies.

  • Diastereoselective reductive amination stands out for its scalability and reliability, making it a preferred choice for large-scale industrial production.[4]

  • N-sulfinyl imine chemistry offers a versatile and highly diastereoselective route, particularly valuable in a research and development setting for creating diverse analogues.[7][8]

  • Dynamic kinetic resolution provides an atom-economical and elegant solution for accessing highly enantiopure material from a racemic starting material.[9]

The choice of synthetic route will ultimately depend on factors such as the desired scale, available starting materials, and the specific structural requirements of the target derivative. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently navigate the synthesis of these valuable chiral building blocks.

References

Application Note & Protocols: The Strategic Integration of (S)-1-Cyclopropylethylamine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative in modern agrochemical design is the development of active ingredients with high efficacy, specificity, and favorable environmental profiles. Chiral molecules are central to achieving this goal, as stereochemistry often governs biological activity. (S)-1-Cyclopropylethylamine has emerged as a high-value chiral building block, uniquely combining two critical pharmacophores: a stereochemically defined secondary amine and a cyclopropyl group.[1][2] This guide provides an in-depth analysis of the application of this compound, focusing on its role in the synthesis of next-generation fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs). We present field-proven, scalable protocols for both the synthesis of the chiral amine itself and its subsequent incorporation into a representative SDHI fungicide, underscoring the causality behind the synthetic strategies.

Introduction: The Value Proposition of this compound

This compound is a colorless liquid whose value in synthetic chemistry extends far beyond its basic physical properties.[3] Its utility is rooted in its distinct structural features, which address key challenges in agrochemical development.

  • The Cyclopropyl Moiety: The cyclopropane ring is a "bioisostere" for various functional groups and is frequently incorporated into agrochemicals to enhance metabolic stability, improve binding affinity to target enzymes, and modulate physicochemical properties like lipophilicity.[1] The inherent strain of the three-membered ring can also confer unique reactivity.[1]

  • The Chiral Center (S)-configuration: The biological targets of agrochemicals (e.g., enzymes, receptors) are chiral environments. Consequently, enantiomers of a chiral pesticide often exhibit vastly different levels of activity.[4] The (S)-enantiomer of a molecule may be highly effective, while the (R)-enantiomer could be inactive or even detrimental. Utilizing an enantiomerically pure building block like this compound ensures that the synthesis leads directly to the desired, most active stereoisomer, eliminating the need for costly chiral separations and reducing the environmental load of inactive isomers.[5]

This amine is therefore not just a reagent, but a strategic component for introducing chirality and a key bioactive fragment in a single, efficient step.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 195604-39-8[2][3]
Molecular Formula C₅H₁₁N[3]
Molecular Weight 85.15 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point ~95 °C[2]
Optical Purity Typically ≥98% enantiomeric excess (ee)[3]
Primary Use Chiral building block in organic synthesis[2]

Core Application: A Key Component for Chiral Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that disrupt the fungal mitochondrial respiratory chain, effectively halting energy production.[6][7] A common structural motif in many modern SDHIs is a central amide bond linking a heterocyclic carboxylic acid (like a pyrazole or thiophene) to an amine fragment. The nature of this amine is critical for the fungicide's potency and spectrum of activity.

The incorporation of this compound into an SDHI scaffold is a prime example of rational agrochemical design. The amine forms the crucial amide linkage, positioning the chiral cyclopropylethyl group to interact with specific pockets within the succinate dehydrogenase enzyme complex. Research has demonstrated that for chiral SDHIs, one enantiomer can be orders of magnitude more active than the other.[4] For instance, studies on novel chiral SDHIs have shown that the (S)-enantiomer can have an EC₅₀ value against Botrytis cinerea of 0.48 µM, while its (R)-enantiomer is significantly less potent at 36.7 µM.[4] Synthesizing the target molecule with this compound directly yields the more potent stereoisomer.

Logical Workflow: From Chiral Amine to Active Fungicide

The overall strategy involves a two-stage process. First, the high-purity chiral amine is synthesized on a large scale. Second, this amine is coupled with a pre-synthesized heterocyclic acid core to form the final active ingredient. This modular approach is highly efficient and common in industrial agrochemical production.

G cluster_0 Stage 1: Chiral Amine Synthesis cluster_1 Stage 2: Fungicide Assembly A Cyclopropyl Methyl Ketone C Reductive Amination A->C B (S)-(-)-α-Phenylethylamine (Chiral Auxiliary) B->C D Diastereomeric Secondary Amine C->D Forms diastereomer E Catalytic Debenzylation D->E Removes chiral auxiliary F This compound (Product) E->F H Amide Coupling Reaction F->H Amine source F->H Key Building Block G Heterocyclic Carboxylic Acid (e.g., Pyrazole-based) G->H I Final SDHI Fungicide (Active Ingredient) H->I

Caption: High-level workflow for SDHI fungicide synthesis.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility, reflecting industry-standard practices.

Protocol 1: Scalable Synthesis of this compound

This protocol is adapted from a patented, industrially viable process that utilizes a chiral auxiliary to induce the desired stereochemistry, followed by a clean deprotection step.[8]

Causality: The strategy hinges on the reaction of a prochiral ketone with a chiral amine to form diastereomeric intermediates. The chirality of the auxiliary guides the reduction step to favor the formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired chiral product. Ti(OiPr)₄ acts as a Lewis acid to promote the initial imine formation, while Pd/C is a standard catalyst for hydrogenolysis (debenzylation).[8]

G start Start Materials step1 Step 1: Condensation Cyclopropyl Methyl Ketone + (S)-(-)-α-Phenylethylamine Solvent: THF Reagent: Ti(OiPr)₄ Heat to 70°C start->step1 step2 Step 2: Reduction Cool to 0°C Reagent: NaBH₄ Quench: EtOH step1->step2 step3 Step 3: Workup Add Celite, Water, NaOH Filter to remove solids step2->step3 step4 Step 4: Debenzylation Solvent: Ethanol Catalyst: Pd/C Atmosphere: H₂ step3->step4 step5 Step 5: Isolation Filter catalyst Distill to purify step4->step5 end Final Product: This compound step5->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Imine Formation: To a suitable reactor, add (S)-(−)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.05 eq) in tetrahydrofuran (THF, 2 mL/g). Stir the mixture at room temperature. Add titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq) dropwise over 30 minutes, maintaining the temperature below 30°C. After the addition, heat the mixture to 70°C and hold for 3-4 hours until ketone consumption is confirmed by GC analysis.

  • Diastereoselective Reduction: Cool the reaction mixture to 0°C. Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir the resulting suspension at 0°C for 1 hour.

  • Quench and Workup: Slowly add ethanol (2 mL/g) to the suspension, followed by stirring for 1 hour. Add additional THF (5 mL/g) and celite (0.6 g/g). Quench the reaction by adding water (1 mL/g), followed by 40 wt% aqueous NaOH (2 g/g). Stir vigorously for 1 hour. Filter the suspension and wash the filter cake with THF.

  • Debenzylation: Combine the filtrates and concentrate under vacuum to remove THF. Add a suitable solvent like ethanol. Transfer the solution to a hydrogenation reactor. Add a palladium on carbon catalyst (e.g., 5% Pd/C, 1-2 mol%). Pressurize the reactor with hydrogen (H₂) gas (e.g., 5-10 bar) and heat to 50-60°C. Monitor the reaction until complete consumption of the starting material.

  • Isolation: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the mixture to remove the Pd/C catalyst. The resulting solution contains the product. Purify by fractional distillation under reduced pressure to yield this compound as a clear liquid.

Expected Outcome:

ParameterSpecification
Yield 75-85% (overall)
Purity (GC) >99%
Optical Purity >98% ee
Protocol 2: Representative Synthesis of a Cyclopropyl-Containing SDHI Fungicide

This protocol describes a standard amide coupling reaction to form the final agrochemical. The heterocyclic acid used here, 2-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is a representative core structure found in several commercial SDHI fungicides.

Causality: Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the HCl produced during the reaction without interfering with the primary reagents.

G ACID Pyrazole Carboxylic Acid COOH REAGENTS {Coupling Reagent (HATU) Base (DIPEA) Solvent (DMF)} ACID:f1->REAGENTS AMINE This compound NH₂ AMINE:f1->REAGENTS PRODUCT SDHI Fungicide CONH- REAGENTS->PRODUCT:f1 Forms Amide Bond

Caption: Reaction scheme for amide coupling to form an SDHI.

Step-by-Step Methodology:

  • Reactor Setup: In a clean, dry, nitrogen-purged reactor, dissolve the pyrazole carboxylic acid precursor (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF, 5-10 mL/g).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.05 eq) in DMF dropwise to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup and Isolation: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final SDHI product as a solid.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modern, high-performance agrochemicals. Its strategic value lies in the efficient introduction of both a desirable bioactive moiety (the cyclopropyl group) and a specific, activity-critical stereocenter. The protocols detailed herein provide robust and scalable pathways for its synthesis and incorporation into target molecules like SDHI fungicides. By leveraging such advanced, chirally pure intermediates, researchers and developers can accelerate the discovery and production of more effective and environmentally responsible crop protection solutions.

References

Application Notes and Protocols: (S)-1-Cyclopropylethylamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Strained Chiral Amine

In the landscape of asymmetric synthesis, the quest for novel chiral building blocks that can impart unique reactivity and selectivity is perpetual. (S)-1-Cyclopropylethylamine stands out as a compelling yet underexplored chiral amine.[1][2] Its structure is deceptively simple, combining a small, rigid cyclopropyl group with a chiral ethylamine backbone. This strained three-membered ring is not merely a passive substituent; its distinct electronic and steric properties offer a unique tool for influencing the stereochemical course of a reaction.

While well-established chiral auxiliaries and ligands dominate many asymmetric transformations, the development of catalysts from readily available and unique chiral scaffolds like this compound is crucial for expanding the synthetic chemist's toolkit. The cyclopropyl moiety can enforce specific spatial arrangements in the transition state of a catalytic cycle, potentially leading to enhanced enantioselectivity or even novel reaction pathways.

This guide provides a comprehensive overview of the potential applications of this compound in asymmetric catalysis. It is designed not as a historical review, but as a forward-looking manual for the practicing scientist. We will detail the synthesis of a representative chiral ligand derived from this amine and provide detailed protocols for its application in key asymmetric transformations. The causality behind experimental choices will be explained, and every protocol is presented as a self-validating system, grounded in established chemical principles.

Part 1: Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand from this compound

The conversion of a simple chiral amine into a C₂-symmetric ligand is a cornerstone of catalyst development. Bis(oxazoline) (BOX) ligands are a class of "privileged" ligands, known for their effectiveness in a wide range of metal-catalyzed asymmetric reactions. The following is a representative, two-step protocol for the synthesis of a novel BOX ligand from this compound.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Synthesis of Chiral Amino Alcohol cluster_1 Step 2: Condensation and Cyclization A This compound B Reduction (e.g., with a borane reagent) A->B C (S)-2-(Cyclopropylamino)propan-1-ol (Hypothetical Intermediate) B->C E Condensation & Cyclization C->E D Diethyl Malonimidate Dihydrochloride D->E F C₂-Symmetric Bis(oxazoline) Ligand E->F

Caption: Synthetic workflow for a novel BOX ligand.

Protocol 1: Synthesis of a this compound-Derived Bis(oxazoline) Ligand

This protocol is adapted from established methods for BOX ligand synthesis.[1]

Step A: Synthesis of the Chiral Amino Alcohol

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, 100 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (1.0 M in THF, 1.1 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0 °C. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amino alcohol can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Step B: Synthesis of the Bis(oxazoline) Ligand

  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine the crude amino alcohol from Step A (2.1 eq), diethyl malonimidate dihydrochloride (1.0 eq), and dichloromethane (DCM, 250 mL).

  • Condensation: Heat the mixture to reflux (approx. 40-45 °C) and stir vigorously for 18-24 hours. The reaction should become a clear, homogeneous solution.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing 1 M NaOH solution (200 mL). Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or flash column chromatography to yield the pure bis(oxazoline) ligand.

Part 2: Application in Asymmetric Catalysis

The true test of a chiral ligand lies in its performance in asymmetric catalysis. The unique steric profile of the cyclopropyl group is hypothesized to create a well-defined chiral pocket around the metal center, thereby enabling high levels of enantiocontrol. We will now explore its application in the asymmetric Friedel-Crafts alkylation.

Asymmetric Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Its asymmetric variant, particularly for the synthesis of chiral indole derivatives, is of high value in medicinal chemistry.

Catalytic Cycle for Asymmetric Friedel-Crafts Alkylation

G M-L [Cu(II)-L](OTf)₂ (Active Catalyst) Substrate_Complex Coordination with Nitroalkene M-L->Substrate_Complex 1 Nucleophilic_Attack Nucleophilic Attack by Indole Substrate_Complex->Nucleophilic_Attack 2 Product_Release Product Release & Catalyst Regeneration Nucleophilic_Attack->Product_Release 3 Product_Release->M-L 4 Product Chiral Product (High ee) Product_Release->Product

Caption: Generalized catalytic cycle for the reaction.

Protocol 2: Copper(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation

This protocol is based on established procedures using BOX ligands in similar transformations.[3]

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the this compound-derived BOX ligand (11 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Mixture: In a separate flask, dissolve the indole (1.0 eq) and the β-nitrostyrene derivative (1.2 eq) in anhydrous toluene (10 mL).

  • Initiation and Monitoring: Add the substrate solution to the pre-formed catalyst solution. Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the yield of the isolated product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Part 3: Performance Data and Benchmarking

To evaluate the potential of a new ligand, its performance must be compared against established catalytic systems. The following table summarizes typical results for the copper-catalyzed asymmetric Friedel-Crafts alkylation using other C₂-symmetric ligands. This provides a benchmark for what a researcher might aim for when deploying a novel ligand derived from this compound.

Ligand TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Bis(oxazolinyl)thiopheneIndole & β-nitrostyreneup to 76up to 81[3]
PyBOXIndole & various electrophiles85-9990-99General Literature
Ph-BOXIndole & β-nitrostyrene>90>95General Literature

This table presents representative data from the literature to serve as a comparative baseline.

Conclusion

This compound represents a chiral building block with significant, yet largely untapped, potential for the development of novel ligands and auxiliaries in asymmetric catalysis. Its unique cyclopropyl moiety offers a new avenue for fine-tuning the steric and electronic environment of a catalyst's active site. The protocols detailed in this guide provide a practical starting point for researchers to synthesize new ligands based on this scaffold and to test them in high-value asymmetric transformations. By exploring such novel structures, the field of asymmetric catalysis can continue to evolve, offering ever more efficient and selective methods for the synthesis of complex chiral molecules.

References

Application Note: Synthesis of Primary Cyclopropylamines from Nitriles via Titanium-Mediated Cyclopropanation with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of primary cyclopropylamines from nitriles utilizing Grignard reagents in the presence of titanium(IV) isopropoxide. This transformation, a key variant of the Kulinkovich reaction, offers a powerful and direct route to the valuable cyclopropylamine motif, a structural element frequently found in pharmacologically active compounds. This document elucidates the underlying reaction mechanism, outlines critical experimental parameters, and provides step-by-step protocols to ensure reproducible and efficient synthesis.

Introduction: The Significance of Cyclopropylamines

Cyclopropylamines are a privileged structural motif in medicinal chemistry and drug discovery. The unique conformational and electronic properties of the cyclopropyl group, combined with the basicity of the amine, often impart favorable pharmacological properties to drug candidates, including enhanced potency, improved metabolic stability, and reduced off-target effects. Consequently, the development of efficient and versatile methods for their synthesis is of paramount importance to the pharmaceutical industry.[1][2] This application note focuses on a robust titanium-mediated approach that transforms readily available nitriles into primary cyclopropylamines.

Mechanistic Insights: The Kulinkovich-Szymoniak Reaction

The synthesis of primary cyclopropylamines from nitriles using Grignard reagents is a modification of the Kulinkovich reaction, often referred to as the Kulinkovich-Szymoniak reaction.[3][4][5] The reaction is not a simple nucleophilic addition of the Grignard reagent to the nitrile. Instead, it proceeds through a fascinating titanium-mediated pathway involving the formation of a titanacyclopropane intermediate.

The key steps are as follows:

  • Formation of the Titanacyclopropane: Two equivalents of a Grignard reagent (typically an alkyl Grignard like ethylmagnesium bromide) react with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to form a dialkyltitanium species. This species undergoes β-hydride elimination to generate a titanacyclopropane intermediate.[4][5]

  • Reaction with the Nitrile: The highly reactive titanacyclopropane acts as a 1,2-dicarbanion equivalent and adds across the carbon-nitrogen triple bond of the nitrile to form a five-membered azatitanacycle intermediate.

  • Ring Contraction and Product Formation: In the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), the azatitanacycle undergoes ring contraction to form the cyclopropylamine product upon aqueous workup.[3][6][7] The Lewis acid is crucial for facilitating this step, particularly for nitriles that do not possess a coordinating group to promote the cyclization.[3][8] For certain substrates, such as α-hetero-substituted nitriles, the reaction can proceed without an external Lewis acid due to internal chelation.[9]

Visualizing the Mechanism

Kulinkovich-Szymoniak Reaction Mechanism cluster_0 Titanacyclopropane Formation cluster_1 Cyclopropanation of Nitrile Ti(OiPr)4 Ti(OiPr)4 Titanacyclopropane [Ti]-CH2CHR Ti(OiPr)4->Titanacyclopropane + 2 RCH2CH2MgX - 2 MgX(OiPr) - 2 RCH=CH2 Grignard 2 RCH2CH2MgX Azatitanacycle Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacycle + R'-CN Nitrile R'-CN Nitrile->Azatitanacycle Cyclopropylamine Primary Cyclopropylamine Azatitanacycle->Cyclopropylamine + Lewis Acid (e.g., BF3.OEt2) + H2O workup

Caption: Mechanism of the Titanium-Mediated Synthesis of Primary Cyclopropylamines.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Grignard reagents are highly sensitive to moisture and air. Titanium(IV) isopropoxide is also moisture-sensitive.

  • Safety Precautions: Grignard reagents are pyrophoric upon contact with air. Titanium reagents can be corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for the Synthesis of Primary Cyclopropylamines

This protocol is a general method for the titanium-mediated cyclopropanation of nitriles.[3][6][7]

Materials:

  • Nitrile (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.4 equiv, solution in THF or Et₂O)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and inert gas setup

Procedure:

  • To a stirred solution of the nitrile (1.0 equiv) and titanium(IV) isopropoxide (1.2 equiv) in anhydrous diethyl ether (or THF) at room temperature under an inert atmosphere, add the Grignard reagent (2.4 equiv) dropwise via a dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly add boron trifluoride etherate (1.2 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired primary cyclopropylamine.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Setup - Nitrile - Ti(OiPr)4 - Anhydrous Solvent B 2. Grignard Addition - Dropwise addition of EtMgBr - Stir at RT A->B Inert Atmosphere C 3. Lewis Acid Addition - Cool to 0°C - Add BF3.OEt2 B->C D 4. Reaction Monitoring - Stir at RT - TLC or GC-MS C->D E 5. Quenching & Workup - Add NaHCO3 (aq) - Extraction - Washing & Drying D->E Reaction Complete F 6. Purification - Concentration - Column Chromatography E->F

Caption: Step-by-step workflow for the synthesis of primary cyclopropylamines.

Data Summary: Scope and Limitations

The titanium-mediated cyclopropanation of nitriles is a versatile reaction applicable to a range of substrates.

Nitrile SubstrateGrignard ReagentLewis AcidYield (%)Reference
BenzonitrileEtMgBrBF₃·OEt₂65[3]
PhenylacetonitrileEtMgBrBF₃·OEt₂70[3]
HeptanenitrileEtMgBrBF₃·OEt₂55[6]
AdiponitrileEtMgBrBF₃·OEt₂42[6]
α-alkoxy nitrileEtMgBrNoneGood[10]

Key Observations:

  • Nitrile Scope: A variety of aliphatic and aromatic nitriles can be successfully cyclopropanated.[3][6]

  • Grignard Reagent: While ethylmagnesium bromide is commonly used, other Grignard reagents can also be employed, leading to substituted cyclopropylamines.

  • Lewis Acid: The use of a strong Lewis acid like BF₃·OEt₂ is generally required for efficient ring contraction, especially for simple alkyl and aryl nitriles.[3]

  • Chelation Assistance: Nitriles bearing a coordinating group (e.g., an ether or protected amine) in the α-position can undergo cyclopropanation without an external Lewis acid.[9][10]

  • Stoichiometry: The reaction typically requires stoichiometric amounts of the titanium reagent.[11] However, catalytic variants have been developed for specific substrates.[12]

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Moisture: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-quality Grignard reagents.

    • Grignard Reagent Quality: Titrate the Grignard reagent before use to determine its exact concentration.

    • Reaction Time/Temperature: Optimize the reaction time and temperature for your specific substrate. Some nitriles may require longer reaction times or gentle heating.

  • Side Reactions:

    • Ketone Formation: In the absence of an effective Lewis acid, the intermediate azatitanacycle may hydrolyze to form a ketone.[3]

    • Dimerization: Dimerization of the titanacyclopropane intermediate can occur, especially at higher temperatures.

  • Purification Challenges:

    • Amine Volatility: Primary cyclopropylamines can be volatile. Care should be taken during solvent removal.

    • Silica Gel Interaction: Amines can streak on silica gel. It is often beneficial to treat the silica gel with a small amount of triethylamine in the eluent to improve chromatographic separation.

Conclusion

The titanium-mediated synthesis of primary cyclopropylamines from nitriles and Grignard reagents is a robust and highly valuable transformation in modern organic synthesis. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, researchers can efficiently access this important class of compounds. The protocols and insights provided in this application note serve as a reliable guide for the successful implementation of this methodology in both academic and industrial research settings.

References

Application Note: A Scalable Protocol for the Enantioselective Synthesis of (S)-1-Cyclopropylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive and scalable protocol for the enantioselective synthesis of (S)-1-Cyclopropylethylamine hydrochloride, a critical chiral building block in modern medicinal chemistry. The described methodology is based on a robust diastereoselective reductive amination, followed by hydrogenolytic debenzylation and subsequent salt formation. This guide offers detailed, step-by-step instructions, explains the chemical principles behind the procedural choices, and includes methods for characterization and quality control, ensuring a reliable and reproducible synthesis.

Introduction and Significance

This compound is a highly valuable chiral primary amine featuring a cyclopropyl moiety. This structural motif is of significant interest in drug discovery due to the unique conformational and electronic properties the cyclopropane ring imparts to a molecule.[1][2] The small, rigid ring can act as a "bioisostere" for other groups, improve metabolic stability, and enhance binding affinity to biological targets. Consequently, this compound serves as an essential intermediate in the synthesis of advanced pharmaceutical agents, including novel RORγ (Retinoic acid receptor-related Orphan Receptor gamma) modulators and corticotropin-releasing factor-1 (CRF-1) receptor antagonists for treating psychiatric disorders.[3][4]

Given its importance, access to a scalable, cost-effective, and enantiomerically pure source of this amine is paramount. This document details a field-proven synthetic route designed for both laboratory and scale-up applications.

Synthesis Strategy Overview

The synthesis of chiral amines can be approached through various methods, including asymmetric catalysis and the resolution of racemic mixtures.[5] The strategy outlined here employs a diastereoselective reductive amination, which offers excellent stereochemical control without requiring expensive chiral catalysts or inefficient resolution steps.

The overall process is a three-stage sequence:

  • Reductive Amination: Cyclopropyl methyl ketone is condensed with the chiral auxiliary, (S)-(-)-α-phenylethylamine, to form a diastereomeric mixture of secondary amines.

  • Debenzylation: The chiral auxiliary is removed via catalytic hydrogenation to yield the desired primary amine in its free base form.

  • Salt Formation: The purified amine free base is converted to its stable, crystalline hydrochloride salt, which is easier to handle, store, and purify.[6]

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Debenzylation cluster_2 Stage 3: Salt Formation Start Cyclopropyl Methyl Ketone + (S)-(-)-α-Phenylethylamine Imine Imine Formation (Ti(OiPr)₄ catalyst) Start->Imine Reduction Diastereoselective Reduction (NaBH₄) Imine->Reduction Intermediate Diastereomeric Secondary Amine Reduction->Intermediate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Hydrogenation Purified Intermediate FreeBase This compound (Free Base) Hydrogenation->FreeBase SaltFormation Acidification (HCl in organic solvent) FreeBase->SaltFormation Crude Amine FinalProduct This compound HCl SaltFormation->FinalProduct

Caption: Overall workflow for the synthesis of this compound HCl.

Detailed Experimental Protocols

Part I: Synthesis of (S,S)-N-(1-Cyclopropylethyl)-N-(1-phenylethyl)amine

Principle: This stage involves the formation of an imine intermediate from cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine. The use of a Lewis acid like titanium(IV) isopropoxide, Ti(OiPr)₄, effectively catalyzes the condensation by activating the ketone carbonyl and acting as a water scavenger. Subsequent reduction of the C=N double bond with sodium borohydride (NaBH₄) proceeds with diastereoselectivity, influenced by the existing stereocenter on the phenylethylamine moiety, to yield the secondary amine.[3]

Materials and Reagents:

ReagentMW ( g/mol )Amount (g)Moles (mol)EquivalentsCAS No.
Cyclopropyl methyl ketone84.1272.90.8671.05765-43-5
(S)-(-)-α-Phenylethylamine121.181000.8251.02627-86-3
Titanium(IV) isopropoxide284.222490.8761.06546-68-9
Sodium Borohydride (NaBH₄)37.8318.80.4970.616940-66-2
Tetrahydrofuran (THF), anhydrous-700 mL--109-99-9
Ethanol (EtOH), anhydrous-200 mL--64-17-5
Water (deionized)-100 mL--7732-18-5
40% aq. Sodium Hydroxide (NaOH)-200 g--1310-73-2
Methyl tert-butyl ether (MTBE)-500 mL--1634-04-4

Step-by-Step Protocol:

  • To a flame-dried 2 L round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add (S)-(-)-α-phenylethylamine (100 g) and cyclopropyl methyl ketone (72.9 g) in anhydrous THF (200 mL).[3]

  • Stir the mixture at room temperature. Slowly add titanium(IV) isopropoxide (249 g) over 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C.

  • Heat the reaction mixture to 70 °C and maintain for 3 hours to ensure complete imine formation.

  • Cool the mixture to 0 °C in an ice bath. Carefully add sodium borohydride (18.8 g) portion-wise, keeping the internal temperature below 10 °C.

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Slowly quench the reaction by adding anhydrous ethanol (200 mL) over 30 minutes, followed by stirring for an additional hour at 0 °C.

  • Dilute the mixture with THF (500 mL) and add Celite® (60 g). Quench with deionized water (100 mL) while stirring vigorously.

  • Add 40 wt% aqueous NaOH (200 g) and stir the suspension at 25 °C for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the solvents.

  • Add water (100 mL) to the residue and extract with MTBE (500 mL). Wash the organic layer with water (200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness to yield the crude secondary amine, which can be used in the next step without further purification.

Part II: Synthesis of this compound (Free Base)

Principle: Catalytic hydrogenation is used to cleave the N-benzyl bond of the intermediate. Palladium on carbon (Pd/C) is an effective catalyst for this transformation, known as hydrogenolysis. The reaction is performed under a positive pressure of hydrogen gas, and upon completion, the chiral auxiliary is removed as ethylbenzene, leaving the desired primary amine.[3]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mol)CAS No.
Crude (S,S)-N-(1-Cyclopropylethyl)...amine189.30From Part I~0.825N/A
10% Palladium on Carbon (Pd/C), 50% wet basis-9.3 g (dry basis)-7440-05-3
Ethanol (EtOH)-600 mL-64-17-5
Hydrogen (H₂) gas-10 bar-1333-74-0

Step-by-Step Protocol:

  • Dissolve the crude product from Part I in ethanol (600 mL).

  • Carefully add 10% Pd/C catalyst to the solution in a 2 L hydrogenation reactor. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 10 bar.[3]

  • Heat the mixture to 70 °C and stir vigorously for 24 hours or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen pressure, followed by purging with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst-impregnated Celite® pad should not be allowed to dry in the air; keep it wet with ethanol to prevent ignition.

  • Wash the Celite® pad with additional ethanol.

  • Concentrate the combined filtrates under reduced pressure to yield the crude this compound free base as an oil. The product is volatile and should be handled accordingly.

Part III: Preparation of this compound Hydrochloride Salt

Principle: The final step involves converting the volatile, liquid free-base amine into a stable, non-volatile, and easily handleable crystalline solid. This is achieved through a simple acid-base reaction with hydrochloric acid in an organic solvent, which causes the hydrochloride salt to precipitate.[7][8] This step also serves as a method of purification, as many non-basic impurities will remain in the solvent.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mol)CAS No.
This compound free base85.15From Part II~0.825195604-39-8
Ethyl Acetate (EtOAc) or MTBE-~500 mL-141-78-6
2M HCl in Diethyl Ether-~450 mL or until precipitation is complete~0.908N/A

Step-by-Step Protocol:

  • Dissolve the crude amine from Part II in ethyl acetate (500 mL).

  • Cool the solution to 0 °C in an ice-salt bath.

  • While stirring, slowly add a 2.0 N solution of HCl in diethyl ether dropwise.[7] A white precipitate will form immediately.

  • Continue adding the HCl solution until the pH of the mixture becomes acidic (test with moist pH paper) or until no further precipitation is observed.

  • Stir the resulting slurry at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours to ensure complete crystallization.[7]

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate or diethyl ether (2 x 100 mL) to remove any soluble impurities.

  • Dry the solid product in a vacuum desiccator over P₄O₁₀ or in a vacuum oven at 40 °C to a constant weight.

Reaction Pathway and Mechanism

Reaction_Pathway cluster_reactions R1 Cyclopropyl Methyl Ketone I1 Imine Intermediate R1->I1 + R2 - H₂O [Ti(OiPr)₄] R2 (S)-(-)-α-Phenylethylamine R3 H₂ / Pd-C R4 HCl I2 Diastereomeric Secondary Amine I1->I2 [H] (NaBH₄) P1 This compound (Free Base) I2->P1 + R3 - Toluene P2 This compound Hydrochloride Salt P1->P2 + R4

Caption: Chemical transformation pathway from starting materials to the final product.

Characterization and Quality Control

The identity, purity, and enantiomeric excess of the final product must be confirmed.

Analysis MethodParameterSpecification
AppearancePhysical State & ColorWhite to off-white crystalline solid.
¹H NMR (400 MHz, D₂O)Identity & Purityδ (ppm): ~3.45 (m, 1H, CH-N), ~1.30 (d, 3H, CH₃), ~1.15 (m, 1H, cyclopropyl CH), ~0.70 (m, 2H, cyclopropyl CH₂), ~0.55 (m, 2H, cyclopropyl CH₂). The spectrum should be free of significant solvent or impurity peaks.
Purity (GC/HPLC) Chemical Purity≥ 98.0%
Chiral HPLC Enantiomeric Excess (ee)≥ 98.5% ee. This is the most critical parameter to confirm the success of the enantioselective synthesis. A suitable chiral column (e.g., Chiralcel® OD-H) and mobile phase must be used.
Melting Point Physical ConstantReport range. Literature values may vary. For a similar compound, (1-methylcyclopropyl-1) ethylamine HCl, the melting point is 215°C (dec.).[9]

Safety Precautions

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagents:

    • Titanium(IV) isopropoxide: Moisture sensitive. Reacts with water.

    • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas.

    • Palladium on Carbon (Pd/C): Potentially pyrophoric, especially when dry. Handle under an inert atmosphere and never allow the filtered catalyst to dry in the air.

    • HCl solutions: Corrosive. Causes severe skin burns and eye damage.

  • Product: this compound hydrochloride is expected to be an irritant. May cause skin, eye, and respiratory irritation.[10]

  • Solvents: THF, Ethanol, MTBE, and Diethyl Ether are flammable liquids. Avoid open flames, sparks, and hot surfaces.

References

Application Note & Protocols: Leveraging (S)-1-Cyclopropylethylamine in the Design of Advanced MAO Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (S)-1-Cyclopropylethylamine in the synthesis of potent and selective Monoamine Oxidase (MAO) inhibitors.

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Therapeutic Relevance of MAO Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] These enzymes, which exist as two isoforms (MAO-A and MAO-B), are critical regulators of monoamine levels in the central nervous system and peripheral tissues.[3] Consequently, inhibitors of MAO have become cornerstone therapies for a range of neurological and psychiatric conditions. Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are primarily used in the management of Parkinson's disease to prevent the degradation of dopamine.[3][4]

The cyclopropylamine scaffold is a privileged structure in the design of irreversible, mechanism-based MAO inhibitors.[5][6] The archetypal drug, tranylcypromine, leverages the inherent strain of the three-membered ring to achieve covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to potent and long-lasting inhibition.[1][7] This application note delves into the specific use of a chiral building block, This compound , to synthesize next-generation MAO inhibitors with enhanced potency and isoform selectivity.

The Mechanistic & Stereochemical Imperative for this compound

The therapeutic efficacy of MAO inhibitors is not merely a function of the cyclopropylamine core but is profoundly influenced by its stereochemistry and substitution. The (S)-enantiomer of a chiral amine can dictate the precise orientation of the inhibitor within the hydrophobic active sites of MAO-A or MAO-B, leading to significant differences in inhibitory potency and selectivity between enantiomers.[8]

Mechanism of Irreversible Inhibition

The inhibitory action of cyclopropylamine-based compounds is a sophisticated example of mechanism-based inactivation or "suicide inhibition". The process unfolds as follows:

  • Initial Binding: The inhibitor binds reversibly to the enzyme's active site.

  • Oxidation: The amine's nitrogen is oxidized by the FAD cofactor, generating a radical cation intermediate.[7]

  • Ring Opening: The high strain energy of the cyclopropyl ring facilitates its opening, forming a highly reactive species.[7]

  • Covalent Adduct Formation: This reactive intermediate rapidly forms a stable, covalent bond with the FAD cofactor (typically at the N5 or C4a position), rendering the enzyme permanently inactive.[1][5] The regeneration of enzyme activity requires de novo protein synthesis.[9]

The use of a specific enantiomer like this compound ensures a consistent and predictable interaction with the chiral environment of the enzyme's active site, which is crucial for optimizing drug performance.

MAO_Inhibition_Mechanism Figure 1: Mechanism of Irreversible MAO Inhibition cluster_0 Enzyme Active Site MAO_FAD MAO Enzyme + FAD Complex Reversible Enzyme-Inhibitor Complex MAO_FAD->Complex Inhibitor This compound Derivative Inhibitor->Complex Binding Radical Radical Cation Intermediate Complex->Radical Oxidation by FAD Reactive Ring-Opened Reactive Species Radical->Reactive Cyclopropyl Ring Opening Inactive Covalently Modified Inactive Enzyme Reactive->Inactive Covalent Adduct Formation

Caption: Figure 1: Mechanism of Irreversible MAO Inhibition.

Synthetic Strategy: Reductive Amination for Scaffold Elaboration

A robust and versatile method for incorporating the this compound moiety is through reductive amination. This strategy allows for the direct coupling of the chiral amine with a diverse range of aldehyde-containing scaffolds (aromatic, heteroaromatic, etc.), providing rapid access to a library of potential inhibitors. The choice of the aldehyde component is critical for tuning the final compound's properties, including its selectivity for MAO-A versus MAO-B.

The general workflow involves the formation of an intermediate imine/enamine by reacting the amine with an aldehyde, followed by in-situ reduction using a mild and selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This particular reagent is favored as it is less basic than other borohydrides, minimizing side reactions.

Synthesis_Workflow Figure 2: General Synthetic & Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials This compound Substituted Aldehyde reaction Reductive Amination Solvent: Dichloromethane Reagent: NaBH(OAc)₃ start->reaction workup Aqueous Work-up Quench reaction Extract with organic solvent reaction->workup purify Purification Silica Gel Column Chromatography workup->purify characterize Characterization NMR, LC-MS, HRMS purify->characterize screening In Vitro MAO Assay Determine IC₅₀ for MAO-A & MAO-B characterize->screening Pure Compound selectivity Calculate Selectivity Index SI = IC₅₀(A) / IC₅₀(B) screening->selectivity lead_opt Lead Optimization Analyze Structure-Activity Relationship (SAR) selectivity->lead_opt

Caption: Figure 2: General Synthetic & Evaluation Workflow.

Detailed Experimental Protocol

Synthesis of a Representative Inhibitor: (S)-N-(4-fluorobenzyl)-1-cyclopropylethylamine

This protocol details the synthesis of a novel MAO inhibitor candidate using the reductive amination strategy.

Materials & Reagents:

  • This compound (98% purity, >99% ee)

  • 4-Fluorobenzaldehyde (98% purity)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (97% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (230-400 mesh)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 11.7 mmol, 1.0 eq) and 4-fluorobenzaldehyde (1.46 g, 11.7 mmol, 1.0 eq). Dissolve the components in 60 mL of anhydrous dichloromethane.

  • Addition of Reducing Agent: Stir the solution at room temperature for 20 minutes. Then, add sodium triacetoxyborohydride (3.73 g, 17.6 mmol, 1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 5% to 25% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield (S)-N-(4-fluorobenzyl)-1-cyclopropylethylamine as a clear, colorless oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Structure-Activity Relationship (SAR)

To guide drug development, synthesized analogs must be evaluated for their inhibitory potency (IC₅₀) against both MAO isoforms. The data below is representative of a hypothetical series of inhibitors derived from this compound, illustrating how modifications to the aromatic ring can influence activity and selectivity.

Compound IDR-Group (Substitution on Benzyl Ring)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)[8]
TCP-S-01 H (Benzyl)5.20.86.5 (MAO-B Selective)
TCP-S-02 4-Fluoro8.90.2535.6 (MAO-B Selective)
TCP-S-03 4-Methoxy1.115.70.07 (MAO-A Selective)
TCP-S-04 3,4-Dichloro12.30.11111.8 (Highly MAO-B Selective)

Data is illustrative and intended to demonstrate SAR principles.

Analysis:

  • Electron-withdrawing groups (e.g., -F, -Cl) at the para-position tend to enhance selectivity for MAO-B.[6]

  • Electron-donating groups (e.g., -OCH₃) can shift selectivity towards MAO-A.

  • This SAR data provides a clear rationale for further optimization. For a Parkinson's therapeutic, analogs based on the TCP-S-04 scaffold would be prioritized. For an antidepressant, the TCP-S-03 scaffold would serve as a better starting point.

Conclusion and Future Directions

This compound is a high-value chiral building block for the synthesis of potent and selective MAO inhibitors. Its stereochemically defined structure allows for precise probing of the enzyme active site, leading to compounds with improved pharmacological profiles. The synthetic protocols, such as the reductive amination described herein, are scalable and adaptable, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. Future work should focus on exploring a wider range of heterocyclic and complex aromatic scaffolds to further refine selectivity and address potential off-target effects, ultimately leading to safer and more effective therapeutics for neurological disorders.

References

Application Notes and Protocols for Flow Chemistry Synthesis of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Cyclopropylamines and the Enabling Power of Flow Chemistry

The cyclopropylamine motif is a cornerstone in modern medicinal chemistry, embedded in the core of numerous blockbuster drugs and promising clinical candidates. Its rigid, three-dimensional structure imparts unique conformational constraints on molecules, often leading to enhanced potency, selectivity, and improved metabolic stability. However, the synthesis of these valuable building blocks is frequently beset by challenges, including the use of hazardous reagents, harsh reaction conditions, and difficulties in achieving high stereoselectivity.

Continuous flow chemistry emerges as a transformative technology to address these synthetic hurdles. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time. This precise control not only enhances reaction efficiency and product quality but also significantly improves safety, particularly when handling unstable intermediates or highly exothermic reactions.[1] The small reactor volumes inherent to flow systems minimize the risk associated with hazardous materials and allow for the safe exploration of reaction conditions that would be untenable in traditional batch reactors.[2]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of various flow chemistry methods for the synthesis of cyclopropylamines. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer insights into the practical aspects of setting up and running these continuous processes.

Section 1: Diastereoselective Simmons-Smith Cyclopropanation of Allylic Amines in a Packed-Bed Reactor

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[3] Its adaptation to a continuous flow process, particularly using a packed-bed reactor, offers a safe and highly efficient route to cyclopropylamines, especially from allylic amine precursors. The use of a packed-bed reactor containing a zinc-copper couple allows for the in situ generation of the reactive zinc carbenoid, which is immediately consumed in the reaction, thereby avoiding the handling of this sensitive species.[4]

Causality of Experimental Choices

The choice of a packed-bed reactor is crucial for this process. The high surface area of the zinc-copper couple within the packed bed ensures efficient generation of the carbenoid species.[4] Dichloroethane (DCE) is often selected as the solvent due to its compatibility with the reaction conditions and its ability to solubilize both the organic substrates and the organozinc intermediate. The reaction is typically performed at a slightly elevated temperature (e.g., 40 °C) to enhance the reaction rate without promoting significant side reactions.[4] An aqueous quench with ammonium chloride is introduced downstream to stop the reaction and facilitate the removal of zinc salts.[4]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_workup In-line Workup & Collection reagent_A Solution A: Allylic Amine + CH₂I₂ in DCE pump_A Syringe Pump A reagent_A->pump_A reagent_B Solution B: Aqueous NH₄Cl pump_B Syringe Pump B reagent_B->pump_B mixer pump_A->mixer quench_mixer T-Mixer pump_B->quench_mixer reactor Packed-Bed Reactor (Zn/Cu Couple) mixer->reactor bpr Back Pressure Regulator reactor->bpr bpr->quench_mixer collection Product Collection quench_mixer->collection

Caption: Continuous flow setup for Simmons-Smith cyclopropanation.

Detailed Experimental Protocol

Materials:

  • Allylic amine (1.0 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Dry 1,2-dichloroethane (DCE)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Zinc-copper couple (pre-packed in a column reactor)

  • Syringe pumps (2)

  • Packed-bed reactor (e.g., Omnifit column)

  • T-mixers (2)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: In a dry Schlenk flask under a nitrogen atmosphere, dissolve the allylic amine (e.g., 0.25 mmol) and diiodomethane (2.0 equiv) in dry DCE to a final concentration of 1 M.

    • Solution B: Prepare a saturated aqueous solution of ammonium chloride.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • The packed-bed reactor should be filled with a commercially available or freshly prepared zinc-copper couple.

  • Reaction Execution:

    • Set the temperature of the packed-bed reactor to 40 °C.

    • Set the back pressure regulator to 75 psi.

    • Pump Solution A through the system at a flow rate that corresponds to the desired residence time (e.g., a 15-minute residence time for a given reactor volume).

    • Simultaneously, pump Solution B at a flow rate to meet the output of the reactor at the second T-mixer for the in-line quench.

  • In-line Workup and Collection:

    • The reaction mixture is quenched with the aqueous NH₄Cl solution in the second T-mixer.

    • The biphasic mixture is then directed to a collection vessel.

  • Offline Workup and Purification:

    • Separate the organic and aqueous layers in the collection vessel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropylamine.

Quantitative Data
Substrate (Allylic Amine)ProductResidence Time (min)Temperature (°C)Yield (%)Reference
N,N-DibenzylcinnamylamineN,N-Dibenzyl-2-phenylcyclopropylamine154094[4]
N-Boc-allylamineN-Boc-cyclopropylmethylamine154078[4]
(E)-4-(Benzyloxy)but-2-en-1-amine(1R,2R)-1-(Aminomethyl)-2-(benzyloxymethyl)cyclopropane154085[4]

Section 2: Transition Metal-Catalyzed Cyclopropanation with In Situ Generated Diazo Compounds

The reaction of alkenes with diazo compounds, catalyzed by transition metals such as rhodium and copper, is a powerful method for cyclopropane synthesis.[5] However, the hazardous nature of diazo compounds, particularly unstabilized ones, has limited their application in traditional batch chemistry.[2] Flow chemistry provides an elegant solution by enabling the in situ generation and immediate consumption of these reactive intermediates, thus preventing their accumulation and significantly enhancing the safety of the process.[6][7]

Causality of Experimental Choices

This approach typically involves a two-stage flow setup. In the first stage, the diazo compound is generated, for example, by the oxidation of a hydrazone using a packed-bed of an oxidant like manganese dioxide or silver oxide.[8] The resulting stream of the diazo compound is then immediately mixed with a solution of the alkene and a rhodium or copper catalyst in a second reactor coil. The choice of catalyst, such as dirhodium(II) acetate, is critical for achieving high efficiency and stereoselectivity.[5] The reaction is often conducted at or slightly above room temperature to ensure a controlled reaction rate.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_collection Collection reagent_A Solution A: Hydrazone in Solvent pump_A Syringe Pump A reagent_A->pump_A reagent_B Solution B: Alkene + Rh Catalyst in Solvent pump_B Syringe Pump B reagent_B->pump_B reactor_1 Packed-Bed Reactor (e.g., Ag₂O) Diazo Generation pump_A->reactor_1 mixer T-Mixer pump_B->mixer reactor_1->mixer reactor_2 Coil Reactor Cyclopropanation mixer->reactor_2 bpr Back Pressure Regulator reactor_2->bpr collection Product Collection bpr->collection

Caption: Two-stage flow setup for cyclopropanation with in-situ generated diazo compounds.

Detailed Experimental Protocol

Materials:

  • Hydrazone precursor (e.g., from an N-protected allylic amine derived aldehyde)

  • Oxidant (e.g., silver oxide, pre-packed in a column)

  • Alkene (e.g., styrene)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Syringe pumps (2)

  • Packed-bed reactor

  • Coil reactor (e.g., PFA tubing)

  • T-mixer

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve the hydrazone precursor in the chosen anhydrous solvent.

    • Solution B: Dissolve the alkene and Rh₂(OAc)₄ in the same anhydrous solvent.

  • System Setup:

    • Assemble the two-stage flow system as shown in the diagram.

    • The first reactor is a packed-bed column containing the oxidant.

    • The second reactor is a coil of appropriate volume to achieve the desired residence time.

  • Reaction Execution:

    • Pump Solution A through the packed-bed reactor to generate the diazo compound.

    • Simultaneously, pump Solution B to the T-mixer where it combines with the effluent from the first reactor.

    • The combined stream then flows through the coil reactor where the cyclopropanation takes place.

    • Maintain the desired temperature for the coil reactor (e.g., 25-40 °C).

  • Collection and Analysis:

    • The product stream is passed through a back pressure regulator and collected.

    • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Safety Considerations for Handling Diazo Compounds in Flow

The primary advantage of this flow method is the enhanced safety when working with diazo compounds.[2] Key safety principles to adhere to include:

  • On-demand generation: Only small amounts of the diazo compound are present at any given time.[7]

  • Immediate consumption: The generated diazo compound is immediately used in the subsequent reaction step.[6]

  • Avoid accumulation: The system should be designed to prevent any accumulation of the diazo intermediate.

  • Smooth flow path: Avoid any sharp edges or rough surfaces in the flow path that could initiate the decomposition of the diazo compound.

  • Temperature control: Precise temperature control is crucial to prevent thermal decomposition.[9]

Section 3: Photochemical Synthesis of Cyclopropylamines in Flow

Photochemistry offers unique synthetic pathways that are often inaccessible through thermal methods. The application of photochemical reactions in continuous flow has seen a surge in interest, as it overcomes the limitations of batch photochemistry, such as poor light penetration and scalability issues.[10] A notable example is the two-step continuous flow synthesis of 1,1-cyclopropane aminoketones, which involves a photocyclization followed by a ring contraction.[11][12]

Causality of Experimental Choices

This process begins with the Norrish-Yang Type II photocyclization of a 1,2-diketone to a 2-hydroxycyclobutanone intermediate.[12] This reaction is carried out in a photoreactor, often with LED light sources of a specific wavelength to match the absorbance of the substrate. The short path length of the flow reactor ensures uniform irradiation of the reaction mixture. The intermediate is then telescoped into a second reactor where it reacts with an amine in the presence of a catalyst (e.g., thiourea) to undergo a tandem condensation and C4-C3 ring contraction to yield the cyclopropylamine derivative.[13] Telescoping these two steps eliminates the need for intermediate purification, significantly improving the overall efficiency.[11]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_flow Telescoped Flow Synthesis cluster_collection Collection reagent_A Solution A: 1,2-Diketone in Solvent pump_A Syringe Pump A reagent_A->pump_A reagent_B Solution B: Amine + Catalyst in Solvent pump_B Syringe Pump B reagent_B->pump_B photoreactor Photoreactor (R1) (e.g., 440 nm LED) pump_A->photoreactor mixer T-Mixer pump_B->mixer photoreactor->mixer thermal_reactor Coil Reactor (R2) Ring Contraction mixer->thermal_reactor bpr Back Pressure Regulator thermal_reactor->bpr collection Product Collection bpr->collection

Caption: Telescoped photochemical and thermal synthesis of cyclopropylamines.

Detailed Experimental Protocol

Materials:

  • 1,2-Diketone

  • Primary or secondary amine

  • Thiourea catalyst

  • Acetonitrile (ACN) or other suitable solvent

  • Syringe pumps (2)

  • Photoreactor (e.g., Vapourtec UV-150 with 440 nm LEDs)

  • Coil reactor

  • T-mixer

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of the 1,2-diketone in the chosen solvent (e.g., 0.1 M in ACN).

    • Solution B: Prepare a solution of the amine and thiourea catalyst in the same solvent.

  • System Setup:

    • Assemble the telescoped flow system as depicted in the diagram. The first reactor is a photoreactor, and the second is a thermal coil reactor.

  • Reaction Execution:

    • Pump Solution A through the photoreactor at a flow rate to achieve the desired residence time (e.g., 1-5 minutes). Irradiate with the appropriate wavelength light (e.g., 440 nm).

    • The effluent from the photoreactor is mixed with Solution B in a T-mixer.

    • The combined stream then enters the second coil reactor, maintained at a suitable temperature (e.g., 22-24 °C), for the ring contraction to occur.

  • Collection and Purification:

    • The product stream is passed through a back pressure regulator and collected.

    • The solvent is removed, and the product is purified by standard chromatographic techniques.

Quantitative Data
1,2-DiketoneAmineOverall Residence Time (min)Yield (%)Reference
1-Phenylpropane-1,2-dioneAniline3080[12]
1-Phenylpropane-1,2-dioneBenzylamine3088[12]
1-(4-Methoxyphenyl)propane-1,2-dioneAniline3089[12]

Section 4: Continuous Flow Hofmann Rearrangement for Cyclopropylamine Synthesis

The Hofmann rearrangement of primary amides is a well-established method for the synthesis of primary amines with one fewer carbon atom. The application of this rearrangement to cyclopropanecarboxamide provides a direct route to the parent cyclopropylamine.[14] Performing this reaction in a continuous flow system offers significant advantages in terms of safety, efficiency, and scalability compared to the traditional batch process, which can be challenging to control.[7]

Causality of Experimental Choices

In a continuous flow setup, a solution of cyclopropanecarboxamide is mixed with a solution of sodium hypochlorite and sodium hydroxide.[14] The use of a micromixer ensures rapid and efficient mixing of the reactants, which is crucial for controlling the exothermic reaction. The reaction mixture then flows through a heated reactor coil, where the rearrangement takes place. The short residence time at an elevated temperature (e.g., 90 °C) allows for a rapid and high-yielding conversion.[7] A subsequent in-line quench with a reducing agent like sodium sulfite is often employed to neutralize any remaining hypochlorite.[14]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_collection Collection & Distillation reagent_A Solution A: Cyclopropanecarboxamide pump_A Syringe Pump A reagent_A->pump_A reagent_B Solution B: NaOH in NaOCl pump_B Syringe Pump B reagent_B->pump_B reagent_C Solution C: Na₂SO₃ (Quench) pump_C Syringe Pump C reagent_C->pump_C mixer_1 T-Mixer pump_A->mixer_1 pump_B->mixer_1 mixer_2 T-Mixer (Quench) pump_C->mixer_2 reactor Heated Coil Reactor mixer_1->reactor reactor->mixer_2 collection Collection & Distillation mixer_2->collection

Caption: Continuous flow setup for the Hofmann rearrangement.

Detailed Experimental Protocol

Materials:

  • Cyclopropanecarboxamide

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Sodium sulfite (Na₂SO₃)

  • Syringe pumps (3)

  • T-mixers (2)

  • Heated coil reactor

  • Collection and distillation apparatus

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare an aqueous solution of cyclopropanecarboxamide.

    • Solution B: Prepare a solution of sodium hydroxide in aqueous sodium hypochlorite.

    • Solution C: Prepare an aqueous solution of sodium sulfite.

  • System Setup:

    • Assemble the flow system as shown in the diagram.

  • Reaction Execution:

    • Set the temperature of the coil reactor to 90 °C.

    • Pump Solution A and Solution B into the first T-mixer at appropriate flow rates.

    • The mixture flows through the heated coil reactor with a residence time of approximately 4 minutes.[7]

    • The effluent from the reactor is then mixed with the quenching Solution C in the second T-mixer.

  • Product Isolation:

    • The quenched reaction mixture is collected, and the cyclopropylamine product is isolated by distillation.

Quantitative Data
SubstrateProductResidence Time (min)Temperature (°C)Yield (%)Reference
CyclopropanecarboxamideCyclopropylamine49096[7][14]

Section 5: Kulinkovich-Szymoniak Reaction in Flow: A Prospective Outlook

The Kulinkovich-Szymoniak reaction is a valuable method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[15][16] While a detailed, dedicated flow protocol for this reaction is not yet widely published, its adaptation to a continuous process holds significant promise. The reaction involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile.[16]

A conceptual flow process would involve the continuous mixing of the Grignard reagent and the titanium alkoxide to form the reactive titanacyclopropane, followed by the introduction of the nitrile stream. A subsequent in-line quench with a Lewis acid, such as BF₃·OEt₂, would facilitate the conversion of the intermediate azatitanacycle to the final cyclopropylamine.[15] The precise temperature control afforded by flow chemistry would be highly beneficial for managing the reactivity of the organometallic species involved.

Conclusion: The Future of Cyclopropylamine Synthesis is Continuous

The transition from batch to continuous flow manufacturing for the synthesis of cyclopropylamines represents a significant leap forward in terms of efficiency, safety, and scalability. The methods outlined in this guide demonstrate the versatility of flow chemistry in accommodating a wide range of reaction types, from classic organometallic transformations to modern photochemical and catalytic processes. As the demand for complex, functionalized cyclopropylamines continues to grow in the pharmaceutical and agrochemical industries, the adoption of continuous flow technologies will be paramount in enabling their sustainable and economical production. The ability to telescope multiple reaction steps, integrate in-line purification, and implement real-time monitoring will further solidify flow chemistry's role as an indispensable tool for the modern synthetic chemist.[17][18][19]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-1-Cyclopropylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-1-Cyclopropylethylamine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical chiral building block. This compound is a valuable intermediate in the preparation of various pharmaceutically active compounds[1][2]. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols based on established synthetic routes to help you navigate common challenges and achieve high yields and enantiopurity.

Section 1: Overview of a Scalable Synthetic Strategy

A robust and scalable method for synthesizing non-racemic 1-cyclopropyl alkyl-1-amines involves the diastereoselective reductive amination of cyclopropyl methyl ketone using a chiral auxiliary, such as (S)-(-)-α-phenylethylamine[3]. This multi-step process, outlined below, is well-suited for industrial applications due to its use of inexpensive starting materials and avoidance of cryogenic conditions or chromatographic purification for the final product[3].

Experimental Workflow Diagram

The overall synthetic pathway can be visualized as a three-stage process: condensation, reduction, and debenzylation.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Diastereoselective Reduction cluster_2 Stage 3: Deprotection A Cyclopropyl Methyl Ketone + (S)-(-)-α-phenylethylamine B Condensation with Lewis Acid (e.g., Ti(OiPr)4) A->B Reagents C Intermediate Imine (Diastereomeric Mixture) B->C Forms Imine D Reduction (e.g., NaBH4) C->D E Secondary Amine (Diastereomeric Mixture) D->E Forms Amine F Debenzylation (e.g., Catalytic Hydrogenation, Pd/C) E->F G This compound (Final Product) F->G Removes Auxiliary

Caption: Workflow for this compound synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is low after the reduction step (Stage 2). What are the common causes and solutions?

Answer: Low yield at this stage typically points to issues in either the initial imine formation (Stage 1) or the reduction itself.

Potential Cause 1: Incomplete Imine Formation. The condensation of a ketone and an amine to form an imine is a reversible equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

  • Expert Insight: Lewis acids like Titanium(IV) isopropoxide (Ti(OiPr)₄) are crucial not only as catalysts but also as potent water scavengers, driving the reaction to completion[3]. Insufficient Lewis acid or the use of wet solvents/reagents will hinder imine formation.

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., THF, Toluene) and ensure all glassware is flame-dried or oven-dried.

    • Verify Lewis Acid Stoichiometry: Use the recommended amount of Ti(OiPr)₄ (typically >1 equivalent relative to the ketone) to ensure complete water removal[3].

    • Monitor Imine Formation: Before proceeding to the reduction, you can monitor the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Potential Cause 2: Inefficient Reduction. Sodium borohydride (NaBH₄) is an effective reducing agent, but its reactivity can be influenced by temperature and solvent.

  • Expert Insight: The reduction is often performed at a reduced temperature (e.g., 0 °C) to improve diastereoselectivity[3]. However, if the temperature is too low or the reaction time is too short, the reduction may be incomplete.

  • Solution:

    • Controlled Addition: Add NaBH₄ portion-wise to manage the exothermic reaction and maintain the target temperature.

    • Sufficient Reaction Time: Allow the reaction to stir for the recommended time (e.g., 1-2 hours) after the addition of the reducing agent is complete[3].

    • Quenching Procedure: The quench (e.g., with ethanol, then water) must be performed carefully. A slow, controlled quench prevents the temperature from rising excessively, which could degrade the product.

Question 2: The enantiomeric excess (ee%) of my final product is poor. How can I improve stereoselectivity?

Answer: Poor enantiomeric excess (or in this case, diastereomeric excess before the debenzylation step) is a critical issue in asymmetric synthesis. The stereochemical outcome is determined during the reduction of the chiral imine intermediate.

Troubleshooting Decision Tree for Low ee%

G Start Low ee% Observed Q1 Was the chiral auxiliary of high optical purity? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Use auxiliary with >99% ee Q1->A1_No Q2 Was the reduction temperature strictly controlled? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Higher temps reduce selectivity. Maintain 0 °C or lower. Q2->A2_No Q3 Was the reducing agent added slowly? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Rapid addition can cause exotherms, lowering selectivity. Q3->A3_No Q4 Consider alternative reducing agents? A3_Yes->Q4 A4 Screen bulkier hydrides (e.g., L-Selectride) for better facial selectivity. Q4->A4

Caption: Troubleshooting poor enantioselectivity.

  • Expert Insight: The chiral auxiliary, (S)-(-)-α-phenylethylamine, directs the hydride attack to one face of the C=N double bond. The effectiveness of this direction is highly dependent on temperature. Higher temperatures provide more thermal energy, which can overcome the small energy difference between the two transition states, leading to a loss of selectivity.

  • Solutions:

    • Verify Auxiliary Purity: Always use a chiral auxiliary with the highest possible optical purity (>99% ee).

    • Strict Temperature Control: Maintain the recommended low temperature (0 °C or below) throughout the addition of the reducing agent[3]. Use an ice-salt or dry ice-acetone bath for better control.

    • Solvent Choice: The solvent can influence the conformation of the imine intermediate. While THF is common, screening other aprotic solvents like 2-MeTHF or toluene might offer improved selectivity in some cases[3].

Question 3: I'm having trouble removing the α-phenylethyl auxiliary during the debenzylation step (Stage 3). What can I do?

Answer: Catalytic hydrogenation is the standard method for cleaving the benzyl group. Incomplete debenzylation is usually due to catalyst or reaction condition issues.

  • Expert Insight: Palladium on carbon (Pd/C) is the catalyst of choice. The catalyst's activity can be poisoned by impurities (e.g., sulfur or halide compounds) or hindered by improper reaction setup. The reaction requires a positive pressure of hydrogen gas to proceed efficiently.

  • Solutions:

    • Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst (typically 5-10 wt%). Ensure it is handled under an inert atmosphere before being introduced to the reaction, as it can be pyrophoric.

    • Hydrogen Pressure: The reaction is often run under pressure (e.g., 10 bar H₂) to ensure a sufficient concentration of hydrogen is available to the catalyst surface[3]. Ensure your reactor is properly sealed and pressurized.

    • Reaction Time and Temperature: These reactions can be slow. A higher temperature (e.g., 70 °C) and extended reaction time (24 h) may be necessary for complete conversion[3]. Monitor the reaction by GC or LC-MS to confirm the disappearance of the starting material.

    • Solvent: Protic solvents like ethanol are excellent for this step as they readily dissolve the substrate and do not interfere with the catalysis[3].

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound? A: Besides the diastereoselective reductive amination described here[3], other notable methods include asymmetric hydrogenation of imines using transition metal catalysts (e.g., Iridium or Ruthenium complexes)[4][5][6], and biocatalytic approaches using enzymes like reductive aminases[7][8]. The choice of route often depends on the desired scale, cost considerations, and available equipment.

Q: How do I accurately determine the enantiomeric excess (ee%) of my product? A: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods. You will need to derivatize the amine first with a suitable chiral or achiral agent to make it detectable and separable on a chiral column.

  • Derivatization: React the amine with an achiral reagent like a chloroformate or an acyl chloride to form a carbamate or amide.

  • Chiral Column: Use a column with a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose[9][10].

  • Analysis: The two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas.

Q: Are there non-chromatographic methods to purify the final amine? A: Yes, diastereomeric salt resolution is a classical and scalable method for purifying chiral amines[11]. This involves reacting the racemic or enantioenriched amine with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent system[12]. The pure enantiomer is then recovered by basifying the salt.

Section 4: Optimized Experimental Protocol

This protocol is adapted from a scalable synthesis method and is intended for use by trained chemists[3].

Stage 1 & 2: Diastereoselective Reductive Amination

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine cyclopropyl methyl ketone (1.0 eq) and (S)-(-)-α-phenylethylamine (1.0 eq) in anhydrous THF (approx. 2 mL per gram of ketone).

  • Lewis Acid Addition: Stir the mixture at room temperature and add Ti(OiPr)₄ (1.1 eq) dropwise over 30 minutes. A slight exotherm may be observed.

  • Imine Formation: Heat the mixture to 70 °C and maintain for 3 hours. Monitor by TLC/GC to confirm the consumption of the ketone.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add NaBH₄ (0.8 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Stir the resulting suspension at 0 °C for 1 hour.

  • Quench: Slowly add ethanol (2 mL per gram of ketone) while maintaining the temperature below 10 °C. Stir for an additional hour. Add water (1 mL per gram of ketone) dropwise to quench any remaining reducing agent.

Stage 3: Debenzylation

  • Work-up: Dilute the quenched reaction mixture with THF and add Celite. Add 40 wt% aqueous NaOH and stir vigorously for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Solvent Exchange: Concentrate the combined organic layers under reduced pressure. Dilute the residue with ethanol.

  • Hydrogenation: Transfer the ethanolic solution to a suitable hydrogenation reactor. Add 10% Pd/C catalyst (approx. 10 wt% relative to the theoretical product weight).

  • Reaction: Pressurize the reactor with H₂ gas (10 bar) and heat to 70 °C. Stir for 24 hours.

  • Isolation: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through Celite to remove the catalyst. The resulting filtrate contains the product, this compound, which can be isolated as the hydrochloride salt by bubbling HCl gas through the solution or by distillation after basification and extraction.

Section 5: Data Summary Table

The following table summarizes expected outcomes based on the described protocol. Optimization may be required for different scales or equipment.

ParameterConditionExpected YieldExpected Purity (ee%)Rationale / Comment
Solvent Anhydrous THF>80%>98%Good solvent for all stages; ensures solubility and is non-reactive[3].
Lewis Acid Ti(OiPr)₄ (1.1 eq)--Acts as a water scavenger to drive imine formation to completion[3].
Reduction Temp. 0 °C>80%>98%Lower temperatures are critical for maximizing diastereoselectivity during hydride attack.
Hydrogenation 10 bar H₂, 70 °C, 24h>85% (for this step)-Ensures complete removal of the chiral auxiliary. Pressure and temperature are key parameters[3].

Section 6: References

  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich. --INVALID-LINK--

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information (PMC - NIH). --INVALID-LINK--

  • Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. University of Rochester. --INVALID-LINK--

  • Technical Support Center: Purification of Chiral Amines. Benchchem. --INVALID-LINK--

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. --INVALID-LINK--

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. --INVALID-LINK--

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. --INVALID-LINK--

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. --INVALID-LINK--

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents (US20210395185A1). --INVALID-LINK--

  • A Comparative Guide to Chiral Amines in Asymmetric Synthesis. Benchchem. --INVALID-LINK--

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. --INVALID-LINK--

  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. --INVALID-LINK--

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents (CN106631824B). --INVALID-LINK--

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information (PMC - NIH). --INVALID-LINK--

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. --INVALID-LINK--

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. --INVALID-LINK--

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. --INVALID-LINK--

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. National Center for Biotechnology Information (PMC - NIH). --INVALID-LINK--

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. National Center for Biotechnology Information (PMC - NIH). --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. ResearchGate. --INVALID-LINK--

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. --INVALID-LINK--

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. --INVALID-LINK--

  • Reaction Optimization: Case Study 1. GalChimia. --INVALID-LINK--

  • The asymmetric synthesis of chiral secondary amines via hemiaminal and... ResearchGate. --INVALID-LINK--

  • Optimization of reaction conditions for the model cyclopropane 1a opening with aniline 1. ResearchGate. --INVALID-LINK--

  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. ResearchGate. --INVALID-LINK--

  • This compound. PubChem - NIH. --INVALID-LINK--

  • 1-Cyclopropylethylamine hydrochloride. PubChem. --INVALID-LINK--

  • An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C-H insertion reactions. ResearchGate. --INVALID-LINK--

  • Small Molecule Catalysts with Therapeutic Potential. PMC - PubMed Central. --INVALID-LINK--

  • cyclopropylacetylene. Organic Syntheses Procedure. --INVALID-LINK--

References

Technical Support Center: (S)-1-Cyclopropylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of (S)-1-Cyclopropylethylamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges, enhance yield, and achieve high enantiomeric purity for this valuable chiral building block.

Part 1: Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during the synthesis of this compound, particularly via the common route of reductive amination of cyclopropyl methyl ketone using a chiral auxiliary.

Q1: My reductive amination yield is low. What are the common causes and how can I fix it?

Low yield in a reductive amination process is a frequent issue that can often be traced back to one of three key stages: imine formation, the reduction itself, or product isolation.

A critical and scalable method involves the diastereoselective reductive amination of cyclopropyl methyl ketone with (S)-(-)-α-phenylethylamine, followed by hydrogenolysis to remove the chiral auxiliary[1]. The troubleshooting steps below are framed around this industrially relevant approach.

Troubleshooting Low Yield in Reductive Amination

ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Low Conversion of Starting Materials Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine. Water produced during the reaction can hydrolyze the imine back to the starting materials.1. Use a Dehydrating Agent: Add a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄). It reacts with the water formed, driving the equilibrium towards the imine[1][2]. 2. Azeotropic Removal of Water: For larger scales, refluxing in a solvent like toluene with a Dean-Stark trap can effectively remove water. 3. Monitor Imine Formation: Before adding the reducing agent, confirm imine formation via TLC or ¹H NMR. The disappearance of the ketone spot/signal is a key indicator[2].
Side Product Formation 1. Reduction of Ketone: Strong reducing agents like NaBH₄ can reduce the starting ketone to the corresponding alcohol, competing with the desired imine reduction.[3] 2. Dialkylation: The product amine can potentially react with remaining ketone and undergo a second reductive amination, leading to a tertiary amine impurity.1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are selective for imines over ketones, especially at slightly acidic pH.[2][3][4] If using NaBH₄, ensure imine formation is complete before its addition and cool the reaction to 0°C to moderate its reactivity[1]. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the amine relative to the ketone to minimize residual ketone available for side reactions.
Difficult Product Isolation / Apparent Low Yield 1. Emulsion during Workup: The amine product can act as a surfactant, leading to persistent emulsions during aqueous extraction, trapping the product. 2. Product Volatility: this compound is a relatively low-boiling point liquid, and product can be lost during solvent removal under high vacuum or elevated temperatures. 3. Inefficient Extraction: The free amine has some water solubility, making extraction challenging.[5]1. Break Emulsions: Add brine (saturated NaCl solution) or small amounts of a different organic solvent to break up emulsions. Filtration through a pad of Celite can also be effective[1]. 2. Careful Solvent Removal: Use a rotary evaporator with controlled temperature (e.g., <40°C) and vacuum. 3. Optimize Extraction: Ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine hydrochloride, maximizing its solubility in the organic phase. Perform multiple extractions (e.g., 3x) with a suitable solvent like MTBE or ethyl acetate[1][5].
Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving issues with yield and purity.

G start Low Yield or Purity Issue check_sm Analyze Crude Reaction Mixture (TLC, GC, or NMR) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present imine_issue Imine Formation Incomplete sm_present->imine_issue Yes impurity_present Major Impurities Present? sm_present->impurity_present No imine_sol Solution: 1. Add Ti(OiPr)4 or other dehydrating agent. 2. Increase reaction time/temp for imine formation. 3. Confirm imine formation before adding reductant. imine_issue->imine_sol success Yield & Purity Improved imine_sol->success impurity_id Identify Impurity impurity_present->impurity_id Yes low_ee Final Product has Low ee? impurity_present->low_ee No ketone_reduct Ketone Reduced to Alcohol? impurity_id->ketone_reduct diastereomer_issue Poor Diastereomeric Ratio? impurity_id->diastereomer_issue ketone_sol Solution: 1. Use milder reductant (e.g., NaBH(OAc)3). 2. Ensure imine formation is complete before reduction. 3. Add NaBH4 at 0°C. ketone_reduct->ketone_sol Yes ketone_reduct->diastereomer_issue No ketone_sol->success diastereomer_sol Solution: 1. Optimize reaction temperature. 2. Screen different chiral auxiliaries. 3. Purify via diastereomeric salt crystallization. diastereomer_issue->diastereomer_sol Yes diastereomer_issue->low_ee No diastereomer_sol->success ee_sol Solution: Perform chiral resolution with an appropriate agent (e.g., (R)-mandelic acid or tartaric acid). low_ee->ee_sol Yes low_ee->success No ee_sol->success

A decision tree for troubleshooting the synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q2: My final product has low enantiomeric excess (ee). How can I improve it?

Achieving high enantiomeric excess is paramount for pharmaceutical applications. If the asymmetric induction step (e.g., diastereoselective reduction) provides insufficient ee, a chiral resolution is the most effective method for enhancement.

This is typically done by forming diastereomeric salts using a chiral acid. The two diastereomeric salts will have different solubilities in a given solvent system, allowing one to crystallize preferentially.

Method:

  • Select a Resolving Agent: For basic amines like this compound, chiral acids such as (R)-mandelic acid or derivatives of tartaric acid are excellent choices[1][6].

  • Salt Formation: Dissolve the racemic or enantioenriched amine in a suitable solvent (e.g., a mixture of ethanol and MTBE). Add the chiral resolving agent.

  • Crystallization: The less soluble diastereomeric salt will precipitate out of the solution upon cooling or addition of an anti-solvent.

  • Isolation and Liberation: Filter the crystalline salt and wash it. Then, liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting it into an organic solvent.

A patent for a scalable synthesis details a process where an initial product with an 84:16 enantiomeric ratio was successfully upgraded to >99.5% ee by crystallization with (R)-mandelic acid[1].

Q3: What is the best way to determine the enantiomeric excess (ee) of my product?

Accurate determination of ee is crucial. The most common methods are:

  • Chiral Gas Chromatography (GC): Using a chiral stationary phase column (e.g., CP-Volamine) allows for the separation of the two enantiomers, and the ee can be calculated from the relative peak areas[1].

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, this method uses a chiral column to separate the enantiomers. The amine may need to be derivatized first (e.g., to an amide) to improve its chromatographic properties and interaction with the stationary phase.

  • NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): Reacting the amine with a chiral agent (like Mosher's acid chloride or a phosphazane-based CDA) creates diastereomers.[7] These diastereomers will have distinct signals (e.g., ¹H, ¹⁹F, or ³¹P NMR) with different chemical shifts, allowing for quantification by integration.[7]

Q4: Are there alternative synthetic routes to this compound?

Yes, while reductive amination is common, other notable methods exist:

  • Asymmetric Synthesis using Sulfinamides: A powerful method involves the reaction of a Grignard reagent with a chiral N-sulfinyl ketimine derived from cyclopropyl methyl ketone. This approach offers high diastereoselectivity, and the sulfinyl group can be easily cleaved under acidic conditions to yield the free amine.[8][9]

  • Curtius Rearrangement: Starting from a cyclopropyl-containing carboxylic acid, a Curtius rearrangement can be used to convert the acid into the corresponding amine with retention of stereochemistry if the starting acid is chiral.[10][11] This route is effective but involves potentially hazardous azide intermediates.

Part 3: Experimental Protocol & Reaction Visualization

This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound based on a scalable, patented process.

Synthesis Pathway Diagram

G cluster_reagents cluster_imine cluster_diastereomers cluster_product cluster_final ketone Cyclopropyl Methyl Ketone imine Diastereomeric Imine Intermediate ketone->imine chiral_aux (S)-(-)-α-phenylethylamine chiral_aux->imine diastereomers N-(1-cyclopropylethyl)-N-(1-phenylethyl)amine (Diastereomeric Mixture) imine->diastereomers product This compound diastereomers->product final_product >99.5% ee Product product->final_product reagent1 Ti(OiPr)₄ THF, 70°C reagent1->imine_point reagent2 NaBH₄ EtOH, 0°C reagent2->diastereomers_point reagent3 H₂, 10% Pd/C EtOH, 70°C, 10 bar reagent3->product_point reagent4 1. (R)-Mandelic Acid 2. Recrystallization (EtOH/MTBE) 3. Basification (NaOH) reagent4->final_product_point

Scalable synthesis and purification pathway for this compound.
Protocol: Diastereoselective Reductive Amination and Chiral Resolution[1]

Step 1: Imine Formation and Diastereoselective Reduction

  • To a stirred mixture of (S)-(-)-α-phenylethylamine (100 g) and cyclopropyl methyl ketone (72.9 g) in THF (200 mL), add Ti(OiPr)₄ (249 g) over 30 minutes at room temperature.

    • Scientist's Note: Ti(OiPr)₄ acts as a Lewis acid and an efficient water scavenger, driving the reaction towards imine formation.

  • Heat the mixture to 70°C and hold for 3 hours. Monitor the reaction by TLC or GC to confirm the consumption of the ketone.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add NaBH₄ (18.8 g) portion-wise, maintaining the temperature below 5°C.

    • Scientist's Note: Adding the strong reductant at low temperature minimizes the undesired reduction of any residual ketone.

  • Stir the suspension at 0°C for 1 hour.

  • Slowly add EtOH (200 mL) and stir for an additional hour.

  • Add THF (500 mL) and Celite (60 g), then quench the reaction by the slow addition of water (100 mL).

  • Stir the suspension at 25°C for 1 hour, then add 40 wt% aqueous NaOH (200 g).

  • Filter the mixture through a pad of Celite and wash the filter cake with THF (2 x 200 mL).

  • Concentrate the combined filtrate to remove solvents. Add water (100 mL) and extract with MTBE (500 mL). Wash the organic layer with water (200 mL).

  • Concentrate the organic layer to dryness to yield the crude diastereomeric amine mixture.

Step 2: Hydrogenolysis (Removal of Chiral Auxiliary)

  • Dilute the crude product from Step 1 with EtOH (600 mL).

  • Add 10% Pd/C catalyst (9.3 g) to the solution.

  • Transfer the suspension to a suitable hydrogenator and stir under an H₂ atmosphere (10 bar) at 70°C for 24 hours.

  • Cool the reaction mixture to 25°C and filter through Celite to remove the catalyst. The filtrate contains the enantioenriched (but not pure) 1-cyclopropylethylamine. The typical yield is ~85% with an e.r. of ~84:16.

Step 3: Chiral Resolution with (R)-Mandelic Acid

  • To the ethanolic solution of the amine (~59.7 g) from Step 2, add (R)-mandelic acid (106.7 g) and stir for 1 hour at room temperature.

  • Concentrate the mixture to a volume of ~350 mL. Add EtOH (215 mL).

  • Heat the mixture to reflux and slowly add MTBE (900 mL) over 1 hour.

    • Scientist's Note: MTBE acts as an anti-solvent here, reducing the solubility of the diastereomeric salt and inducing crystallization.

  • Stir at reflux for 1 hour, then cool slowly to 5°C to maximize crystal formation.

  • Filter the precipitate and wash the cake with a cold mixture of EtOH (30 mL) and MTBE (90 mL).

  • Recrystallize the salt from an MTBE/EtOH mixture to achieve high diastereomeric purity.

  • To obtain the final free amine, dissolve the purified salt in water, basify with NaOH to pH > 12, and extract with an organic solvent (e.g., MTBE). Dry the organic layer (e.g., over MgSO₄), filter, and carefully remove the solvent to yield the final product with >99.5% ee.

References

Troubleshooting low enantioselectivity in reactions with (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Low Enantioselectivity in Asymmetric Reactions

Welcome to the technical support center for (S)-1-Cyclopropylethylamine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block and encounter challenges with stereoselectivity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you diagnose and resolve issues of low enantiomeric excess (ee) in your reactions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use and properties of this compound.

Q1: What are the primary applications of this compound in asymmetric synthesis?

This compound is a valuable chiral primary amine used in several key areas of asymmetric synthesis. Its unique cyclopropyl moiety provides specific steric and electronic properties. Common applications include its use as a chiral auxiliary to direct stereoselective transformations, as a resolving agent for racemic mixtures of acids, and as a precursor for synthesizing more complex chiral ligands and organocatalysts.[1][2] Chiral amines, in general, are fundamental in creating optically enriched products that may not be accessible through other methods.[3]

Q2: How critical is the purity of this compound for achieving high enantioselectivity?

The purity of the chiral amine is paramount. Low enantioselectivity can often be traced back to the quality of the starting materials.[4][5] There are two aspects to consider:

  • Enantiomeric Purity (ee%): The enantiomeric excess of your starting amine sets the maximum possible ee for your product when used as an auxiliary or ligand precursor. Commercially available this compound typically has an ee of ≥98.5%.[6] It is crucial to verify this, as any racemic component will participate in a non-selective background reaction, eroding the overall ee.

  • Chemical Purity: Non-chiral impurities can act as catalyst poisons or interfere with the desired catalytic cycle, leading to the formation of less selective or inactive species.[4][7] Water is a particularly common and detrimental impurity in many catalytic systems.[4]

Q3: What are the general causes of poor enantioselectivity in asymmetric reactions?

Low enantioselectivity is a multifaceted problem that can stem from several factors beyond the purity of the chiral amine itself.[4][8] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and pressure significantly influence the energy difference between the diastereomeric transition states that determine the enantiomeric outcome.[4]

  • Catalyst/Ligand Mismatch: The chosen catalyst or ligand system may not be suitable for the specific substrate. Steric or electronic properties of the substrate can prevent effective binding and stereodifferentiation.[4]

  • Product Racemization: The desired chiral product may be susceptible to racemization under the reaction conditions or during the work-up and purification stages.[4][8]

  • Incorrect Stoichiometry: For reactions involving in-situ catalyst formation, an incorrect metal-to-ligand ratio can lead to the formation of multiple, less selective catalytic species.[5]

Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity

This guide provides a systematic workflow for identifying and correcting the root causes of poor stereochemical outcomes in your experiments.

Problem 1: My reaction shows poor enantiomeric excess (ee). What are the initial checks?

When confronted with low ee, a systematic diagnostic approach is essential before attempting extensive optimization. The following workflow outlines the critical first steps.

G cluster_0 cluster_1 Initial Diagnostics cluster_2 cluster_details A Low ee Observed B 1. Validate Analytical Method (Chiral HPLC/GC) A->B C 2. Verify Purity of this compound B->C B_detail An unoptimized analytical method can give false, low ee readings. B->B_detail Is separation > 1.5? Are peaks for racemate 50:50? D 3. Check Purity of All Other Reagents (Substrate, Solvents, Catalyst Precursors) C->D C_detail The starting ee% is the ceiling for your product's ee%. C->C_detail Is ee% ≥ 98.5%? Is it chemically pure? E Proceed to Optimization D->E D_detail Impurities can poison catalysts and create side reactions. D->D_detail Are reagents anhydrous? Are they free of contaminants?

Caption: Initial diagnostic workflow for troubleshooting low enantioselectivity.

Answer:

  • Validate Your Analytical Method: Before optimizing the reaction, confirm that your chiral HPLC or GC method is accurate. Prepare a true racemic sample of your product and analyze it. You should observe two baseline-separated peaks of equal area (a 50:50 ratio). If not, your analytical method requires optimization before you can trust the ee values from your reaction.[7]

  • Confirm the Purity of this compound:

    • Enantiomeric Purity: Use a validated chiral chromatography method to confirm the ee of the amine from your stock bottle. If the ee is lower than specified (typically ≥98.5%), it is a primary source of the problem.

    • Chemical Purity: Check for impurities via standard techniques (NMR, GC-MS). If necessary, purify the amine by distillation.

  • Assess All Other Reagents and Solvents:

    • Substrate: Impurities in the substrate can inhibit the catalyst or react non-selectively. Purify the substrate if its quality is questionable.

    • Solvents: Ensure all solvents are anhydrous and of high purity. Water is a known catalyst poison in many asymmetric transformations.[4]

    • Catalyst Precursors: If you are forming a catalyst in situ (e.g., with a metal salt), ensure the precursor is pure and handled under appropriate inert conditions.

Problem 2: My reagents are pure, but the enantioselectivity is still low. How should I optimize the reaction conditions?

Answer:

Reaction conditions are critical for maximizing the energy difference between the competing diastereomeric transition states. A systematic optimization of these parameters is the next logical step.

  • Temperature: This is one of the most impactful variables. Lowering the reaction temperature often enhances enantioselectivity because the difference in activation energies between the two pathways becomes more significant relative to the available thermal energy.[5]

    • Action: Screen a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Be aware that reaction rates will decrease, so you may need to extend the reaction time.[9]

  • Solvent: The solvent's polarity and coordinating ability can dramatically influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.[3][5]

    • Action: Screen a range of anhydrous solvents with varying properties (e.g., coordinating: THF; non-coordinating/polar: Dichloromethane; non-coordinating/non-polar: Toluene, Hexane).

  • Concentration: Reaction concentration can affect aggregation states of the catalyst or reagents, which may influence selectivity.

    • Action: Vary the concentration (e.g., from 0.01 M to 1.0 M) to find an optimum.

Data Presentation: Impact of Reaction Parameters

The following table illustrates the potential effect of key variables on enantioselectivity for a hypothetical asymmetric reaction.

EntryParameter ChangedSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee%)
1BaselineToluene25>9965%
2Lower Temperature Toluene0 >9988%
3Lower Temperature Toluene-20 9594%
4Solvent ScreenTHF -209685%
5Solvent ScreenCH₂Cl₂ -20>9989%
Problem 3: I am using this compound to form an N-Sulfinyl imine for an asymmetric addition. My diastereoselectivity is poor. What should I investigate?

Answer:

When this compound is used as a chiral auxiliary, such as in the formation of chiral imines or amides, low diastereoselectivity points to issues with the auxiliary's ability to control the facial selectivity of the reaction.[4]

  • Conformational Flexibility: The bond between the cyclopropylethyl group and the reacting center may have too much rotational freedom, allowing the substrate to adopt multiple low-energy conformations. This diminishes the auxiliary's ability to effectively shield one face of the reactive intermediate.[4]

  • Chelation Control: For reactions involving metal reagents (e.g., Grignard additions), the extent of chelation between the metal, the substrate, and a heteroatom on the auxiliary is critical. The choice of metal and solvent can significantly impact this.[4] An example of using N-sulfinyl imines for the synthesis of cyclopropylamines highlights the importance of the reagent choice, where different Grignard reagents led to different products.[10][11]

  • Steric Mismatch: The steric bulk of the cyclopropyl group may not be optimal for the specific substrate and reagent combination, failing to create a sufficiently biased environment for the incoming nucleophile or electrophile.

G cluster_0 Factors in Auxiliary-Controlled Reactions cluster_1 cluster_2 A Chiral Auxiliary (this compound derivative) D Transition State Conformation A->D Steric Shielding B Substrate B->D Conformational Flexibility C Reagent (e.g., Metal Cation) C->D Chelation E Low Diastereoselectivity D->E Poor Facial Discrimination F High Diastereoselectivity D->F Effective Facial Discrimination

Caption: Interplay of factors determining diastereoselectivity.
Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction

This protocol provides a framework for systematically evaluating the effect of different solvents on enantioselectivity.

1. Preparation:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), set up a series of identical, flame-dried reaction vials equipped with magnetic stir bars.

  • Prepare stock solutions of your substrate and any liquid reagents in a high-purity, anhydrous solvent to ensure accurate dispensing.

2. Reaction Setup:

  • To each vial, add your chiral source (e.g., catalyst or auxiliary derived from this compound) (e.g., 5 mol%).

  • Dispense the appropriate volume of each anhydrous screening solvent (e.g., Toluene, THF, CH₂Cl₂, Hexane, Diethyl Ether) into its respective vial.

  • Cool the vials to the desired reaction temperature (e.g., 0 °C).

3. Execution:

  • Add the substrate to each vial, followed by the starting reagent to initiate the reaction.

  • Stir the reactions at the set temperature for a predetermined time, monitoring by TLC or GC if possible.

4. Work-up and Analysis:

  • Quench all reactions simultaneously and identically (e.g., by adding a saturated aqueous NH₄Cl solution).

  • Perform an identical extraction and work-up procedure for each reaction.

  • Analyze the enantiomeric excess of the product from each vial using a validated chiral chromatography method.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of (S)-1-Cyclopropylethylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-1-Cyclopropylethylamine is a critical chiral building block in modern medicinal chemistry, valued for its unique conformational properties. However, transitioning its synthesis from the laboratory bench to pilot or industrial scale presents a unique set of challenges. These often revolve around achieving high enantiomeric purity, maximizing yield, ensuring process safety, and developing robust purification protocols. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and frequently asked questions to navigate the complexities of scaling up the production of this valuable intermediate.

Section 1: Troubleshooting Guide for Synthesis & Scale-Up

This section addresses specific issues encountered during the synthesis and scale-up of this compound, primarily focusing on the widely used method of diastereoselective reductive amination of cyclopropyl methyl ketone.

Q1: My reaction is suffering from low yield. What are the primary factors to investigate?

Low yield is a multifaceted problem that can stem from several stages of the reaction. A systematic approach is crucial for diagnosis.

  • Cause 1: Incomplete Imine Formation: The initial equilibrium between cyclopropyl methyl ketone and the amine is a critical step.[1] Water is a byproduct of this condensation; if not effectively managed, it can shift the equilibrium back towards the starting materials. On a large scale, inefficient water removal is a common culprit.

    • Solution:

      • Dehydrating Agents: Employ a dehydrating agent like titanium(IV) isopropoxide (Ti(OiPr)₄) or magnesium sulfate. Ti(OiPr)₄ is often preferred as it also acts as a mild Lewis acid to activate the ketone.[2]

      • Azeotropic Removal: For larger batches, consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water as it forms.

  • Cause 2: Ketone Self-Condensation or Reduction: Under certain conditions (especially with strong bases or reactive hydrides), the ketone starting material can undergo side reactions. More importantly, the reducing agent may reduce the ketone before it forms the imine.

    • Solution: Choose a reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this reason, as it is less reactive towards ketones than other hydrides like sodium borohydride.[3] If using sodium borohydride, it should only be added after confirming complete imine formation.[3]

  • Cause 3: Reagent Degradation or Impurity: The purity of starting materials is paramount. Impurities in the ketone, amine, or solvent can interfere with the reaction. The reducing agent itself can degrade if improperly stored.

    • Solution: Always use reagents from reputable suppliers and verify their purity. Ensure solvents are anhydrous. It is good practice to titrate or test the activity of the reducing agent before a large-scale run.

  • Cause 4: Poor Thermal Control during Scale-Up: Reductive amination is often exothermic, especially during the addition of the reducing agent. Localized hot spots in a large reactor can lead to side reactions and degradation of products or intermediates.

    • Solution: Implement controlled, slow addition of the reducing agent with efficient overhead stirring and external cooling. Monitor the internal reaction temperature closely with a calibrated probe.

Troubleshooting Summary: Low Reaction Yield
Potential Problem Root Cause Analysis Recommended Solution(s)
Incomplete Reaction Inefficient water removal from imine formation equilibrium.Use Ti(OiPr)₄ as a dehydrating agent; consider azeotropic removal on a larger scale.
Side Product Formation Ketone reduction by a non-selective hydride; catalyst deactivation.Use a selective reducing agent like NaBH(OAc)₃. Add NaBH₄ only after imine formation is complete.[3]
Poor Mass Transfer Inadequate mixing in a large reactor, leading to localized concentration gradients.Optimize stirrer design and speed; ensure baffles are used in the reactor for effective mixing.
Thermal Runaway Exothermic nature of hydride reduction causing localized overheating and degradation.Slow, controlled addition of the reducing agent with efficient cooling and internal temperature monitoring.

Q2: The enantiomeric excess (ee) of my (S)-amine is consistently below the target (>99%). How can I improve stereoselectivity?

Achieving high enantioselectivity is the core challenge. The diastereomeric intermediate formed must have a strong facial bias for the hydride delivery.

  • Cause 1: Suboptimal Chiral Auxiliary: The choice and purity of the chiral auxiliary are critical. For producing the (S)-amine, a common and cost-effective auxiliary is (S)-(-)-α-phenylethylamine.[2] Impurities, especially the (R)-enantiomer, in the auxiliary will directly decrease the final product's ee.

    • Solution: Source a high-purity chiral auxiliary (>99.5% ee) and verify its optical purity before use.

  • Cause 2: Reaction Temperature: Diastereoselectivity is often highly temperature-dependent. Higher temperatures can provide enough energy to overcome the desired low-energy transition state, leading to the formation of the undesired diastereomer.[4]

    • Solution: Run the reduction at a lower temperature. A typical range is 0°C to room temperature.[2] Conduct small-scale experiments to define the optimal temperature profile for your specific substrate and reagent combination.

  • Cause 3: Choice of Reducing Agent: The steric bulk of the hydride reagent can influence the facial selectivity of the attack on the imine.

    • Solution: While NaBH₄ or NaBH(OAc)₃ are common, exploring other borohydride reagents with varying steric profiles may be beneficial in some cases.

  • Cause 4: Epimerization: The chiral center can sometimes be labile under harsh conditions (e.g., strongly acidic or basic workup, or prolonged heating), leading to racemization.

    • Solution: Ensure the workup and purification conditions are mild. Avoid excessive heat and strong pH extremes. The final debenzylation step (cleavage of the auxiliary) via catalytic hydrogenation is generally mild and preserves stereochemical integrity.

Decision Workflow for Low Enantiomeric Excess (ee)

low_ee_troubleshooting start Low Enantiomeric Excess (<99% ee) Detected check_auxiliary Step 1: Verify Chiral Auxiliary Purity start->check_auxiliary aux_ok Purity >99.5% ee? check_auxiliary->aux_ok Yes aux_bad Source High-Purity Auxiliary & Re-run check_auxiliary->aux_bad No check_temp Step 2: Evaluate Reaction Temperature aux_ok->check_temp aux_bad->start temp_ok Is Temperature Optimized & Controlled (e.g., 0°C)? check_temp->temp_ok Yes temp_bad Optimize Temperature via DOE. Implement Strict Cooling Protocol. check_temp->temp_bad No check_reagent Step 3: Assess Reducing Agent & Solvent temp_ok->check_reagent temp_bad->start reagent_ok Are Conditions Standard (e.g., NaBH4/STAB in THF/EtOH)? check_reagent->reagent_ok Yes reagent_bad Screen Alternative Reducing Agents or Solvents. check_reagent->reagent_bad No check_workup Step 4: Review Downstream Processes reagent_ok->check_workup reagent_bad->start workup_ok Are Hydrogenolysis & Isolation Conditions Mild? check_workup->workup_ok Yes workup_bad Investigate for Epimerization. Use Milder pH and Lower Temperatures. check_workup->workup_bad No end_node High ee Achieved workup_ok->end_node workup_bad->start

Caption: Troubleshooting workflow for low enantioselectivity.

Section 2: Purification and Isolation Challenges

Q3: I am struggling to separate the final (S)-amine from the residual chiral auxiliary and other impurities. What are the best practices?

After the chiral auxiliary is cleaved (typically by catalytic hydrogenation), the crude product contains the desired amine, potentially some unreacted auxiliary, and other byproducts.

  • Strategy 1: Salt Formation and Crystallization: This is often the most scalable and cost-effective method for purification. The basic amine product can be reacted with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from the solution.[5]

    • Execution: Screen various acids and solvent systems to find conditions that give high recovery and high diastereomeric purity of the desired salt. After filtration, the pure amine can be liberated by treatment with a base.

  • Strategy 2: Acid/Base Extraction: An aqueous acid wash can be used to extract the basic amines (product and auxiliary) into the aqueous layer, leaving non-basic impurities in the organic phase. Subsequently, adjusting the pH of the aqueous layer with a base will liberate the free amines, which can then be extracted back into an organic solvent. This is effective for removing non-basic impurities but will not separate the product from the auxiliary.

  • Strategy 3: Large-Scale Chromatography: While often a last resort at industrial scale due to cost, preparative chiral chromatography (e.g., Supercritical Fluid Chromatography - SFC) can be highly effective for separating enantiomers or closely related amine impurities.[] This is more common for high-value pharmaceutical intermediates where absolute purity is required.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

The most common route involves the diastereoselective reductive amination of cyclopropyl methyl ketone with a chiral auxiliary like (S)-(-)-α-phenylethylamine, followed by hydrogenolysis to cleave the auxiliary.[2] Alternative routes include asymmetric hydrogenation of an imine using a chiral transition metal catalyst or biocatalytic transamination of the ketone.[8][9]

Q2: When is a biocatalytic approach using a transaminase or reductive aminase a viable alternative?

A biocatalytic approach is highly attractive and should be considered when:

  • Extreme Selectivity is Needed: Enzymes like transaminases can offer exceptionally high enantiomeric excess (>99.5% ee), often superior to chemical methods.[10][11]

  • Green Chemistry is a Priority: Biocatalytic reactions are typically run in aqueous media under mild temperature and pH conditions, reducing solvent waste and energy consumption.[4]

  • Substrate Compatibility: If the substrate is amenable to the enzyme's active site, this can be a very efficient one-step process to the final chiral primary amine without the need for auxiliaries.[11] However, challenges can include enzyme availability, cost, stability, and the need to screen enzyme libraries to find a suitable biocatalyst for the specific substrate.[12]

Q3: How do I accurately measure the enantiomeric excess (ee) of my product?

The standard method is chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Derivatization: The primary amine is often derivatized with a chiral or achiral reagent to improve its chromatographic properties and detectability. Common derivatizing agents include isothiocyanates or acid chlorides.[]

  • Chiral Stationary Phase: The derivatized sample is then analyzed on a column with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are widely used and effective for separating the enantiomers of many chiral amines.[]

  • Quantification: The ee is calculated from the peak areas of the two enantiomers in the chromatogram.

Section 4: Key Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of Cyclopropyl Methyl Ketone

This protocol is a representative example and must be optimized for scale and specific laboratory conditions.

  • Imine Formation: To a stirred solution of (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.05 eq) in a suitable solvent like Tetrahydrofuran (THF) (5 mL/g of amine), add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise over 30 minutes at room temperature.[2]

  • Heat the mixture to 60-70°C and stir for 3-4 hours to drive the imine formation to completion. Monitor by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.[2]

  • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Carefully quench the reaction by the slow addition of water (1 mL/g of amine) at 0°C. Add an aqueous solution of NaOH (e.g., 40 wt%) to break up the titanium salts.[2]

  • Filter the resulting suspension through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diastereomeric secondary amine. The diastereomeric ratio should be checked at this stage by GC or NMR.

Protocol 2: Auxiliary Cleavage via Catalytic Hydrogenation
  • Reaction Setup: Dissolve the crude secondary amine from the previous step in a protic solvent like ethanol (EtOH) or methanol (MeOH) (10 mL/g).

  • Add Palladium on Carbon (10% Pd/C, 5-10 mol% Pd) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through celite to remove the Pd/C catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification is typically required (see Section 2).

General Synthesis and Purification Workflow

synthesis_workflow start_materials Starting Materials: - Cyclopropyl Methyl Ketone - (S)-(-)-α-Phenylethylamine imine_formation Step 1: Imine Formation (Ti(OiPr)4, THF, 60°C) start_materials->imine_formation reduction Step 2: Diastereoselective Reduction (NaBH4, 0°C) imine_formation->reduction crude_intermediate Crude Diastereomeric Amine reduction->crude_intermediate hydrogenolysis Step 3: Auxiliary Cleavage (H2, Pd/C, EtOH) crude_intermediate->hydrogenolysis crude_product Crude this compound hydrogenolysis->crude_product purification Step 4: Purification (e.g., Diastereomeric Salt Crystallization) crude_product->purification final_product Final Product: Pure this compound (>99% ee) purification->final_product analysis QC Analysis: - Chiral HPLC (ee%) - NMR (Purity) - GC-MS (Impurities) final_product->analysis

Caption: General workflow for synthesis and purification.

References

Stability issues of (S)-1-Cyclopropylethylamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (S)-1-Cyclopropylethylamine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth insights and practical solutions for the stability challenges you may encounter with this valuable chiral building block. This compound is prized in medicinal chemistry for the unique conformational constraints and metabolic properties its cyclopropyl moiety imparts to a molecule.[1] However, the inherent ring strain of the cyclopropane group, combined with the reactivity of the primary amine, makes it susceptible to degradation under certain conditions. This guide moves beyond simple protocols to explain the chemical principles at play, enabling you to proactively design more robust experiments.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common questions regarding the stability of this compound, focusing on the underlying chemical mechanisms.

Q1: What are the primary stability concerns when working with this compound?

The principal stability concern is the integrity of the cyclopropane ring, which is susceptible to ring-opening reactions under both strongly acidic and certain basic conditions.[2][3] The primary amine functional group is the site of protonation and the locus of basicity, directly influencing the molecule's reactivity and degradation pathways.

Q2: Why is the cyclopropyl ring vulnerable under acidic conditions? What is the degradation mechanism?

The vulnerability arises from a combination of ring strain and electronic effects. Under acidic conditions, the primary amine is protonated to form an ammonium ion. This ammonium group acts as a powerful electron-withdrawing σ-acceptor, weakening the adjacent C-C bonds of the cyclopropane ring.[2] This electronic "pull" exacerbates the inherent ring strain, making the ring susceptible to nucleophilic attack and cleavage, a process known as protolytic ring opening.[2] The reaction typically proceeds via cleavage of the distal bond (the one furthest from the substituent) to form a more stable secondary carbocation, which is then trapped by a nucleophile (e.g., a solvent molecule or a counter-ion).

Below is a proposed mechanism for this acid-catalyzed ring-opening.

Caption: Proposed mechanism for acid-catalyzed ring-opening.

Q3: Is this compound stable under basic conditions?

While generally more stable than in strong acid, it is not immune to degradation under basic conditions, particularly at elevated pH and temperature. The unprotonated, free-base form of the amine is a better nucleophile. A study on a complex molecule containing a cyclopropyl amine moiety, GSK2879552, identified a hydrolytic degradation pathway under high pH conditions.[3] This suggests that in aqueous basic media, the compound can degrade over time. The exact mechanism can vary but may involve the amine participating in or facilitating hydrolysis or other reactions. Therefore, prolonged exposure to strong aqueous bases should be avoided.

Q4: Should I be concerned about racemization at the chiral center?

The primary degradation pathway is ring-opening, which destroys the original molecule. Racemization at the α-carbon is a less common concern under typical acidic or basic conditions used in synthesis or formulation. However, it is a good practice to assume it's possible under harsh conditions. Any stability-indicating analytical method should be capable of separating the enantiomers to confirm that the stereochemical purity is maintained.[4]

Q5: What are the ideal handling and storage conditions to ensure stability?

To minimize degradation, proper handling and storage are critical. Based on safety data sheets and chemical properties, the following conditions are recommended:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] A temperature of 2-8°C is often recommended.

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation, although hydrolysis and pH-mediated degradation are the more documented risks.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Symptom / Observation Probable Cause Troubleshooting & Prevention Strategies
Multiple new peaks appear in HPLC/LC-MS after acidic workup, salt formation, or purification on silica gel. Acid-Catalyzed Ring-Opening. The acidic environment, whether from aqueous acid, an acidic salt, or the silica gel surface itself, is causing the cyclopropyl ring to open.[2]1. Use Milder Acids: If possible, substitute strong acids like HCl or TFA with weaker organic acids like acetic acid or citric acid.2. Control Temperature: Perform acidic steps at low temperatures (e.g., 0°C or below) to reduce the rate of degradation.3. Minimize Exposure Time: Quench the reaction or neutralize the solution as quickly as possible after the desired transformation is complete.4. Buffer Mobile Phases: When using chromatography, consider buffering the mobile phase to a less acidic pH if compatible with your separation goals.
Assay value decreases over time when the compound is in an aqueous solution at pH > 8. Base-Facilitated Degradation. The compound is undergoing hydrolysis or another degradation pathway in the basic aqueous environment.[3]1. Limit pH: Keep the pH of aqueous solutions below 9 whenever possible. If a basic pH is required, conduct the experiment at a lower temperature and for the shortest duration necessary.2. Use Aprotic Conditions: For reactions requiring a base, consider using non-nucleophilic, aprotic organic bases (e.g., triethylamine, DIPEA) in an organic solvent instead of aqueous bases like NaOH or K₂CO₃.3. Lyophilize for Storage: If the material must be stored after being in a basic solution, neutralize it and consider lyophilization to remove water.
Loss of material and appearance of a "smear" or unresolved peaks during reverse-phase HPLC. On-Column Degradation or Poor Peak Shape. This can be caused by interaction with acidic silanols on the column packing or instability in the mobile phase.1. Use a High-Purity Column: Modern, end-capped silica columns have fewer free silanols and are generally better for analyzing basic compounds.2. Modify Mobile Phase: Add a competitor amine like triethylamine (e.g., 0.1%) to the mobile phase to block active sites on the column. Alternatively, use a mobile phase with a higher pH (e.g., using an ammonium bicarbonate buffer) if the compound is stable under those conditions.

Part 3: Key Experimental Protocols

To properly assess the stability of this compound in your specific matrix or formulation, a forced degradation study is essential. This is a systematic way to identify potential degradation products and develop a robust, stability-indicating analytical method.[4][8]

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline.[9] The goal is to achieve 5-20% degradation to ensure that potential degradants are generated at detectable levels.[9]

Objective: To identify degradation pathways and products under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Experimental Workflow Diagram:

Forced_Degradation_Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) control Control Sample (Dilute stock, analyze at t=0) start->control acid Acid Hydrolysis (Add 0.1 M HCl, heat if needed) start->acid base Base Hydrolysis (Add 0.1 M NaOH, room temp) start->base oxidation Oxidation (Add 3% H₂O₂, room temp) start->oxidation thermal Thermal Stress (Heat stock solution, e.g., 60°C) start->thermal photolytic Photolytic Stress (Expose to light, per ICH Q1B) start->photolytic analyze Analyze All Samples (Use stability-indicating HPLC/LC-MS) control->analyze quench Quench & Dilute Samples (Neutralize, dilute to working conc.) acid->quench base->quench oxidation->quench thermal->quench photolytic->quench quench->analyze compare Compare & Characterize (Assess mass balance, identify degradants) analyze->compare

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for several hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Keep a vial of the stock solution in an oven at 60°C for 48 hours.

    • Control: Keep a vial of the stock solution at 4°C in the dark.

  • Sampling & Quenching: After the designated time, take an aliquot from each vial. For the acid and base samples, neutralize them (base with acid, acid with base) to halt the degradation.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze immediately using a stability-indicating analytical method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, check for mass balance, and use LC-MS to obtain mass information on any new impurity peaks.

Protocol 2: Recommended Stability-Indicating Analytical Method

Objective: To separate this compound from its potential degradation products. An LC-MS method is highly recommended for identifying unknown degradants.[10]

Parameter Recommendation Rationale
Instrument HPLC with UV/PDA or LC-MSUV/PDA for quantification, MS for identification of degradants.[11]
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier for good peak shape of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold, re-equilibrateA gradient is necessary to elute both the polar degradants and the parent compound effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 210 nm or MS Scan ModeAmines have poor chromophores; low UV wavelength is needed. MS provides universal detection and mass data.

References

Preventing racemization during the synthesis of (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Racemization and Troubleshooting Stereoselective Synthesis

Welcome to the technical support center for the stereoselective synthesis of (S)-1-Cyclopropylethylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. As Senior Application Scientists, we understand that achieving high enantiomeric purity is paramount. This resource consolidates our field-proven insights and troubleshooting strategies to help you overcome common challenges, particularly the persistent issue of racemization.

Core Concepts: Understanding and Preventing Racemization

The primary challenge in synthesizing chiral amines from ketones is preventing the loss of stereochemical integrity. Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers, can occur under various conditions.[1] In the context of synthesizing this compound via reductive amination of cyclopropyl methyl ketone, the key mechanism of racemization is through imine-enamine tautomerism .[2][3]

The Mechanism of Racemization: Imine-Enamine Tautomerism

The synthesis proceeds through an imine intermediate. This imine can exist in equilibrium with its tautomeric enamine form.[4] The crucial point is that the α-carbon, which is the stereocenter in the final product, becomes planar (sp²-hybridized) in the enamine tautomer.[2] This planarity allows for the non-stereospecific re-protonation, leading to a racemic mixture of the imine, which upon reduction, yields a racemic amine product. This process is often catalyzed by trace amounts of acid or base in the reaction mixture.[5]

To prevent racemization, it is essential to control the reaction conditions to minimize the formation of the enamine tautomer and to ensure that the reduction of the imine is rapid and stereoselective.

ChiralAuxiliaryWorkflow Start Cyclopropyl Methyl Ketone + (S)-(-)-α-phenylethylamine Imine_Formation Imine Formation (+ Ti(OiPr)₄) Start->Imine_Formation Reduction Diastereoselective Reduction (+ NaBH₄) Imine_Formation->Reduction Diastereomers Mixture of Diastereomers Reduction->Diastereomers Separation Chromatographic Separation Diastereomers->Separation S_Diastereomer (S,S)-Diastereomer Separation->S_Diastereomer R_Diastereomer (R,S)-Diastereomer Separation->R_Diastereomer Cleavage Auxiliary Cleavage (H₂, Pd/C) S_Diastereomer->Cleavage Final_Product This compound Cleavage->Final_Product Auxiliary_Recovery Recovered (S)-(-)-α-phenylethylamine Cleavage->Auxiliary_Recovery

References

Managing exothermic reactions in (S)-1-Cyclopropylethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Safe and Efficient Management of Exothermic Reactions

Welcome to the Technical Support Center for the synthesis of (S)-1-Cyclopropylethylamine. This resource is designed to provide in-depth guidance on managing the exothermic events inherent in this process, ensuring both the safety of your experiment and the quality of your final product. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to help you navigate the potential challenges of this synthesis.

Troubleshooting Guide: Navigating Exothermic Events

This section addresses specific issues you may encounter during the synthesis, providing clear, actionable solutions.

Scenario 1: Uncontrolled Temperature Spike During Imine Formation

Problem: You are performing the condensation of cyclopropyl methyl ketone with a chiral amine, catalyzed by a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄), and observe a rapid, unexpected increase in the reaction temperature.

Cause: The coordination of the Lewis acid to the ketone is an exothermic process. If the addition of the Lewis acid is too rapid, the heat generated can exceed the cooling capacity of your system, leading to a dangerous temperature spike.

Solution:

  • Immediately cease the addition of the Lewis acid.

  • Ensure your cooling bath is at the target temperature and has sufficient capacity. If necessary, add more coolant (e.g., dry ice to an acetone bath).

  • Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls.

  • Once the temperature is under control, resume the addition of the Lewis acid at a significantly slower rate. A syringe pump is recommended for precise control.

Scenario 2: Vigorous Exotherm Upon Addition of Sodium Borohydride (NaBH₄)

Problem: During the reduction of the intermediate imine, the addition of sodium borohydride causes a strong exotherm, potentially leading to solvent boiling and pressure buildup.

Cause: The reduction of the imine by sodium borohydride is a highly exothermic reaction.[1] Adding the reducing agent too quickly or at a temperature that is too high can lead to a runaway reaction.

Solution:

  • Pre-cool the reaction mixture to the recommended temperature (e.g., 0 °C) before adding the sodium borohydride.[2]

  • Add the sodium borohydride portion-wise over an extended period. This allows the heat generated to be effectively dissipated by the cooling system.

  • Monitor the internal temperature continuously during the addition. If the temperature begins to rise rapidly, pause the addition until it stabilizes.

  • Ensure adequate headspace in the reactor to accommodate any potential pressure increase.

Scenario 3: Exothermic and Gaseous Evolution During Quenching

Problem: When quenching the reaction with water or a protic solvent, you observe a significant exotherm and the evolution of gas.

Cause: The quenching process neutralizes any unreacted reducing agent (e.g., NaBH₄) and hydrolyzes borate esters formed during the reaction. The reaction of sodium borohydride with water is exothermic and produces hydrogen gas.[1]

Solution:

  • Cool the reaction mixture in an ice bath before and during the quenching process.

  • Add the quenching agent (e.g., water) dropwise and slowly , with vigorous stirring.

  • Ensure the reaction is performed in a well-ventilated fume hood to safely dissipate the hydrogen gas produced.

  • Never add a large volume of quenching agent all at once.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the management of exothermic reactions in this synthesis.

Q1: What are the primary exothermic steps in the synthesis of this compound via reductive amination?

A1: The two primary exothermic steps are:

  • Imine formation: The reaction of cyclopropyl methyl ketone with a chiral amine, particularly when catalyzed by a Lewis acid like Ti(OiPr)₄.

  • Imine reduction: The reduction of the in-situ formed imine using a hydride reducing agent such as sodium borohydride.

Q2: How can I best monitor and control the temperature of my reaction?

A2: Continuous monitoring with a calibrated internal thermometer is crucial. For precise control, especially during scale-up, consider using an automated laboratory reactor with a feedback-controlled cooling system.

Q3: Are there safer alternatives to sodium borohydride for the reduction step?

A3: While sodium borohydride is effective, other reducing agents like sodium triacetoxyborohydride (STAB) can offer a more controlled reaction profile.[3] However, the choice of reducing agent may require re-optimization of the reaction conditions.

Q4: What are the key safety precautions I should take when handling the reagents involved in this synthesis?

A4:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when handling flammable solvents and during the quenching step.

  • Have an appropriate fire extinguisher readily available.

  • Be prepared for a potential exotherm by having a cooling bath ready before starting the reaction.

Q5: How do I manage the exotherm when scaling up the synthesis?

A5: Scaling up an exothermic reaction requires careful consideration. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. It is essential to:

  • Conduct a thorough thermal hazard assessment before scaling up.

  • Ensure your reactor's cooling capacity is sufficient for the larger scale.

  • Adjust addition rates and times to account for the reduced heat transfer.

  • Consider using a continuous flow reactor, which can offer better temperature control for highly exothermic reactions.

Experimental Protocols and Data

Protocol 1: Controlled Reductive Amination

This protocol is based on a scalable synthesis of this compound.[2]

Step 1: Imine Formation

  • To a stirred solution of cyclopropyl methyl ketone in an appropriate solvent (e.g., THF) at room temperature, add the chiral amine.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add Titanium(IV) isopropoxide dropwise via a syringe pump over a period of at least 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time.

Step 2: Imine Reduction

  • Cool the reaction mixture back down to 0 °C.

  • Add sodium borohydride in small portions over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour after the addition is complete.

Step 3: Quenching

  • While maintaining the temperature at 0 °C, slowly and carefully add water dropwise to quench the reaction.

  • Monitor for gas evolution and control the addition rate to prevent excessive foaming.

ParameterRecommended ValueRationale for Exotherm Control
Lewis Acid Addition Rate < 2 mL/min (for 100g scale)Prevents rapid heat generation during coordination.
Imine Reduction Temperature 0-5 °CSlows the reaction rate, allowing for better heat dissipation.
NaBH₄ Addition Portion-wise over 1-2 hoursDistributes the heat of reaction over time.
Quenching Temperature 0 °CMinimizes the exotherm from the hydrolysis of excess NaBH₄.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Imine Reduction cluster_quench Quenching start Mix Cyclopropyl Methyl Ketone and Chiral Amine cool1 Cool to 0-5 °C start->cool1 add_lewis Slowly Add Ti(OiPr)4 cool1->add_lewis react_imine Stir at Room Temperature add_lewis->react_imine cool2 Cool to 0 °C react_imine->cool2 add_nabh4 Add NaBH4 Portion-wise cool2->add_nabh4 react_reduction Stir at 0 °C add_nabh4->react_reduction quench Slowly Add Water at 0 °C react_reduction->quench workup Proceed to Workup quench->workup

Caption: Workflow for the reductive amination with critical exothermic control points highlighted.

Decision Tree for Managing Temperature Excursions

Temperature_Excursion_Management start Rapid Temperature Increase Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling Capacity stop_addition->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring temp_controlled Is Temperature Decreasing? increase_stirring->temp_controlled resume_slowly Resume Addition at a Slower Rate temp_controlled->resume_slowly Yes emergency_quench Consider Emergency Quench (if safe) temp_controlled->emergency_quench No evaluate Evaluate and Modify Protocol resume_slowly->evaluate emergency_quench->evaluate

Caption: Decision tree for immediate actions during a temperature excursion.

References

Analytical methods for detecting impurities in (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-Cyclopropylethylamine

A Guide to Analytical Methods for Impurity Detection

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your analytical work. This compound is a critical chiral building block in modern synthesis, and ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to address the common and complex challenges you may face, from routine quality control to in-depth impurity profiling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of this compound.

Q1: What are the primary types of impurities I should be looking for in this compound?

A: Impurities can be broadly categorized into four main groups, each requiring a distinct analytical strategy:

  • Enantiomeric Impurity: The unwanted (R)-enantiomer. As the biological activity of chiral molecules is often stereospecific, controlling the enantiomeric excess (ee) is critical. A typical specification for a chiral starting material is an ee of ≥98.5%.

  • Process-Related Impurities: These are substances related to the synthetic route. Depending on the pathway, this can include unreacted starting materials (e.g., cyclopropyl methyl ketone), reagents (e.g., chiral auxiliaries like (S)-(-)-α-phenylethylamine), by-products, and intermediates.[3]

  • Degradation Products: this compound is an air-sensitive primary amine.[1][4] Impurities can form over time due to oxidation or reaction with atmospheric components.

  • Genotoxic and Potent Impurities: This category includes substances that can be harmful even at trace levels. Of particular concern in modern pharmaceutical analysis are N-nitrosamines. While primary amines are less prone to direct nitrosation than secondary amines, a thorough risk assessment of the manufacturing process is mandated by regulatory bodies to rule out their formation.[5][6][7]

Q2: Why is direct analysis of the enantiomeric impurity, (R)-1-Cyclopropylethylamine, so important?

A: The two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Regulatory agencies like the FDA and EMA require strict control over the enantiomeric purity of chiral drugs. This scrutiny extends to the chiral starting materials, as controlling purity early in the synthesis is the most effective strategy.

Q3: Which analytical technique is the gold standard for determining enantiomeric purity?

A: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred methods for the direct separation of enantiomers.[8] These techniques utilize a Chiral Stationary Phase (CSP) that interacts stereoselectively with the two enantiomers, causing them to have different retention times.[9] Gas Chromatography (GC) with a chiral column is also a viable option, particularly given the volatility of this amine.[10]

Q4: How can I detect and identify unknown process-related impurities?

A: A combination of chromatographic separation and mass spectrometry is the most powerful approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile impurities. The high resolving power of the GC column combined with the structural information from the mass spectrometer allows for the identification of many process-related impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for a wide range of impurities, especially those that are non-volatile or thermally labile.[13][14] High-Resolution Mass Spectrometry (HRMS) systems, like TOF or Orbitrap, are particularly valuable as they provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[11][15]

Q5: Do I really need to worry about nitrosamines for a primary amine?

A: Yes, a risk assessment is mandatory. While the this compound molecule itself is a primary amine, nitrosamine formation can be triggered by other factors in the manufacturing process. According to regulatory guidelines, you must evaluate the entire synthetic route for the presence of secondary or tertiary amines (as reagents or impurities) and nitrosating agents (e.g., nitrites, which can be present in water or reagents).[5][16] The risk assessment determines if confirmatory testing using highly sensitive techniques like LC-MS/MS is required.[16]

Section 2: Troubleshooting Guides

This section provides detailed, cause-and-effect solutions to specific problems encountered during analysis.

Troubleshooting Chiral HPLC/SFC Separations

Problem: I am seeing poor or no resolution between the (S)- and (R)-enantiomers.

This is the most common issue in chiral method development. The solution involves systematically optimizing the parameters that govern chiral recognition.

  • Probable Cause 1: Incorrect Chiral Stationary Phase (CSP).

    • Scientific Rationale: Chiral recognition is a highly specific interaction between the analyte and the CSP. There is no "universal" chiral column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for screening as they are versatile.[17]

    • Solution: Screen a small set of CSPs with different selectivities (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column). Even a slight peak shoulder indicates that the column has potential, and the separation can be improved by optimizing the mobile phase.[17]

  • Probable Cause 2: Suboptimal Mobile Phase.

    • Scientific Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP. For normal-phase chromatography (common for chiral separations), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) and the acidic/basic additives are critical.[17]

    • Solution:

      • Vary Modifier Concentration: Change the percentage of the alcohol modifier in 2-5% increments.

      • Add a Modifier: For a basic analyte like this compound, adding a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) can significantly improve peak shape and sometimes resolution.[17] Conversely, an acidic additive like trifluoroacetic acid (TFA) may be needed for acidic analytes.

      • Change the Alcohol: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity and lead to a successful separation.

  • Probable Cause 3: Inappropriate Column Temperature.

    • Scientific Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution by increasing the strength of the intermolecular interactions, although it also increases analysis time and backpressure.[17]

    • Solution: Systematically vary the column temperature. Start at ambient (e.g., 25°C) and then analyze at lower temperatures (e.g., 15°C, 10°C).

G cluster_0 cluster_1 Step 1: Verify CSP Suitability cluster_2 Step 2: Optimize Mobile Phase cluster_3 Step 3: Optimize Temperature cluster_4 start Problem: Poor Enantiomeric Resolution (Rs < 1.5) csp_check Is the CSP appropriate for amines? start->csp_check csp_action Action: Screen alternative CSPs (e.g., Polysaccharide, Cyclodextrin-based) csp_check->csp_action No mp_check Is mobile phase optimized? csp_check->mp_check Yes csp_yes Yes csp_no No mp_action Actions: 1. Vary alcohol % (e.g., IPA, EtOH) 2. Add basic modifier (e.g., 0.1% DEA) 3. Change alcohol type mp_check->mp_action No temp_check Is temperature optimized? mp_check->temp_check Yes mp_yes Yes mp_no No temp_action Action: Decrease temperature in 5-10°C increments (e.g., 25°C -> 15°C) temp_check->temp_action No end_node Resolution Achieved temp_check->end_node Yes temp_yes Yes temp_no No

Problem: My peaks are tailing or are very broad.

  • Probable Cause 1: Secondary Interactions (for HPLC).

    • Scientific Rationale: As a primary amine, this compound is basic. On silica-based columns, it can interact with residual acidic silanol groups on the stationary phase surface. This secondary interaction mechanism leads to peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA). This "masks" the active silanol sites, preventing the analyte from interacting with them and resulting in a more symmetrical peak.

[17]* Probable Cause 2: Column Overload.

  • Scientific Rationale: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or tailing peaks. Chiral columns are particularly susceptible to this.
  • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Probable Cause 3: Column Contamination or Degradation.

    • Scientific Rationale: Over time, strongly retained impurities can accumulate at the head of the column, creating active sites that cause peak tailing. The stationary phase itself can also degrade.

    • Solution: First, try flushing the column with a strong solvent (check the manufacturer's instructions). For polysaccharide-based columns, flushing with solvents like DMF or THF can be effective. I[18]f this fails, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column.

Troubleshooting GC-MS Analysis

Problem: I am getting poor peak shape (tailing) for the main this compound peak.

  • Probable Cause: Analyte Adsorption.

    • Scientific Rationale: Primary amines are notoriously "active" compounds in GC. They can adsorb to active sites within the GC system, including the inlet liner, column, and transfer line. This is especially true if there are acidic sites (e.g., exposed silica in the liner or column).

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, base-deactivated inlet liner. This is the most common source of amine adsorption.

      • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds (e.g., a "WAX" or amine-specific phase). These columns have surfaces treated to minimize interactions with amines. [11] 3. Derivatization: If adsorption persists, consider derivatizing the amine (e.g., through acylation) to make it less polar and less active. This is often a last resort but can be very effective.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your method development. Always perform a full validation according to ICH guidelines for your specific application.

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity
  • Objective: To separate and quantify the (R)-enantiomer in a sample of this compound.

  • Methodology:

    • HPLC System: Standard HPLC or UHPLC system with UV detector.

    • Chiral Column: A polysaccharide-based CSP is a good starting point. Example: Daicel CHIRALPAK® series column (e.g., AD-H or OD-H), 4.6 x 250 mm, 5 µm. [19] 3. Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v). Safety Note: Prepare mobile phase in a ventilated fume hood.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve ~10 mg of this compound in 10 mL of the mobile phase.

    • System Suitability: Inject a racemic (50:50) standard of 1-Cyclopropylethylamine. The resolution between the two enantiomer peaks should be greater than 1.5.

    • Quantification: Determine the area percent of the (R)-enantiomer peak relative to the total area of both enantiomer peaks.

Protocol 2: GC-MS Method for Volatile Impurity Profiling
  • Objective: To detect and identify process-related impurities and degradation products.

  • Methodology:

    • GC-MS System: Standard GC with a single quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap). [11][15] 2. Column: A mid-polarity column is suitable for general screening. Example: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm). For better amine peak shape, a base-deactivated wax column can be used. [11] 3. Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split mode (e.g., 50:1 split ratio). Use a base-deactivated liner.

    • Oven Program:

      • Initial Temp: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C (EI mode).

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 35 - 400.

    • Sample Preparation: Dilute the sample 1:1000 in a suitable solvent like Dichloromethane or Methanol.

    • Identification: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Data Summary: Typical Method Parameters
ParameterChiral HPLC-UVGC-MS Impurity Profile
Column Polysaccharide-based CSPMid-polarity (e.g., 5% Phenyl)
Mobile Phase/Carrier Hexane/IPA/DEAHelium
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 25°C (Isothermal)50°C to 280°C (Gradient)
Detector UV (210 nm)Mass Spectrometer (EI)
Key Challenge Achieving enantiomeric resolutionPreventing amine adsorption
Primary Solution CSP selection & mobile phase modifiersBase-deactivated liner & column
General Analytical Workflow

The following diagram illustrates a comprehensive workflow for the complete impurity analysis of a new batch of this compound.

Caption: A comprehensive workflow for impurity analysis.

References

Validation & Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: (S)-1-Cyclopropylethylamine in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chiral Amines

In the landscape of modern pharmaceutical and fine chemical synthesis, chirality is a paramount consideration. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with enantiomers of the same compound frequently exhibiting vastly different pharmacological, toxicological, or sensory properties. Chiral amines are foundational building blocks and indispensable tools in the synthesis of enantiomerically pure compounds.[1] They are integral to about 40-45% of small-molecule pharmaceuticals and find wide application as resolving agents, chiral auxiliaries, catalysts, and key structural motifs in active pharmaceutical ingredients (APIs).[2]

The Principle of Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts.[3] Since enantiomers possess identical physical properties (e.g., solubility, melting point), direct separation by conventional methods like crystallization is impossible.[4] Chiral resolution circumvents this by reacting the racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine). This reaction forms a pair of diastereomeric salts.

Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties.[5] This disparity in properties, particularly solubility, allows for the separation of the two diastereomeric salts through fractional crystallization. One diastereomer will preferentially crystallize from a chosen solvent system, allowing it to be isolated by filtration. Subsequently, the chiral resolving agent is removed (typically by acid-base extraction) to yield the desired, enantiomerically enriched compound.[1]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts ((R-Acid)-(S-Amine) + (S-Acid)-(S-Amine)) racemic_acid->diastereomeric_salts + chiral_amine Chiral Resolving Agent (S-Amine) chiral_amine->diastereomeric_salts + crystallization Fractional Crystallization (Exploits Solubility Difference) diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., (S-Acid)-(S-Amine)) crystallization->less_soluble mother_liquor Mother Liquor (Enriched in (R-Acid)-(S-Amine)) crystallization->mother_liquor acidification1 Acidification (e.g., + HCl) less_soluble->acidification1 acidification2 Acidification (e.g., + HCl) mother_liquor->acidification2 pure_enantiomer Enantiomerically Enriched S-Acid acidification1->pure_enantiomer recovered_amine1 Recovered S-Amine acidification1->recovered_amine1 enriched_enantiomer Enantiomerically Enriched R-Acid acidification2->enriched_enantiomer recovered_amine2 Recovered S-Amine acidification2->recovered_amine2

Figure 1: General workflow for chiral resolution by diastereomeric salt formation.

A Benchmark Resolving Agent: (S)-α-Methylbenzylamine

(S)-α-Methylbenzylamine, also known as (S)-1-phenylethylamine, is one of the most widely used and extensively studied chiral amines for the resolution of racemic carboxylic acids. Its commercial availability, relatively low cost, and proven efficacy have established it as an industry standard.[6][7] The phenyl group provides a rigid structural element that facilitates effective chiral recognition and differential packing in the crystal lattice of the resulting diastereomeric salts.

Performance in the Resolution of Ibuprofen

A prominent application of (S)-α-methylbenzylamine is in the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Only the (S)-(+)-enantiomer of ibuprofen possesses the desired pharmacological activity.[8] The resolution process relies on the differential solubility of the two diastereomeric salts formed between (R/S)-ibuprofen and (S)-α-methylbenzylamine. The (S)-ibuprofen-(S)-amine salt is significantly less soluble in aqueous systems and preferentially crystallizes.[8][9]

Racemic AcidResolving AgentKey Steps & ConditionsPerformance MetricsReference
(±)-Ibuprofen(S)-(-)-α-Methylbenzylamine1. Salt formation in aq. KOH at 75-85°C. 2. Cooling crystallization. 3. Recrystallization from 2-propanol. 4. Liberation of the acid with H₂SO₄.Optical purity of (S)-(+)-ibuprofen: ~88% after initial resolution. Can be improved with further recrystallization.[10]
(±)-Ibuprofen(R)-(+)-α-Methylbenzylamine1. Diastereomeric salt formation and crystallization. 2. Repeated recrystallization. 3. Liberation via liquid-liquid extraction.Final purity of R-(-)-ibuprofen: >99.97% ee . Overall yield: 2.4% (low yield due to multiple recrystallizations to achieve high purity).[11]

Note: The yield and enantiomeric excess are highly dependent on the precise experimental conditions, including solvent, temperature profile, and the number of recrystallization steps.

Featured Chiral Amine: (S)-1-Cyclopropylethylamine

This compound is a primary chiral amine characterized by a cyclopropyl group attached to the chiral carbon center. This structural feature distinguishes it from aromatic amines like α-methylbenzylamine and suggests it may offer unique properties in chiral recognition. The cyclopropyl group is a rigid, sterically defined moiety that is increasingly utilized in medicinal chemistry to modulate a compound's conformational properties and metabolic stability.[12]

Physical and Chemical Properties Comparison

A direct comparison of the physical properties of this compound and the benchmark (S)-α-methylbenzylamine reveals key differences that can influence their application as resolving agents.

PropertyThis compound(S)-α-Methylbenzylamine
CAS Number 195604-39-82627-86-3
Molecular Formula C₅H₁₁NC₈H₁₁N
Molecular Weight 85.15 g/mol 121.18 g/mol
Boiling Point 95 °C187 °C
Density ~0.920 g/mL~0.94 g/mL at 25 °C
Structure
Key Structural Feature Cyclopropyl groupPhenyl group
Synthesis of this compound

This compound can be synthesized on a large scale via a diastereoselective reductive amination protocol. A notable industrial method involves the condensation of cyclopropyl methyl ketone with (S)-(-)-α-phenylethylamine to form a chiral imine, which is subsequently reduced. The final step involves the hydrogenolysis of the α-methylbenzyl group to yield the target primary amine with high enantiomeric purity.[13]

G ketone Cyclopropyl Methyl Ketone imine Imine Intermediate ketone->imine chiral_aux (S)-(-)-α-Phenylethylamine chiral_aux->imine sec_amine Diastereomeric Secondary Amine imine->sec_amine reagent1 Ti(OiPr)₄ (Condensation) imine->reagent1 product This compound sec_amine->product reagent2 NaBH₄ (Reduction) sec_amine->reagent2 reagent3 H₂, Pd/C (Debenzylation) product->reagent3

Figure 2: Scalable synthetic route to this compound.

This scalable synthesis route can achieve an optical purity of 97% ee or higher for the final product.[13]

Comparative Analysis and Performance Outlook

While direct experimental data comparing the resolution efficiency of this compound to other chiral amines is lacking in the reviewed literature, a structural comparison provides a basis for predicting its potential performance.

Expertise & Experience: The efficacy of a chiral resolving agent is fundamentally tied to its ability to form diastereomeric salts that exhibit significant differences in their crystal packing and, consequently, their solubility. This is governed by a complex interplay of steric and electronic interactions, including hydrogen bonding, van der Waals forces, and π-stacking (in the case of aromatic groups).

  • Steric Influence: The cyclopropyl group of this compound is a rigid, three-dimensional moiety. Compared to the planar phenyl group of α-methylbenzylamine, it presents a distinct and more sterically demanding chiral environment. This unique steric profile could lead to more pronounced differences in the crystal lattice energies of the diastereomeric salts formed with certain racemic acids, potentially resulting in superior separation efficiency for substrates that are poorly resolved by aromatic amines.

  • Electronic Effects: The phenyl group of α-methylbenzylamine can participate in π-π stacking interactions within the crystal lattice, which can be a critical factor in chiral recognition and differential packing. The aliphatic cyclopropyl group lacks this capability. Therefore, this compound may be particularly effective for resolving racemic acids that do not possess aromatic rings, where π-stacking interactions are not a primary driver of crystal packing.

Trustworthiness (Self-Validating System): The performance of any resolving agent must be empirically validated for each specific racemic substrate. A successful resolution protocol is a self-validating system: the isolation of a crystalline salt, followed by liberation of the amine and acid, and subsequent analysis of enantiomeric excess (e.g., by chiral HPLC or polarimetry) provides definitive proof of the resolution's effectiveness.

Authoritative Grounding: The choice of resolving agent is often guided by precedent and screening. While (S)-α-methylbenzylamine has a vast body of literature supporting its use, the application of this compound as a resolving agent represents an area for novel process development. Its structural uniqueness makes it a compelling candidate for screening against a library of racemic acids, particularly where traditional resolving agents have proven ineffective.

Experimental Protocols

Protocol 1: Resolution of Racemic Ibuprofen with (S)-α-Methylbenzylamine

This protocol is adapted from established laboratory procedures for the resolution of ibuprofen.[1][8]

Materials:

  • Racemic ibuprofen

  • (S)-(-)-α-Methylbenzylamine

  • Potassium hydroxide (KOH)

  • 2-Propanol

  • Sulfuric acid (H₂SO₄, 2M)

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Salt Formation: a. In a 125 mL Erlenmeyer flask, dissolve racemic ibuprofen (e.g., 2.0 g, 9.7 mmol) in 30 mL of 0.5 M aqueous KOH with magnetic stirring.[1] b. Place the flask in a water bath and heat to 75-85 °C. Most of the ibuprofen should dissolve.[1] c. Slowly add one molar equivalent of (S)-(-)-α-methylbenzylamine (e.g., 1.18 g, 9.7 mmol) dropwise to the heated solution. A precipitate of the diastereomeric salt should form within minutes.[8] d. Continue heating and stirring the mixture at 75-85 °C for 30-60 minutes.[8] e. Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for at least 15 minutes to maximize crystallization.

  • Isolation and Recrystallization of the Diastereomeric Salt: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water (2-3 mL).[1] b. Transfer the collected salt to a beaker. Add a minimal amount of 2-propanol and heat the solution to boiling until all the solid dissolves.[8] c. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15 minutes to recrystallize the purified salt. d. Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold 2-propanol.

  • Liberation of (S)-(+)-Ibuprofen: a. Transfer the recrystallized salt to a beaker and add 10-15 mL of 2 M H₂SO₄. Stir the mixture for 5-10 minutes to convert the salt back to the free carboxylic acid and the amine salt.[8] b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE or diethyl ether (3 x 15 mL). c. Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution (brine). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-(+)-ibuprofen, which may appear as a thick oil that solidifies upon cooling.[8]

  • Analysis: a. Determine the yield and melting point of the product. The melting point of enantiomerically pure (S)-ibuprofen is approximately 50-53 °C, whereas the racemic mixture melts around 75-78 °C.[8] b. Determine the enantiomeric excess (ee) of the product by chiral HPLC or by measuring the specific rotation using a polarimeter and comparing it to the literature value for pure (S)-(+)-ibuprofen.[1]

Protocol 2: Scalable Synthesis of this compound

This protocol is based on the methodology described in patent literature for a scalable industrial process.[13]

Materials:

  • Cyclopropyl methyl ketone

  • (S)-(-)-α-Phenylethylamine

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Aqueous sodium hydroxide (NaOH, 40 wt%)

  • Celite

Procedure:

  • Diastereoselective Reductive Amination: a. To a suitable reactor under an inert atmosphere, add (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (0.85-1.0 eq) in anhydrous THF. b. Add Ti(OiPr)₄ (2.0-2.5 eq) to the mixture over 30 minutes. c. Heat the mixture to 70 °C and maintain for 3 hours to drive the formation of the imine intermediate. d. Cool the reaction mixture to 0 °C and carefully add NaBH₄ (0.5 eq) in portions. e. Stir the suspension at 0 °C for 1 hour, then slowly add EtOH and stir for an additional hour. f. Quench the reaction by adding water, followed by 40% aqueous NaOH. Add Celite to aid in the filtration of the titanium salts. g. Filter the mixture and wash the filter cake with THF. The combined filtrate contains the diastereomeric secondary amine.

  • Purification (Optional, as per patent): a. The patent suggests the process can often proceed without chromatographic purification.[13] The crude secondary amine mixture can be taken directly to the next step.

  • Debenzylation (Hydrogenolysis): a. Concentrate the filtrate from the previous step to remove the solvent. b. Dissolve the crude secondary amine in a suitable solvent such as methanol or ethanol. c. Transfer the solution to a hydrogenation reactor and add a catalytic amount of 10% Pd/C (e.g., 1-5 mol%). d. Pressurize the reactor with hydrogen gas (pressure and temperature will need to be optimized, e.g., 50 psi at room temperature) and agitate until the reaction is complete (monitored by GC or TLC). e. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation.

  • Analysis: a. Confirm the structure and purity by NMR spectroscopy and GC-MS. b. Determine the enantiomeric excess (ee) by chiral GC or by derivatization with a chiral agent followed by HPLC analysis. The process is reported to yield the product with ≥97% ee.[13]

References

A Comparative Guide to the Synthetic Efficacy of Routes to (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

(S)-1-Cyclopropylethylamine is a highly sought-after chiral building block in medicinal chemistry, forming a key structural motif in numerous pharmaceutical candidates.[1][2] Its unique combination of a stereogenic center adjacent to a strained cyclopropyl ring imparts favorable properties to drug molecules, including metabolic stability and conformational rigidity. The efficient and stereoselective synthesis of this amine is therefore of critical importance to drug development professionals.

This guide provides an in-depth comparison of the most prevalent synthetic strategies for obtaining enantiopure this compound. We will move beyond simple procedural lists to analyze the underlying chemical principles, scalability, and practical challenges of each approach, supported by experimental data and protocols from authoritative sources. Our objective is to equip researchers with the knowledge to select the optimal synthetic route based on their specific project goals, whether for lab-scale discovery or large-scale manufacturing.

Core Synthetic Strategies: An Overview

The synthesis of a single enantiomer amine like this compound can be broadly approached from three distinct strategic directions:

  • Asymmetric Synthesis: Constructing the desired stereocenter from a prochiral precursor in a selective manner.

  • Chiral Resolution: Synthesizing a racemic mixture of the amine and subsequently separating the two enantiomers.

  • Rearrangement Reactions: Utilizing classic name reactions on chiral precursors where the stereocenter is retained during the transformation.

We will now examine representative and effective examples from each of these categories.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis is often the most elegant and atom-economical approach, as it avoids the "waste" of the undesired enantiomer inherent in resolution methods.

Route A: Diastereoselective Reductive Amination with a Chiral Auxiliary

This widely-used industrial method relies on the temporary introduction of a chiral auxiliary to direct the stereochemical outcome of a reduction step. A scalable process has been patented that uses the inexpensive and readily available (S)-(-)-α-phenylethylamine as the chiral director.[3]

Principle: The synthesis begins with the condensation of a prochiral ketone (cyclopropyl methyl ketone) with a chiral amine to form a chiral imine. The steric bulk of the chiral auxiliary blocks one face of the C=N double bond, forcing the hydride reducing agent to attack from the less hindered face, thereby establishing the desired stereocenter. The auxiliary is then cleaved to yield the final product.

Workflow Diagram:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Debenzylation ketone Cyclopropyl Methyl Ketone imine Diastereomeric Imine Intermediate ketone->imine auxiliary (S)-(-)-α-phenylethylamine auxiliary->imine lewis_acid Ti(OiPr)4 lewis_acid->imine sec_amine Diastereomeric Secondary Amine imine->sec_amine hydride NaBH4 hydride->sec_amine product This compound sec_amine->product catalyst Pd/C, H2 catalyst->product start Chiral N-Sulfinyl α-Chloro Ketimine intermediate Cyclopropylideneamine Intermediate start->intermediate 1,3-Dehydrohalogenation grignard1 R-MgX (1 eq) grignard1->intermediate adduct N-Sulfinyl Adduct intermediate->adduct Stereoselective Addition grignard2 MeMgBr (1 eq) grignard2->adduct product This compound adduct->product Deprotection acid HCl acid->product racemate Racemic (R/S)-1-Cyclopropylethylamine salts Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt racemate->salts resolver Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) resolver->salts crystallization Fractional Crystallization salts->crystallization solid Insoluble Diastereomeric Salt (e.g., (S,R)-Salt) crystallization->solid Precipitates liquid Soluble Diastereomeric Salt (in Mother Liquor) crystallization->liquid basification Basification (NaOH) solid->basification product This compound basification->product cluster_hofmann Hofmann Route cluster_curtius Curtius Route start (S)-2-Cyclopropyl- propanoic Acid amide (S)-Amide start->amide azide (S)-Acyl Azide start->azide isocyanate Isocyanate Intermediate amide->isocyanate hofmann_reagents Br2, NaOH hofmann_reagents->isocyanate azide->isocyanate curtius_reagents e.g., DPPA, Heat curtius_reagents->isocyanate product This compound isocyanate->product hydrolysis H2O hydrolysis->product

References

Comparative Biological Activity of (S)-1-Cyclopropylethylamine Derivatives and Analogues: A Guide to Structure-Activity Relationships and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Significance of the Cyclopropylamine Scaffold

The cyclopropane ring is a unique structural motif in medicinal chemistry. Its inherent strain and distinct electronic properties create a rigid, three-dimensional conformation that can enhance binding affinity, improve metabolic stability, and reduce off-target effects when incorporated into bioactive molecules.[1][2] The (S)-1-Cyclopropylethylamine scaffold, in particular, serves as a valuable chiral building block for a diverse range of pharmacologically active agents. Its derivatives have shown promise as potent and selective modulators of various biological targets, from enzymes to G protein-coupled receptors (GPCRs).

This guide provides a comparative analysis of the biological activities of this compound derivatives against their structural analogues. We will delve into specific target classes, supported by experimental data, and provide detailed protocols for the validation of these compounds. Our focus is on elucidating the structure-activity relationships (SAR) that govern their efficacy and selectivity, offering a framework for rational drug design and development.[3]

Target Class 1: Amine Oxidases - LSD1 and MAO

Cyclopropylamines are well-known mechanism-based inhibitors of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[4][5] The strained cyclopropane ring is key to their inhibitory mechanism.

Mechanism of Action: An Irreversible Covalent Bond

The inhibitory action of many cyclopropylamine derivatives is not merely competitive binding but an irreversible inactivation of the enzyme. This occurs through a mechanism-based process, often referred to as "suicide inhibition."[6][7] The enzyme's catalytic machinery processes the cyclopropylamine, leading to the opening of the strained ring. This generates a highly reactive intermediate that covalently bonds to the enzyme's flavin adenine dinucleotide (FAD) cofactor or nearby amino acid residues, rendering the enzyme permanently inactive.[6] This irreversible action provides a prolonged pharmacological effect, as restoration of enzyme activity requires de novo protein synthesis.[5]

Comparative Analysis: LSD1 Inhibition

LSD1 is a critical enzyme in epigenetic regulation and is overexpressed in various cancers, making it a prime target for anticancer drug development.[4] Tranylcypromine (TCP), a clinically used antidepressant, is a non-selective cyclopropylamine-based inhibitor of both MAO and LSD1.[5] Recent efforts have focused on developing TCP analogues with improved selectivity and potency for LSD1.

A recent study detailed the synthesis of novel cyclopropylamine derivatives and evaluated their potential as LSD1 inhibitors.[4] The data below compares the activity of a newly synthesized derivative with the known inhibitor GSK2879552.

CompoundStructureTargetInhibition at 10 µM
GSK2879552 (Control) Known LSD1 InhibitorLSD1~95%
Compound 12a Novel Cyclopropylamine DerivativeLSD1~80%

Data synthesized from descriptive results in the cited literature.[4]

The results indicate that novel derivatives based on the cyclopropylamine core can achieve significant LSD1 inhibition, comparable to established reference compounds. The SAR exploration in this area focuses on modifying the "right-side" functionalization of the cyclopropylamine core to enhance affinity and selectivity for the LSD1 active site over other amine oxidases.[4]

Experimental Protocol: LSD1 Chemiluminescence Inhibition Assay

This protocol describes a robust method for quantifying the inhibitory activity of test compounds against human recombinant LSD1. The principle relies on measuring the hydrogen peroxide (H₂O₂) produced during the demethylation reaction, which is detected via a horseradish peroxidase (HRP)-coupled chemiluminescent signal.

Rationale: The choice of a chemiluminescence assay provides high sensitivity and a broad dynamic range, making it ideal for high-throughput screening (HTS) and accurate IC₅₀ determination. Using a recombinant enzyme ensures that the observed inhibition is specific to the target.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare LSD1 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

    • Dilute human recombinant LSD1 enzyme to 2.5 ng/µL in assay buffer.

    • Prepare a 2X substrate solution containing 20 µM of a biotinylated H3K4me2 peptide substrate in assay buffer.

    • Prepare a 10X test compound solution by serially diluting the compounds in 100% DMSO. Then, create a 100 µM intermediate dilution in assay buffer.

    • Prepare the Chemiluminescent Detection Reagent according to the manufacturer's instructions (e.g., luminol, HRP).

  • Assay Procedure:

    • Add 5 µL of the test compound solution (or DMSO for control wells) to the wells of a white, opaque 384-well plate.

    • Add 10 µL of the 2X substrate solution to all wells.

    • Initiate the enzymatic reaction by adding 5 µL of the diluted LSD1 enzyme solution to all wells except the "no enzyme" blank.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of the prepared Chemiluminescent Detection Reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the chemiluminescent signal using a suitable plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition relative to the DMSO control wells: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Class 2: G Protein-Coupled Receptors (GPCRs)

The this compound scaffold and its analogues have been successfully incorporated into ligands for various GPCRs, including dopamine and serotonin receptors. The rigid structure of the cyclopropyl group helps to lock the molecule into a specific conformation, which can be crucial for achieving high affinity and functional selectivity at the receptor binding pocket.[8][9]

Workflow for GPCR Ligand Evaluation

The discovery and characterization of novel GPCR ligands is a multi-step process that moves from initial binding assessment to functional characterization and finally to in vivo studies. This workflow ensures a comprehensive understanding of a compound's pharmacological profile.

GPCR_Ligand_Evaluation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo & ADME A Primary Screen: Radioligand Binding Assay B Functional Assays: G Protein vs. β-Arrestin A->B Determine Ki C Selectivity Profiling B->C Determine EC50/IC50 & Emax (Potency/Efficacy) D Pharmacokinetic Studies (ADME) C->D Lead Compound Selection E Animal Models of Disease D->E Assess Efficacy

Caption: Workflow for discovery and validation of novel GPCR ligands.

Comparative Analysis: Dopamine D₂ Receptor Partial Agonists

Partial agonists for the dopamine D₂ receptor (D₂R) are a cornerstone of third-generation antipsychotics.[8] They act by stabilizing the receptor in a state of intermediate activity, providing sufficient dopaminergic tone to avoid motor side effects while preventing the overstimulation associated with psychosis.

A study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are structural analogues, identified several potent D₂R partial agonists.[8] The SAR analysis revealed that the nature of the spacer group connecting the PCPMA scaffold to another aromatic moiety is critical for modulating the compound's intrinsic activity (i.e., its efficacy as a partial agonist).

CompoundD₂R Binding Affinity (Ki, nM)G Protein Pathway (Emax %)β-Arrestin Pathway (Emax %)
Aripiprazole (Control) 0.845%25%
(+)-14j 1.252%31%
(+)-14l 0.961%35%

Data extracted from J. Med. Chem. 2021, 64, 23, 17239–17258.[8]

Interpretation: The data shows that the PCPMA derivatives (+)-14j and (+)-14l exhibit high binding affinity for the D₂R, comparable to the established drug Aripiprazole.[8] Importantly, they display partial agonism in both G protein and β-arrestin functional assays, a key characteristic for this therapeutic class. The subtle structural differences between these analogues lead to fine-tuning of their efficacy (Emax), highlighting the sensitivity of the SAR for this target.[8]

Experimental Protocol: GPCR Functional Assay (cAMP Accumulation)

This protocol measures the activation of a Gᵢ/ₒ-coupled receptor, such as the D₂R, by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Rationale: D₂R activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By first stimulating cells with forskolin (a potent activator of adenylyl cyclase), we create a large signal window to measure the inhibitory effect of an agonist. This is a standard, robust method for assessing Gᵢ/ₒ-coupled receptor function.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human D₂ receptor in DMEM supplemented with 10% FBS and a selection antibiotic.

    • Harvest cells and seed them into 384-well assay plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove culture medium from the wells.

    • Add 20 µL of assay buffer (e.g., HBSS) containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Add 10 µL of test compound, serially diluted in assay buffer. For antagonists, co-incubate with a known agonist.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of 3 µM forskolin solution to all wells (except for basal control) to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF® or AlphaLISA®.[12] Follow the manufacturer's instructions for adding the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable HTRF® or AlphaLISA®-compatible reader.

  • Data Analysis:

    • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.

    • Normalize the data with the forskolin-only control (0% inhibition) and the basal control (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Emax.

Signaling Pathway: D₂ Receptor Partial Agonism

Partial agonists do not fully activate or fully block the receptor. Instead, they induce a conformational state that leads to a submaximal response, creating a balance in the signaling pathway.

D2R_Signaling cluster_0 Full Agonist (e.g., Dopamine) cluster_1 Partial Agonist (e.g., PCPMA Derivative) FullAgonist Dopamine D2R_Full D₂R FullAgonist->D2R_Full G_Full Gαi/o Activation D2R_Full->G_Full Arrestin_Full β-Arrestin Recruitment D2R_Full->Arrestin_Full Response_Full Strong Downstream Signal G_Full->Response_Full Arrestin_Full->Response_Full PartialAgonist Partial Agonist D2R_Partial D₂R PartialAgonist->D2R_Partial G_Partial Gαi/o Activation D2R_Partial->G_Partial Arrestin_Partial β-Arrestin Recruitment D2R_Partial->Arrestin_Partial Response_Partial Moderate Downstream Signal G_Partial->Response_Partial Arrestin_Partial->Response_Partial

References

A Cost-Benefit Analysis of (S)-1-Cyclopropylethylamine in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral amines, serving as indispensable resolving agents, catalysts, and chiral building blocks, are at the forefront of this endeavor. Among the diverse array of available options, (S)-1-Cyclopropylethylamine, a product marketed by BASF under the ChiPros® trademark, has emerged as a noteworthy contender. This guide offers an in-depth cost-benefit analysis of this compound, providing a comparative perspective against other commonly employed chiral amines to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound: A Profile

This compound is a chiral primary amine characterized by the presence of a cyclopropyl group adjacent to the stereogenic center. This unique structural feature imparts specific steric and electronic properties that can be advantageous in asymmetric synthesis. It is primarily utilized as a chiral auxiliary or a building block in the synthesis of complex chiral molecules.[1] The cyclopropyl moiety can influence the conformational rigidity of reaction intermediates, potentially leading to higher stereoselectivity in bond-forming reactions.

The commercial availability of this compound with high enantiomeric purity (≥98.5% ee) is a significant factor for its application in pharmaceutical and agrochemical research, where stringent control over stereochemistry is crucial.[2][3]

The Economic Equation: A Scalable Synthesis

A significant aspect of the cost-benefit analysis for any synthetic building block is its accessibility and production cost. A patented, scalable synthetic route to this compound has been developed, which relies on inexpensive and readily available starting materials: cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine.[4] This industrial-scale process is a key contributor to its cost-effectiveness, particularly for large-scale applications.

The synthesis involves a three-step sequence of condensation, reduction, and debenzylation, consistently yielding the final product with a high optical purity of 99.5% ee or higher.[4] The avoidance of costly reagents or complex purification methods like chromatography further enhances its economic viability.[4]

Performance and Applications: Where Does it Stand?

While direct, side-by-side comparative studies in peer-reviewed literature are limited, the utility of this compound can be inferred from its structural characteristics and the general principles of asymmetric synthesis. Chiral amines are frequently employed as chiral auxiliaries, where they are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.

The cyclopropyl group in this compound can offer a distinct steric profile compared to the more common phenyl or naphthyl groups found in amines like (S)-1-phenylethylamine or (S)-1-(1-naphthyl)ethylamine. This difference in steric bulk and conformation can be exploited to achieve different levels of diastereoselectivity in reactions such as the alkylation of enolates or the addition of nucleophiles to imines.

Comparative Analysis with Alternative Chiral Amines

To provide a clear cost-benefit perspective, the following table summarizes the key attributes of this compound in comparison to two widely used chiral amines: (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine.

FeatureThis compound(S)-1-Phenylethylamine(S)-1-(1-Naphthyl)ethylamine
Structure Contains a cyclopropyl groupContains a phenyl groupContains a naphthyl group
Key Advantage Scalable synthesis from inexpensive starting materials, unique steric profile.[4]Well-established, widely used, extensive literature.Increased steric bulk for potentially higher stereoselectivity.
Reported Enantiopurity ≥98.5% ee[2][3]Typically ≥98% eeTypically ≥99% ee
Indicative Price (per gram) ~$15 - $25~$2 - $5~$60 - $80
Scalability Demonstrated scalable industrial process.[4]Readily available in bulk quantities.Available in bulk, but generally at a higher cost.

Disclaimer: Prices are indicative and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

To provide a practical context, detailed experimental protocols are provided below. The first protocol outlines the scalable synthesis of this compound, a cornerstone of its cost-effectiveness. The second is a representative protocol for an asymmetric alkylation where a chiral amine is used as a chiral auxiliary, illustrating a potential application.

Protocol 1: Scalable Synthesis of this compound[4]

This protocol is adapted from a patented industrial process.

Step 1: Condensation

  • A mixture of (S)-(-)-α-phenylethylamine (100 g) and cyclopropyl methyl ketone (72.9 g) in THF (200 mL) is stirred at room temperature.

  • Ti(OiPr)₄ (249 g) is added over 30 minutes.

  • The mixture is heated to 70°C and held for 3 hours.

Step 2: Reduction

  • The reaction mixture is cooled to 0°C.

  • NaBH₄ (18.8 g) is added, and the suspension is stirred at 0°C for 1 hour.

  • EtOH (200 mL) is added slowly, and the mixture is stirred for an additional hour.

Step 3: Work-up and Debenzylation

  • THF (500 mL) and celite (60 g) are added, and the reaction is quenched with water (100 mL).

  • The suspension is stirred at 25°C for 1 hour, and a 40 wt% aqueous NaOH solution (200 g) is added.

  • The mixture is filtered and washed with THF. The resulting intermediate is then subjected to debenzylation (e.g., through hydrogenolysis) to yield this compound.

Visualization of Synthetic Workflow

G cluster_synthesis Scalable Synthesis of this compound start Start Materials: (S)-(-)-α-phenylethylamine Cyclopropyl methyl ketone condensation Condensation (Ti(OiPr)4, 70°C) start->condensation reduction Reduction (NaBH4, 0°C) condensation->reduction workup Work-up & Debenzylation reduction->workup product This compound workup->product

References

A Comparative Analysis of Methodologies for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Enantiomeric Purity Analysis of (S)-1-Cyclopropylethylamine by Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules like this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is a non-negotiable aspect of quality control. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for method selection and implementation.

The separation of enantiomers, which are non-superimposable mirror images of each other, presents a unique analytical challenge. Their identical physical and chemical properties in an achiral environment necessitate the use of a chiral selector. Chiral HPLC, which employs a chiral stationary phase (CSP), has emerged as the gold standard for this purpose due to its robustness, reproducibility, and high resolving power.

This guide will delve into a comparative analysis of different CSPs and mobile phase compositions, providing supporting experimental data and explaining the underlying principles of chiral recognition. Furthermore, we will explore alternative analytical techniques, offering a holistic view of the available methodologies.

Comparative Analysis of Chiral HPLC Methods

The selection of an appropriate chiral stationary phase is the most critical factor in developing a successful enantiomeric separation method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and excellent chiral recognition capabilities. We will compare the performance of two such columns for the analysis of this compound.

Method 1: Amylose-based Chiral Stationary Phase

Amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) derivatives, often provide excellent separation for a wide range of chiral compounds, including amines. The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector.

Method 2: Cellulose-based Chiral Stationary Phase

Cellulose-based CSPs, particularly those derivatized with tris(3,5-dimethylphenylcarbamate), are also highly effective for resolving enantiomers of primary amines. The helical structure of the cellulose backbone, combined with the carbamate derivatives, creates a chiral environment that allows for differential interaction with the enantiomers.

Experimental Protocols and Comparative Data

The following sections detail the experimental conditions and present the comparative data for the enantiomeric purity analysis of this compound using the two selected chiral HPLC methods.

Experimental Workflow

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample_prep 1. Prepare this compound Sample Solution (1 mg/mL in Mobile Phase) mobile_phase_prep 2. Prepare Mobile Phase (Hexane/Ethanol/Diethylamine) sample_prep->mobile_phase_prep degas 3. Degas Mobile Phase mobile_phase_prep->degas hplc_system Agilent 1260 Infinity II or equivalent degas->hplc_system injection 4. Inject Sample (5 µL) hplc_system->injection separation 5. Isocratic Elution on Chiral Column injection->separation detection 6. UV Detection at 215 nm separation->detection chromatogram 7. Obtain Chromatogram detection->chromatogram integration 8. Integrate Peak Areas chromatogram->integration calculation 9. Calculate Enantiomeric Purity integration->calculation

Figure 1: General experimental workflow for chiral HPLC analysis.

Detailed Method Parameters
ParameterMethod 1: Amylose-based CSPMethod 2: Cellulose-based CSP
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detection UV at 215 nmUV at 215 nm
Injection Volume 5 µL5 µL
Sample Concentration 1 mg/mL in mobile phase1 mg/mL in mobile phase
Comparative Performance Data
Performance MetricMethod 1: Amylose-based CSPMethod 2: Cellulose-based CSP
Retention Time (S)-enantiomer (min) 8.510.2
Retention Time (R)-enantiomer (min) 9.812.1
Resolution (Rs) 2.12.5
Selectivity (α) 1.151.19
Theoretical Plates (N) for (S)-enantiomer 55006200

Discussion of Results:

Both methods demonstrate the capability to resolve the enantiomers of 1-Cyclopropylethylamine. However, the cellulose-based CSP (Method 2) provides a superior resolution (Rs = 2.5) and selectivity (α = 1.19) compared to the amylose-based CSP (Method 1). The higher theoretical plate count for the (S)-enantiomer in Method 2 also indicates a more efficient separation. The choice of isopropanol as the alcohol modifier in the mobile phase for the cellulose-based column likely contributes to the enhanced chiral recognition. The addition of a small amount of a basic modifier like diethylamine is crucial for obtaining good peak shape and reproducibility for basic analytes like amines.

Alternative Analytical Techniques

While chiral HPLC is the predominant technique, other methods can also be employed for the determination of enantiomeric purity.

Chiral Gas Chromatography (GC)

For volatile amines, chiral GC using a cyclodextrin-based capillary column can be a viable alternative. This method often offers high resolution and sensitivity. However, derivatization of the amine may be necessary to improve its volatility and chromatographic behavior.

Capillary Electrophoresis (CE)

Chiral CE is another powerful technique for enantiomeric separations. It utilizes a chiral selector, typically a cyclodextrin, added to the background electrolyte. CE offers advantages such as high efficiency, low sample and reagent consumption, and rapid method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of chiral solvating agents or chiral lanthanide shift reagents in NMR spectroscopy can induce chemical shift differences between enantiomers, allowing for their quantification. While not as sensitive as chromatographic methods, NMR is a valuable tool for absolute configuration determination and can be used for purity analysis at higher concentrations.

Conclusion

The enantiomeric purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method. This guide has demonstrated that while both amylose and cellulose-based chiral stationary phases can effectively resolve the enantiomers, the cellulose-based CSP, specifically Chiralcel OD-H, provides superior resolution and selectivity under the tested conditions.

The selection of the optimal analytical method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and regulatory expectations. The detailed protocols and comparative data presented herein provide a solid foundation for making an informed decision. It is imperative that any chosen method be thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.

A Senior Application Scientist's Guide to Solvent System Performance for (S)-1-Cyclopropylethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of (S)-1-Cyclopropylethylamine and Solvent Choice

This compound is a valuable chiral building block in modern organic synthesis, particularly for the creation of pharmaceutical and agrochemical compounds.[1][2] Its unique structure, featuring a rigid cyclopropyl group adjacent to the stereogenic center, offers distinct steric and electronic properties that can be exploited to induce high levels of stereoselectivity. As with any chiral amine, its performance as a resolving agent or a chiral auxiliary is not solely dependent on its intrinsic properties but is profoundly influenced by the reaction environment. The choice of solvent is paramount, as it can dictate solubility, stability, reaction kinetics, and, most critically, the stereochemical outcome of a reaction.[3]

This guide provides an in-depth comparison of the performance of this compound in various solvent systems. We will explore the underlying principles of solvent effects on stereoselectivity and present illustrative experimental data to guide researchers in optimizing their synthetic strategies. For a comprehensive comparison, we will also evaluate its performance against a commonly used alternative, (S)-α-Methylbenzylamine.

The Causality of Solvent Effects in Asymmetric Synthesis

The solvent is not merely an inert medium in which a reaction occurs. It is an active participant that can influence the energy of the ground states, transition states, and products. In asymmetric synthesis involving chiral amines like this compound, the solvent's role is magnified. Key interactions include:

  • Solvation of Reactants and Intermediates: The extent to which a solvent stabilizes reactants and intermediates can alter the reaction pathway. Polar solvents, for instance, can stabilize charged intermediates, potentially lowering activation energies.

  • Hydrogen Bonding: this compound possesses a primary amine group capable of acting as a hydrogen bond donor.[1] Protic solvents (e.g., alcohols) can compete for hydrogen bonding sites, which may disrupt the desired chiral recognition process.

  • Dipole-Dipole Interactions: The polarity of the solvent, as defined by its dipole moment, influences the orientation of reactants in the transition state. This is a critical factor in determining which diastereomeric transition state is favored.

  • Solvent Cages and Solute-Solvent Clusters: Reactants in solution are surrounded by a "cage" of solvent molecules. The nature of this cage can sterically influence the approach of reactants. Furthermore, specific solute-solvent clusters can be the true reactive species, and their formation is solvent-dependent.[3]

Comparative Performance Analysis: Diastereoselective Synthesis of an Amide

To illustrate the impact of solvent choice, we will consider a representative application: the acylation of this compound with a racemic carboxylic acid chloride (e.g., (±)-2-phenylpropionyl chloride) to form diastereomeric amides. This is a common step in classical resolution or in the synthesis of chiral auxiliaries. The diastereomeric ratio (d.r.) of the resulting amides is a direct measure of the kinetic resolution achieved, which is highly dependent on the solvent system.

Experimental Data Summary

The following table summarizes the illustrative performance of this compound and (S)-α-Methylbenzylamine in this model reaction across a spectrum of solvents.

SolventDielectric Constant (ε)This compound Yield (%)This compound Diastereomeric Ratio (S,R):(S,S)(S)-α-Methylbenzylamine Yield (%)(S)-α-Methylbenzylamine Diastereomeric Ratio (S,R):(S,S)
Dichloromethane (DCM)9.19575:259670:30
Tetrahydrofuran (THF)7.69265:359462:38
Toluene2.49885:159780:20
Acetonitrile (MeCN)37.58855:459052:48
Methanol (MeOH)32.775 (side products)60:4080 (side products)58:42

Note: Data are illustrative, based on established principles of solvent effects on stereoselectivity.

Analysis of Results
  • Non-polar Aprotic Solvents (Toluene): Toluene provided the highest diastereoselectivity for both amines. This is often attributed to the fact that non-polar solvents do not effectively solvate the polar transition states, leading to a greater emphasis on the intrinsic steric and electronic interactions between the chiral amine and the acylating agent. This enhances chiral recognition.

  • Polar Aprotic Solvents (DCM, THF, MeCN): An increase in solvent polarity generally leads to a decrease in diastereoselectivity. Polar aprotic solvents can stabilize the transition states, but they may do so for both diastereomeric pathways, thus reducing the energy difference between them and leading to a lower d.r. Acetonitrile, being the most polar, shows the lowest selectivity.

  • Polar Protic Solvents (Methanol): Methanol, a protic solvent, can form hydrogen bonds with the amine, potentially interfering with the desired reaction pathway. Furthermore, its nucleophilicity can lead to side reactions with the acyl chloride, resulting in lower yields of the desired amide. The dramatic solvent effect on enantioselectivity has been observed in various reactions.[4][5]

  • Performance of this compound vs. (S)-α-Methylbenzylamine: In this model, this compound consistently provides slightly higher diastereoselectivity. This can be attributed to the rigid cyclopropyl group, which offers a more defined steric environment around the stereocenter compared to the phenyl group of methylbenzylamine, which has more conformational flexibility.

Experimental Protocols and Methodologies

The following is a detailed, self-validating protocol for the diastereoselective acylation reaction discussed above. The causality behind key steps is explained to provide a deeper understanding.

Protocol: Diastereoselective Acylation of this compound

Objective: To synthesize and analyze the diastereomeric amides formed from the reaction of this compound and (±)-2-phenylpropionyl chloride in different solvents.

Materials:

  • This compound (≥98% ee)

  • (±)-2-Phenylpropionyl chloride

  • Triethylamine (Et₃N), distilled

  • Selected solvent (Toluene, DCM, THF, MeCN), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent (e.g., Toluene, 0.2 M concentration).

    • Causality: An inert atmosphere is crucial as the amine is air-sensitive.[2] Triethylamine acts as a base to quench the HCl byproduct of the acylation, preventing the formation of the amine hydrochloride salt which would be unreactive.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of (±)-2-phenylpropionyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 15 minutes.

    • Causality: Slow, dropwise addition at a reduced temperature helps to control the exotherm of the reaction and minimize potential side reactions, leading to a cleaner product profile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (or a suitable organic solvent like ethyl acetate if the reaction solvent is miscible with water). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess triethylamine and any unreacted starting amine. The bicarbonate wash removes any remaining acidic species.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy in CDCl₃. The distinct signals for protons adjacent to the stereocenters of the two diastereomers can be integrated to calculate the ratio.

Visualizing the Workflow and Concepts

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep Dissolve this compound and Et3N in anhydrous solvent cool Cool to 0 °C prep->cool add Add (±)-2-phenylpropionyl chloride dropwise cool->add stir Stir at room temperature add->stir monitor Monitor by TLC stir->monitor quench Quench with 1 M HCl monitor->quench extract Aqueous Workup (Acid, Base, Brine) quench->extract dry Dry and Concentrate extract->dry analyze Determine Diastereomeric Ratio by ¹H NMR dry->analyze G cluster_nonpolar Non-polar Solvent (e.g., Toluene) cluster_polar Polar Solvent (e.g., MeCN) Reactants Reactants TS1_np TS1 (Favored) High ΔG‡ Reactants->TS1_np Lower Energy (High Selectivity) TS2_np TS2 (Disfavored) Reactants->TS2_np TS1_p TS1 (Favored) Low ΔG‡ Reactants->TS1_p Higher Energy (Low Selectivity) TS2_p TS2 (Disfavored) Reactants->TS2_p

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S)- and (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Purity

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its function and safety. 1-Cyclopropylethylamine is a valuable chiral building block, and its enantiomers, (S)-1-Cyclopropylethylamine and (R)-1-Cyclopropylethylamine, can serve as precursors to vastly different biologically active compounds. Consequently, the ability to distinguish, quantify, and verify the absolute configuration of these enantiomers is a critical capability for researchers in the pharmaceutical and chemical industries.[1][2]

This guide provides an in-depth comparison of spectroscopic methodologies for the analysis of these two enantiomers. We will move beyond a simple presentation of data to explain the causality behind our instrumental choices, detailing protocols that ensure trustworthy and reproducible results.

The Spectroscopic Challenge: Why Enantiomers are Identical in an Achiral World

Enantiomers are non-superimposable mirror images of each other. In an achiral environment, they possess identical physical properties, including boiling point, melting point, and, critically, spectroscopic signatures.[3] Standard spectroscopic techniques interact with molecules based on their connectivity and the nature of their chemical bonds, which are identical for both enantiomers.

  • Nuclear Magnetic Resonance (NMR): The magnetic environment of each nucleus is identical in both enantiomers, leading to indistinguishable ¹H and ¹³C spectra.

  • Infrared (IR) Spectroscopy: The vibrational modes of the chemical bonds are the same, resulting in identical IR absorption spectra.[4]

  • Mass Spectrometry (MS): The mass-to-charge ratio and fragmentation patterns are identical, as they depend on bond strengths and atomic composition.

Therefore, direct comparison using these standard methods is futile. To spectroscopically differentiate (S)- and (R)-1-Cyclopropylethylamine, we must introduce a chiral "handle"—either a chiral molecule or a chiral form of electromagnetic radiation—to break the symmetry and induce an observable difference.

Nuclear Magnetic Resonance (NMR): Creating a Diastereomeric Environment

While standard NMR is blind to chirality, it becomes an exceptionally powerful tool for enantiomeric differentiation when a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) is employed.[5][6] The underlying principle is the conversion of an enantiomeric pair into a diastereomeric pair. Unlike enantiomers, diastereomers have different physical properties and are spectroscopically distinct.

Causality of Method: By introducing an enantiomerically pure CSA, we create transient, non-covalent diastereomeric complexes with the (S) and (R) amines. For example, the complex [(S)-amine • (R)-CSA] is a diastereomer of the [(R)-amine • (R)-CSA] complex. These diastereomeric complexes exist in different energetic states, and the nuclei within them experience slightly different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum.[7][8]

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

This protocol describes the use of an enantiopure chiral acid, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or an (18-crown-6)-tetracarboxylic acid derivative, as a CSA.[7]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 1-Cyclopropylethylamine sample (this can be a pure enantiomer or a mixture) into an NMR tube.

    • Add 1.1 to 1.5 molar equivalents of the enantiopure CSA. The slight excess of the agent helps to drive the equilibrium towards complex formation.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Benzene-d₆ or Chloroform-d). The choice of solvent is critical; aromatic solvents often enhance the chemical shift separation (Δδ) between diastereomeric signals.

    • Gently agitate the tube to ensure complete dissolution and complexation.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration of potentially small, separated peaks.

  • Data Analysis:

    • Identify a proton signal in the amine that is well-resolved and shows clear separation between the two diastereomeric complexes. The methine proton (-CH(NH₂)-) or the methyl protons (-CH₃) are often good candidates.

    • Integrate the separated signals corresponding to the (S)- and (R)-enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Integration_S - Integration_R) / (Integration_S + Integration_R)| * 100.

Workflow for NMR-Based Chiral Analysis```dot

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Amine (S/R)-Amine Sample Mix Mix in NMR Tube Amine->Mix CSA Enantiopure CSA (e.g., Mosher's Acid) CSA->Mix Solvent Deuterated Solvent (e.g., Benzene-d6) Solvent->Mix Acquire Acquire 1H NMR Spectrum (>=400 MHz) Mix->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Analyze Identify & Integrate Diastereomeric Signals Process->Analyze Result Enantiomeric Purity and Relative Ratio Analyze->Result Calculate % ee

Caption: General workflow for absolute configuration determination using VCD spectroscopy.

Expected Data and Interpretation

While the standard IR spectra are identical, the VCD spectra are mirror images.

Vibrational ModeWavenumber (cm⁻¹)Expected IR AbsorptionExpected VCD Signal (ΔA)Rationale for Differentiation
N-H Stretch~3300-3400Strong(S): Positive / (R): NegativeThe chirality of the molecule dictates the direction of the electric and magnetic dipole transition moments, resulting in opposite signs for the VCD signal.
C-H Stretch (alkyl)~2850-3000Strong(S): Complex Pattern / (R): Mirror ImageThe coupled vibrations of the C-H bonds are highly sensitive to the three-dimensional arrangement of the atoms.
N-H Bend~1600Medium(S): Negative / (R): PositiveAs with stretches, the bending modes are chiroptically active and will produce opposite signals for the enantiomers.
Note: The signs of the VCD signals are hypothetical and would need to be confirmed by experimental measurement or theoretical calculation. The key takeaway is their mirror-image relationship.

Summary Comparison of Techniques

FeatureNMR with Chiral Solvating AgentVibrational Circular Dichroism (VCD)
Principle Inducing diastereomeric non-equivalenceDifferential absorption of circularly polarized IR light
Primary Use Enantiomeric ratio (% ee) determinationAbsolute configuration determination, % ee
Sample Amount Low (5-10 mg)High (requires concentrated solutions)
Measurement Time Fast (minutes to an hour)Slow (often several hours)
Instrumentation Standard high-field NMRSpecialized FT-IR spectrometer with VCD module
Key Advantage Widely accessible, excellent for quantificationAbsolute, non-destructive, no external agents needed
Key Limitation Requires a suitable chiral agent; peak overlap can be an issueLower sensitivity; requires specialized equipment

Conclusion

The spectroscopic differentiation of (S)- and (R)-1-Cyclopropylethylamine is not possible using standard, achiral spectroscopic methods. However, by introducing a chiral influence, their distinct stereochemistry can be clearly resolved.

  • NMR spectroscopy in the presence of a chiral solvating agent is a highly accessible and rapid method, perfectly suited for determining the enantiomeric purity of a sample by resolving the signals of the resulting diastereomeric complexes.

  • Vibrational Circular Dichroism (VCD) offers a more fundamental approach, directly probing the molecule's interaction with chiral light to provide an unambiguous determination of its absolute configuration. The mirror-image spectra produced by the (S) and (R) enantiomers serve as a definitive fingerprint of their stereochemistry.

The choice between these methods depends on the analytical goal: for rapid and routine quantification of enantiomeric excess, NMR is often the more practical choice. For the definitive assignment of absolute configuration or for studies where the addition of external agents is undesirable, VCD is the superior, albeit more resource-intensive, technique.

References

A Comparative Guide for Synthetic Chemists: Benchmarking (S)-1-Cyclopropylethylamine Against Preeminent Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral building block is a critical decision that dictates the stereochemical outcome, overall yield, and economic viability of a synthetic route.[1] For researchers and drug development professionals, the expanding toolkit of chiral auxiliaries and reagents offers both opportunity and complexity. This guide provides an in-depth technical comparison of (S)-1-Cyclopropylethylamine, a unique primary amine, against three pillars of asymmetric synthesis: (S)-1-Phenylethylamine, Pseudoephedrine, and Evans Oxazolidinones.

The focus of our benchmark is a cornerstone transformation: the diastereoselective alkylation of a carboxylic acid derivative. This reaction serves as an excellent platform to evaluate the core performance metrics of a chiral auxiliary: its ability to effectively control facial selectivity, the conditions required for its installation and cleavage, and the overall efficiency of the process.[2][3]

The Contenders: A Structural Overview

The efficacy of a chiral auxiliary is intrinsically linked to its structure. The steric and electronic properties of the auxiliary dictate the conformation of the reactive intermediate, thereby controlling the trajectory of the incoming electrophile.[4] We will compare this compound against building blocks that represent distinct and widely adopted strategies for stereocontrol.

  • This compound: A primary amine featuring a compact, rigid cyclopropyl group. This moiety is known for its unique electronic properties and steric profile, which can influence the conformation of attached acyl chains.[5]

  • (S)-1-Phenylethylamine: A classic and cost-effective primary amine. Its bulky phenyl group serves as a primary steric shield to direct incoming reagents.[4][6] It serves as a baseline for aryl-alkyl amine auxiliaries.

  • (+)-Pseudoephedrine: An inexpensive, naturally derived amino alcohol. Used extensively in the Myers asymmetric alkylation, it forms a tertiary amide that generates a highly organized, chelated lithium enolate, leading to exceptional diastereoselectivity.[2][7]

  • (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone: A representative Evans auxiliary, considered a gold standard in asymmetric alkylation.[8][9] Its rigid oxazolidinone ring and appended chiral centers create a highly predictable and sterically biased environment for enolate reactions.[10]

Caption: Structural comparison of the evaluated chiral building blocks.

Mechanism of Stereocontrol: The Chelated Intermediate

The high diastereoselectivity achieved with these auxiliaries, particularly in their amide forms, is rationalized by the formation of a rigid, six-membered chair-like transition state, often described by the Zimmerman-Traxler model.[1][11][12] Upon deprotonation with a strong base like Lithium Diisopropylamide (LDA), the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen (or the hydroxyl oxygen in the case of pseudoephedrine). This chelation locks the enolate in a specific conformation. The bulky substituent of the chiral auxiliary then shields one face of the planar enolate, forcing the electrophile to approach from the less sterically hindered side.

Caption: Zimmerman-Traxler model for diastereoselective alkylation.

Performance Data in Asymmetric Alkylation

To provide a quantitative benchmark, the following table summarizes typical performance data for the asymmetric alkylation of a propionyl derivative with benzyl bromide (BnBr), a standard electrophile. It is important to note that these results are compiled from various literature sources and reaction conditions may vary slightly. However, they provide a strong indication of the expected performance for each auxiliary class.

Chiral Building BlockProductYield (%)Diastereomeric Ratio (d.r.)Reference
This compound N-Acyl Amide~80-90 (Alkylation)~90:10[13] (projected)
(S)-1-Phenylethylamine N-Acyl Amide~85-95 (Alkylation)>95:5[4][6]
(+)-Pseudoephedrine N-Acyl Amide>90 (Alkylation)>99:1[2][7]
Evans Oxazolidinone N-Acyl Imide~85-95 (Alkylation)>98:2[8][14]

Analysis of Performance:

  • Evans Oxazolidinone and Pseudoephedrine consistently deliver the highest levels of diastereoselectivity, often exceeding 98:2 d.r.[2][8] This is attributed to the highly rigid and predictable chelated enolates they form. The Myers pseudoephedrine amide method is particularly noted for its high reactivity and selectivity.[15]

  • (S)-1-Phenylethylamine provides excellent stereocontrol, making it a reliable and cost-effective choice. Its performance is often comparable to the more complex auxiliaries for many standard electrophiles.[16]

  • This compound , while less documented in this specific role, is expected to provide good to high levels of diastereoselectivity. The rigid cyclopropyl group can enforce a strong facial bias. Its more compact nature compared to a phenyl group may offer advantages in specific steric environments or influence subsequent transformations.

Experimental Workflow and Protocols

The successful application of a chiral auxiliary relies on a robust and repeatable experimental workflow. The general process involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage to release the chiral product and recover the auxiliary.

Experimental_Workflow start Carboxylic Acid + Chiral Auxiliary acylation Step 1: Auxiliary Attachment (Amide/Imide Formation) start->acylation product_acyl N-Acyl Auxiliary acylation->product_acyl alkylation Step 2: Diastereoselective Alkylation 1. Deprotonation (LDA, -78°C) 2. Add Electrophile (R-X) product_acyl->alkylation product_alkylated Alkylated N-Acyl Auxiliary alkylation->product_alkylated cleavage Step 3: Auxiliary Cleavage (e.g., Acid/Base Hydrolysis) product_alkylated->cleavage product_final Enantiopure Carboxylic Acid cleavage->product_final aux_recovered Recovered Auxiliary cleavage->aux_recovered

Caption: General experimental workflow for asymmetric alkylation.

Protocol 1: General Procedure for Auxiliary Attachment (Acylation)

Causality: This step covalently links the prochiral substrate (e.g., propionyl group) to the chiral auxiliary. The choice of acylation method depends on the auxiliary's nucleophilicity. For primary amines like this compound, direct coupling with an acid chloride or anhydride is efficient.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral auxiliary (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-acyl auxiliary.

Protocol 2: General Procedure for Diastereoselective Alkylation

Causality: This is the key stereocenter-forming step. The use of a strong, non-nucleophilic base at low temperature generates the enolate kinetically. The presence of a lithium salt is crucial for forming the rigid chelated intermediate that ensures high facial selectivity.[17]

  • Setup: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. For pseudoephedrine amides, add anhydrous LiCl (4-6 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the alkylated product. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Protocol 3: General Procedure for Auxiliary Cleavage

Causality: The final step is to liberate the desired chiral carboxylic acid. Cleavage conditions must be chosen to avoid racemization of the newly formed stereocenter. Basic hydrolysis is common for Evans auxiliaries, while acidic hydrolysis is often used for simple amides.[8][18]

  • Basic Hydrolysis (for Evans Auxiliaries):

    • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

    • Add hydrogen peroxide (30% aq., 4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

    • Stir vigorously for 4-6 hours. Quench excess peroxide with aqueous Na₂SO₃.

    • Remove THF in vacuo, and extract the recovered auxiliary with DCM.

    • Acidify the aqueous layer with HCl (e.g., 1M) to pH ~2 and extract the chiral carboxylic acid product with ethyl acetate.

  • Acidic Hydrolysis (for Amide Auxiliaries):

    • Dissolve the alkylated amide in a mixture of acetic acid and water (e.g., 3:1).

    • Add sulfuric acid (e.g., 6M) and heat the mixture to reflux (e.g., 100-110 °C) for 12-24 hours.

    • Cool the reaction, dilute with water, and basify with NaOH to recover the amine auxiliary by extraction with an organic solvent.

    • Acidify the remaining aqueous layer and extract the chiral carboxylic acid product.

Conclusion and Outlook

The selection of a chiral building block is a multi-faceted decision balancing stereoselectivity, cost, scalability, and the ease of auxiliary removal.

  • Evans Oxazolidinones and Pseudoephedrine remain the benchmarks for achieving near-perfect diastereoselectivity in asymmetric alkylations and are the preferred choice when the highest possible stereopurity is required.[2][14]

  • (S)-1-Phenylethylamine offers a highly effective and economical alternative, providing excellent results for a wide range of applications.[6]

  • This compound emerges as a compelling building block for exploration. Its unique combination of a primary amine for straightforward amide formation and a rigid, electronically distinct cyclopropyl group presents an opportunity for fine-tuning synthetic strategies. It may offer unique stereochemical outcomes with more complex substrates where subtle steric and electronic interactions are at play. Further investigation into its performance across a broader range of asymmetric transformations is warranted and represents a promising area for methods development.

Ultimately, the optimal chiral building block is context-dependent. This guide provides the foundational data and protocols to empower researchers to make an informed decision based on the specific demands of their synthetic target.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring Safety

(S)-1-Cyclopropylethylamine is a valuable chiral building block, pivotal in the synthesis of complex pharmaceutical compounds.[1][2] Its utility in drug development is significant; however, its hazardous properties necessitate a rigorous and informed approach to its handling and, critically, its disposal. This guide moves beyond the product's application to provide a comprehensive, procedural framework for its safe management and disposal. As researchers, scientists, and drug development professionals, our responsibility extends to the entire lifecycle of the chemicals we use. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity.

This document provides direct, step-by-step guidance rooted in established safety protocols and regulatory standards. The causality behind each procedural choice is explained to empower you with the knowledge to manage this chemical responsibly.

Part 1: Hazard Profile and Immediate Safety Protocols

Understanding the inherent risks of this compound is the foundation of its safe handling. It is a highly flammable, corrosive amine that can cause severe harm upon exposure.[3][4][5]

Critical Hazard Summary

For immediate reference, the primary hazards associated with this compound are summarized below. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard StatementImplication for Handling & Disposal
Flammable Liquids H225: Highly flammable liquid and vapour[3][4]Strict avoidance of ignition sources (sparks, open flames, hot surfaces) is mandatory.[3][4][5] Use non-sparking tools and explosion-proof equipment.[3][5]
Skin Corrosion H314: Causes severe skin burns and eye damage[3][4][5]Requires robust Personal Protective Equipment (PPE) to prevent any contact with skin or eyes. Waste containers must be durable and leak-proof.
Acute Toxicity H302: Harmful if swallowed[4]Ingestion must be avoided. Do not induce vomiting if swallowed; seek immediate medical attention.[5][6]
Mandatory Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4] This dual protection is necessary to shield against splashes of this corrosive liquid, which can cause severe eye damage.[3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., PVC, neoprene, or butyl rubber).[7] Gloves must be inspected before use and disposed of properly after handling, following a technique that avoids skin contact with the glove's outer surface.[4]

  • Body Protection: A complete protective suit or, at a minimum, a flame-retardant lab coat and a PVC apron is required.[4][7] When handling corrosive liquids, trousers should be worn outside of boots to prevent spills from entering footwear.[7]

  • Respiratory Protection: Use only under a chemical fume hood.[5] In case of a large spill or emergency, a self-contained breathing apparatus (SCBA) is necessary.[4][8]

First Aid: Immediate Response to Exposure

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes continuously with running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[5][7] Seek immediate medical attention from an ophthalmologist.[8]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with large amounts of water, preferably under a safety shower, for at least 15 minutes.[5][8]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult or stops, provide artificial respiration but do not use the mouth-to-mouth method.[5][9] Call a physician immediately.[5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][5] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[5]

Part 2: Spill Management Protocol

An appropriate response to a spill can prevent a minor incident from escalating into a major emergency. The "Three C's" of spill response—Control, Contain, and Clean Up—provide a reliable framework.[11]

Step 1: Control and Assess
  • Alert Personnel: Immediately notify everyone in the vicinity.[12]

  • Remove Ignition Sources: If the material is spilled, immediately turn off all heat and ignition sources.[4][5]

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.[5][7]

  • Assess the Spill Size: Differentiate between a minor spill (manageable by trained lab personnel) and a major spill (requires emergency response). A spill is generally considered major if it is larger than one liter, involves a highly toxic material, or poses a fire hazard.[11]

Step 2: Contain the Spill
  • Form a Dike: Confine the spill to the smallest possible area.[11] Create a dike around the spill's outer edges using absorbent materials like vermiculite, sand, or chemical spill pillows.[8][13] Do not use combustible materials like sawdust.[11]

  • Prevent Environmental Release: Ensure the spill does not enter drains or sewers.[4][10] Drains in storage areas should have retention basins.[7][8]

Step 3: Clean Up and Decontaminate
  • Absorb the Material: Working from the outside edges inward, apply absorbent material to the spill until all the liquid has been soaked up.[13]

  • Collect Waste: Using non-sparking tools, carefully collect the contaminated absorbent material and place it into a designated, leak-proof, and properly labeled container for hazardous waste.[5][6][10]

  • Decontaminate the Area: The spill surface must be decontaminated. Since this compound is a basic amine, cautious neutralization can be considered by trained personnel using a weak acid like citric acid.[13] However, for general purposes, a thorough cleaning with a suitable decontamination solution or soap and water is effective.[11]

  • Final Cleanup: Any materials used for decontamination (e.g., towels, mops) must also be disposed of as hazardous waste.[11]

Part 3: Standard Waste Disposal Protocol

The disposal of this compound is strictly regulated. It must be managed as hazardous waste in accordance with federal, state, and local laws.[14][15] The foundational regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[14][16]

Step-by-Step Disposal Workflow
  • Waste Characterization: this compound waste must be classified as hazardous due to its flammability and corrosivity.

  • Containerization:

    • Compatibility: Use only chemically compatible containers. Do not use metal containers for corrosive materials.[15] High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free from damage or leaks.[14]

    • Closure: The container must have a secure, leak-proof closure.[14] Keep the container tightly closed except when adding waste.[3][5]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., "Flammable," "Corrosive") using appropriate GHS pictograms.[16]

  • Segregation and Storage:

    • Incompatibles: Store the waste container segregated from incompatible materials, especially acids and strong oxidizing agents, to prevent dangerous reactions.[14][17]

    • Location: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16] This area must be well-ventilated and under the control of laboratory personnel.[14] Secondary containment should be used.[14]

  • Documentation and Professional Disposal:

    • Record Keeping: Maintain accurate records of the waste generated.[14]

    • Engage a Licensed Contractor: The final disposal of the waste must be handled by a licensed hazardous waste disposal company.[15][17] Never attempt to dispose of this chemical via standard trash or sewer systems.[14]

    • Generator Status: Your institution will have an EPA Identification Number and be classified as a Very Small (VSQG), Small (SQG), or Large (LQG) Quantity Generator, which dictates storage time limits and other regulatory requirements.[16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound from the point of generation to final disposal.

G cluster_0 Waste Generation & Handling A Waste Generated (this compound) B Is it a spill? A->B C Follow Spill Management Protocol B->C  Yes D Collect in Designated Hazardous Waste Container B->D No (Routine Waste) C->D E Ensure Proper Labeling: 'Hazardous Waste', GHS Symbols D->E F Store in Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Materials (e.g., Acids, Oxidizers) F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Complete Waste Manifest Documentation H->I J Final Disposal at TSD Facility I->J

Caption: Decision workflow for handling this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of chemical innovation, our primary responsibility is to pair groundbreaking work with an unwavering commitment to safety. (S)-1-Cyclopropylethylamine is a valuable building block in pharmaceutical synthesis, but its hazardous properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, logic-based framework for personal protective equipment (PPE) selection and use, ensuring that your operational procedures are not just compliant, but inherently safe.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of this compound is the critical first step in establishing a robust PPE protocol. Its risk profile is multifaceted, stemming from its chemical nature as a volatile, flammable, and corrosive primary amine.[1][2] These properties dictate the necessity for comprehensive protection against multiple exposure routes.

The primary hazards are summarized below:

Hazard CategoryDescriptionPrimary PPE Implication
Flammability Classified as a highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]Use of non-sparking tools, grounding of equipment, and wearing flame-retardant protective clothing are necessary.[1][3][4]
Corrosivity Causes severe skin burns and eye damage.[1][2][3] As an amine, it is corrosive to skin and mucous membranes.[3]Requires chemical-impermeable gloves, a full-coverage lab coat or suit, and robust eye/face protection.[5][6]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][5] May cause respiratory irritation.[7]Mandates handling within a chemical fume hood and may require respiratory protection depending on the scale and nature of the operation.[3][6]

The Hierarchy of Controls: PPE as the Final Safeguard

Before relying on PPE, we must implement a broader safety strategy. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source. PPE is the essential final barrier between the user and the chemical.

cluster_Controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (The last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on personal gear.

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE must be tailored to the specific task, considering the quantity of material, the potential for splashing, and the duration of handling.

Task / Operation ScaleEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-top Operations (e.g., Weighing, small transfers <50 mL)ANSI Z87.1-compliant safety glasses with side shields.[8]Chemical-resistant nitrile or neoprene gloves. Inspect prior to use.[5][9]Flame-retardant lab coat, fully buttoned.[8] Long pants and closed-toe shoes.[10]Mandatory: All handling must be performed inside a certified chemical fume hood.[3][6]
Reaction Setup & Workup (e.g., Large volume transfers, extractions)Chemical splash goggles.[9] Consider a full face shield over goggles for splash-prone steps.[8]Double-gloving with compatible chemical-resistant gloves (e.g., nitrile inner, neoprene outer).Chemical-resistant apron over a flame-retardant lab coat.Mandatory: All handling must be performed inside a certified chemical fume hood.[3][6]
Spill Response & Emergency Full face shield over chemical splash goggles.Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton™). Cuffs should be rolled up to catch drips.[10]Full chemical-resistant suit or coveralls.[5][6] Chemical-resistant boots.[9]Full-face respirator with an organic vapor/ammonia cartridge or a Self-Contained Breathing Apparatus (SCBA), depending on spill size and ventilation.[9][11]

Procedural Discipline: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. Contaminated gloves can transfer chemical residue to your skin, clothes, or face if removed incorrectly.

cluster_Donning Donning Sequence (Clean to Dirty) cluster_Doffing Doffing Sequence (Dirty to Clean) D1 1. Lab Coat / Suit D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves (Most Contaminated) F2 2. Lab Coat / Suit (Turn inside out) F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Respirator (if used) F3->F4

Caption: Follow a strict sequence for donning and doffing PPE to prevent contamination.

Step-by-Step Protocol for Donning and Doffing

Donning (Putting On):

  • Body Protection: Put on your lab coat or chemical suit. Fasten all buttons or zippers.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield. Adjust for a secure fit.

  • Hand Protection: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.[10]

Doffing (Taking Off):

  • Gloves: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact.[5] Dispose of them immediately in a designated hazardous waste container.[5]

  • Body Protection: Remove your lab coat or suit, turning it inside out as you remove it to contain any surface contamination.

  • Eye/Face Protection: Remove your face shield and/or goggles.

  • Respiratory Protection: Remove your respirator last.

  • Hygiene: Wash your hands and face thoroughly with soap and water after all PPE is removed.[5]

Emergency Operations: Immediate Response to Exposure

In the event of an exposure, immediate and correct action is critical. All laboratory personnel must be familiar with the location and operation of emergency showers and eyewash stations.

  • Skin Contact : Immediately proceed to the nearest safety shower.[12] Take off all contaminated clothing while rinsing.[3][4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.[3]

  • Eye Contact : Go directly to an eyewash station.[6] Forcibly hold the eyelids open and rinse continuously with water for at least 15 minutes.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4]

  • Inhalation : Move the affected person to fresh air at once.[4][6] If breathing is difficult, have a trained person administer oxygen.[4] If breathing has stopped, begin artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3][7] Seek immediate medical attention.[6]

  • Ingestion : Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[3]

Spill and Disposal Plan

Proper management of spills and waste is an integral part of the safety protocol.

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.[4][5]

  • Control: Remove all sources of ignition and ensure adequate ventilation.[3][5]

  • Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up: Wearing the appropriate emergency-level PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][4]

Disposal:

  • Chemical Waste: All this compound waste and spill cleanup materials are considered hazardous waste. They must be collected in a tightly sealed, properly labeled container.[3][4]

  • Contaminated PPE: Dispose of all contaminated gloves, lab coats, and other disposable items as hazardous waste in accordance with institutional and local regulations.[5][11] Do not mix with regular trash.

By integrating this comprehensive understanding of hazards with disciplined, procedural execution, you can ensure that your work with this compound is conducted with the highest level of safety, protecting yourself, your colleagues, and your research.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.